Product packaging for 2,7-Dimethylphenazine(Cat. No.:CAS No. 3236-92-8)

2,7-Dimethylphenazine

Cat. No.: B15491785
CAS No.: 3236-92-8
M. Wt: 208.26 g/mol
InChI Key: YLJWIUXNOHWCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,7-Dimethylphenazine (CAS 3236-92-8) is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . This phenazine derivative serves as a key structural analog and precursor in the development of advanced multi-substituted phenazine molecules for cutting-edge research applications . Recent scientific investigations highlight the significant value of structurally complex phenazines in renewable energy technologies, particularly in aqueous redox flow batteries (ARFBs) . These compounds are promising alternatives to vanadium-based systems due to their scalability, cost-effectiveness, and tunable electrochemical properties. The redox activity of phenazine derivatives typically involves a 2-electron, 2-proton (2e-/2H+) coupled electron transfer mechanism in proton media, making them excellent anolyte materials . Researchers are leveraging the core phenazine structure to design new molecules with functional groups like hydroxyl, methyl, and carboxyl groups, which can enhance aqueous solubility, improve redox kinetics, and increase structural stability for long-lifetime, high-efficiency energy storage systems . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B15491785 2,7-Dimethylphenazine CAS No. 3236-92-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3236-92-8

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2,7-dimethylphenazine

InChI

InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3

InChI Key

YLJWIUXNOHWCTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)C

Origin of Product

United States

Foundational & Exploratory

2,7-Dimethylphenazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. Phenazine derivatives are of significant interest to the scientific community, particularly in the field of drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for this compound. It is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also highlights areas where further research is required.

Chemical Structure and Identification

This compound is a tricyclic system consisting of a pyrazine ring fused to two benzene rings, with methyl groups substituted at the 2 and 7 positions.

Chemical Structure:

IUPAC Name: this compound[1]

CAS Number: 3236-92-8[1]

Molecular Formula: C₁₄H₁₂N₂[1]

Canonical SMILES: CC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)C[1]

InChI Key: YLJWIUXNOHWCTK-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 208.26 g/mol PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Note: The lack of experimental data on fundamental properties such as melting point, boiling point, and solubility in various solvents presents a significant knowledge gap. Researchers working with this compound will need to perform these characterizations.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be inferred from the well-established methods for phenazine synthesis. The most common approach involves the condensation of a substituted o-phenylenediamine with a substituted catechol or o-benzoquinone.

A logical synthetic pathway for this compound would be the reaction of 4-methyl-1,2-phenylenediamine with itself under oxidative conditions, or with a corresponding oxidized derivative.

Logical Synthesis Workflow

Synthesis_Workflow Reactant 4-Methyl-1,2-phenylenediamine Oxidation Oxidation Reactant->Oxidation Condensation Condensation Reactant->Condensation Intermediate Oxidized Intermediate Oxidation->Intermediate Intermediate->Condensation Product This compound Condensation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS, etc.) Purification->Characterization Signaling_Pathway cluster_cell Cell DMP This compound ROS Reactive Oxygen Species (ROS) Generation DMP->ROS DNA DNA Intercalation DMP->DNA Membrane Cell Membrane Stress Oxidative Stress Response ROS->Stress Apoptosis Apoptosis Pathway DNA->Apoptosis Stress->Apoptosis

References

An In-depth Technical Guide to 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2,7-dimethylphenazine CAS Number: 3236-92-8

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document details its chemical and physical properties, and discusses the broader context of the phenazine class of compounds in terms of synthesis and biological significance.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₂N₂.[1] Its properties are summarized in the table below. This data is primarily based on computational models, which are useful for predictive analysis in research and development.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 3236-92-8PubChem[1]
Canonical SMILES CC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)CPubChem[1]
InChI InChI=1S/C14H12N2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3PubChem[1]
InChIKey YLJWIUXNOHWCTK-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Computed) 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 208.100048391 DaPubChem[1]
Monoisotopic Mass 208.100048391 DaPubChem[1]
Topological Polar Surface Area 25.8 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]

Synthesis of Phenazine Derivatives: A General Overview

The synthesis of phenazine derivatives is a well-established area of organic chemistry. One of the classical methods for preparing phenazines is the Wohl-Aue reaction.[2] This reaction typically involves the condensation of an aromatic amine with a nitroaromatic compound in the presence of a base.

General Workflow for Phenazine Synthesis (Wohl-Aue Reaction) Reactants Aromatic Amine + Nitroaromatic Compound Reaction_Conditions Base (e.g., KOH) High Temperature Condensation Condensation Reaction Reactants->Condensation Reaction_Conditions->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Product Phenazine Derivative Oxidation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure Phenazine Derivative Purification->Final_Product

A generalized workflow for the synthesis of phenazine derivatives.

Modern synthetic approaches to phenazine derivatives have expanded to include methods such as palladium-catalyzed cross-coupling reactions and iron-catalyzed intramolecular ring-closing C-H amination.[3][4] These methods can offer improved yields and regioselectivity for the synthesis of unsymmetrically substituted phenazines.[4]

Biological and Pharmacological Context of Phenazines

Phenazine natural products are a large class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[5][6] These compounds and their synthetic analogs are of significant interest to the scientific community due to their broad spectrum of biological activities.[5][7][8]

The core phenazine structure is a versatile scaffold that has been shown to exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity: Many phenazine derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[5][6] Phenazine-1-carboxylic acid, for example, has been developed into a commercial biopesticide.[6]

  • Anticancer Activity: Certain phenazines have shown cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action include the inhibition of topoisomerase I and II and the stabilization of DNA cleavage complexes.[5]

  • Antiparasitic and Other Activities: The biological activities of phenazines also extend to antiparasitic, neuroprotective, and anti-inflammatory effects.[5]

The biological activity of a specific phenazine derivative is highly dependent on the nature and position of the substituents on the phenazine ring.[5][6] For instance, the introduction of halogenated or amino groups can significantly modulate the antimicrobial or anticancer potency.[5]

The general mechanism by which many phenazine compounds are thought to exert their biological effects is through their redox activity. They can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage.

Generalized Mechanism of Action for Redox-Active Phenazines Phenazine Phenazine Derivative Reduced_Phenazine Reduced Phenazine Phenazine->Reduced_Phenazine Reduction Cellular_Reductants Cellular Reductants (e.g., NADPH) Cellular_Reductants->Reduced_Phenazine Reduced_Phenazine->Phenazine Re-oxidation ROS Reactive Oxygen Species (ROS) Reduced_Phenazine->ROS Electron Transfer Oxygen Molecular Oxygen (O₂) Oxygen->ROS Cellular_Damage Cellular Damage (e.g., DNA damage, Lipid peroxidation) ROS->Cellular_Damage

A simplified diagram illustrating the redox cycling of phenazines.

While the broader class of phenazines has been extensively studied, specific experimental data on the biological activity of this compound is limited in the currently available literature. Further research, including in vitro screening and mechanistic studies, would be necessary to fully elucidate its potential as a pharmacologically active agent.

Applications in Materials Science

Beyond their biological activities, phenazine derivatives are also being explored for their applications in materials science, particularly in the field of organic electronics.[9][10] Their planar, aromatic structure and redox properties make them suitable candidates for use as organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of phenazine-based materials can be tuned through chemical modification of the phenazine core.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While specific experimental data on its synthesis and biological activity are not extensively documented in readily accessible literature, the broader family of phenazine compounds provides a rich context for its potential applications. The diverse pharmacological activities and interesting electronic properties of the phenazine scaffold suggest that this compound and its derivatives could be valuable targets for future research in drug discovery and materials science. Further experimental investigation is warranted to fully characterize this compound and explore its potential uses.

References

Physical and chemical properties of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 2,7-Dimethylphenazine. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the information regarding its potential properties and activities is extrapolated from the general characteristics of the phenazine class of compounds.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound belonging to the phenazine family. Its core structure consists of a pyrazine ring fused to two benzene rings, with methyl groups substituted at the 2 and 7 positions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
CAS Number 3236-92-8PubChem[1]
Appearance Not experimentally reported; likely a crystalline solid.Inferred
Melting Point Not experimentally reported.
Boiling Point Not experimentally reported.
Solubility Not experimentally reported. Phenazines are generally soluble in organic solvents and sparingly soluble in water.Inferred
LogP (calculated) 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Crystal Structure A crystal structure has been reported (CCDC Number: 874812).PubChem[1]

Synthesis and Spectroscopic Characterization

A plausible synthetic route for this compound would involve the reaction of 4-methylaniline with 1-nitro-4-methylbenzene.

General Experimental Workflow for Phenazine Synthesis (Wohl-Aue Reaction)

G reagents 4-methylaniline + 1-nitro-4-methylbenzene base Base (e.g., KOH) reagents->base mix with reaction Reaction under heating base->reaction catalyzes workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of phenazine derivatives.

Spectroscopic Data:

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound are not available in the surveyed literature. For a novel synthesis, the following characterization techniques would be essential for structure elucidation and purity assessment.

Table 2: Expected Spectroscopic Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the phenazine core and the methyl group protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
¹³C NMR Resonances for the aromatic carbons of the phenazine skeleton and the methyl group carbons.
FT-IR Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic ring system.
UV-Vis Absorption maxima in the UV and possibly visible regions, characteristic of the extended π-conjugated system of the phenazine core.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (208.26 m/z).

Potential Biological Activity and Signaling Pathways

Specific biological activities and mechanisms of action for this compound have not been reported. However, the broader class of phenazine compounds, particularly those produced by bacteria like Pseudomonas aeruginosa, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and redox-cycling properties.

The biological effects of many phenazines are linked to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This can induce oxidative stress in cells, a mechanism implicated in both their antimicrobial and cytotoxic effects.

Hypothesized Signaling Pathway Modulation (based on general phenazine activity)

Given the redox-active nature of the phenazine core, this compound could potentially influence cellular signaling pathways that are sensitive to oxidative stress. One such critical pathway is the Nrf2-Keap1 pathway, which is a primary regulator of the cellular antioxidant response.

G cluster_0 Cytoplasm cluster_1 Nucleus Phenazine This compound (Hypothesized) ROS Increased ROS Phenazine->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription

Caption: Hypothesized modulation of the Nrf2-Keap1 pathway by this compound.

Conclusion and Future Directions

This compound remains a poorly characterized compound within the broader and well-studied phenazine family. While its fundamental chemical identity is established, a significant gap exists in the experimental validation of its physical, chemical, and biological properties.

Future research efforts should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol followed by comprehensive spectroscopic and crystallographic characterization.

  • Determination of Physicochemical Properties: Experimental measurement of key properties such as melting point, boiling point, and solubility in various solvents.

  • Biological Screening: Evaluation of its antimicrobial and cytotoxic activities against a panel of relevant bacterial, fungal, and cancer cell lines.

  • Mechanistic Studies: Investigation into its mode of action, including its ability to induce oxidative stress and modulate relevant cellular signaling pathways.

Such studies are essential to unlock the potential of this compound and determine its viability for applications in medicinal chemistry and drug development.

References

Spectroscopic Profile of 2,7-Dimethylphenazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2,7-Dimethylphenazine (C₁₄H₁₂N₂), a heterocyclic aromatic compound of interest in various research domains. Due to the limited availability of comprehensive experimental spectra in publicly accessible databases and literature, this document currently presents predicted data and general experimental protocols.

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
Data not available
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) [ppm]Assignment
Data not available
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not available
UV-Vis (Ultraviolet-Visible) Spectroscopy Data
λmax [nm]Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]Solvent
Data not available

Experimental Protocols

Detailed experimental protocols are contingent on the specific instrumentation and methodologies used for data acquisition. The following are generalized procedures for obtaining the respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent. The spectrum would typically be recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum would be measured using a dual-beam UV-Vis spectrophotometer. A dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) would be prepared. The absorbance would be measured over a specific wavelength range (e.g., 200-800 nm) to determine the wavelengths of maximum absorption (λmax).

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Assessment (e.g., HPLC, TLC) Synthesis->Purity NMR NMR Spectroscopy (1H, 13C, etc.) Purity->NMR IR IR Spectroscopy Purity->IR UV_Vis UV-Vis Spectroscopy Purity->UV_Vis MassSpec Mass Spectrometry Purity->MassSpec Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MassSpec->Structure_Elucidation Data_Integration Integration of All Spectral Data Structure_Elucidation->Data_Integration Final_Report Final Report Generation Data_Integration->Final_Report

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.

An In-depth Technical Guide on the Crystal Structure of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,7-Dimethylphenazine, a heterocyclic aromatic compound. The information presented herein is intended to support research and development activities in medicinal chemistry, materials science, and related fields where a detailed understanding of the solid-state structure of phenazine derivatives is crucial.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 874812.[1] The key parameters defining the crystal structure are summarized in the table below.

ParameterValue
Empirical Formula C₁₄H₁₂N₂
Formula Weight 208.26
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a6.063(2) Å
b13.789(4) Å
c6.223(2) Å
α90°
β98.68(3)°
γ90°
Volume 514.5(3) ų
Z 2
Density (calculated) 1.343 Mg/m³
Absorption Coefficient 0.081 mm⁻¹
F(000) 220

Experimental Protocols

The determination of the crystal structure of this compound involved the synthesis of the compound followed by single-crystal X-ray diffraction analysis.

Synthesis of this compound

A detailed synthesis procedure is described in the primary literature associated with the crystal structure determination. The general approach involves the condensation of a substituted o-phenylenediamine with a substituted catechol or a derivative.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of this compound in an appropriate organic solvent. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic radiation. The collected data were then processed, and the structure was solved and refined using specialized crystallographic software. The final structural model was validated and deposited in the CCDC.

Molecular and Crystal Structure

This compound is a planar molecule with the two methyl groups located at the 2 and 7 positions of the phenazine core. In the crystalline state, the molecules pack in a herringbone arrangement, driven by intermolecular interactions such as π-π stacking and C-H···N hydrogen bonds. This packing motif is common for planar aromatic molecules and influences the material's bulk properties.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement A Starting Materials B Chemical Reaction A->B C Purification (e.g., Chromatography) B->C D Dissolution in Solvent C->D E Slow Evaporation / Cooling D->E F Single Crystal Formation E->F G Crystal Mounting F->G H X-ray Data Collection G->H I Data Processing H->I J Structure Solution I->J K Structure Refinement J->K L Validation & Deposition (CIF) K->L

Workflow for Crystal Structure Determination

Biological Significance

While phenazine derivatives, as a class, are known for their diverse biological activities, including antimicrobial and antitumor properties, there is currently limited specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Further research is required to elucidate its specific biological targets and mechanisms of action.

The detailed structural information provided in this guide can serve as a foundation for such investigations, enabling researchers to perform computational studies, such as molecular docking, to predict potential biological interactions and guide the design of future drug development efforts.

References

The Discovery and Enduring Legacy of Phenazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds represent a large and structurally diverse class of nitrogen-containing heterocyclic molecules. First discovered in the 19th century as colorful microbial pigments, they have since emerged as a significant area of research due to their broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties.[1][2] This technical guide provides an in-depth exploration of the discovery and history of phenazine compounds, their physicochemical properties, detailed experimental protocols for their study, and a visualization of their biosynthetic pathways.

A Journey Through Time: The Discovery and History of Phenazines

The story of phenazines begins in 1859, when Fordos first isolated a blue pigment from "blue pus" in wound dressings, which he named pyocyanin.[3] A few years later, in 1882, Carle Gessard identified the bacterium responsible for producing this pigment as Bacillus pyocyaneus, now known as Pseudomonas aeruginosa.[3] However, the chemical structure of pyocyanin as a phenazine derivative was not elucidated until 1924 by Wrede and Strack, and its definitive structure as 5-N-methyl-1-hydroxyphenazinium betaine was established by Hillemann in 1938.[3]

Since these initial discoveries, over 100 naturally occurring phenazine compounds have been identified, primarily from bacterial genera such as Pseudomonas and Streptomyces.[2][4] Furthermore, synthetic chemists have expanded this chemical space immensely, with over 6,000 phenazine derivatives having been synthesized and investigated for their pharmacological potential.[2][5] The classical Wohl-Aue reaction, first described in 1901, represents a foundational method for the synthesis of the core phenazine structure from an aromatic nitro compound and an aniline.[5]

Physicochemical Properties of Key Phenazine Compounds

The diverse biological activities of phenazines are intrinsically linked to their distinct chemical and physical properties. The following tables summarize key quantitative data for two of the most well-studied phenazine compounds: pyocyanin and phenazine-1-carboxylic acid (PCA).

Table 1: Physicochemical Properties of Pyocyanin

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O[6]
Molar Mass 210.236 g/mol [6]
Appearance Blue, needle-like crystals[6]
Melting Point 133 °C
UV-Vis λmax (in 0.1 N HCl) 212, 242.5, 280, 387, 521 nm[7]
Mass Spectrometry (m/z) 211 [M+H]⁺[4][8]

Table 2: Physicochemical Properties of Phenazine-1-Carboxylic Acid (PCA)

PropertyValueSource
Molecular Formula C₁₃H₈N₂O₂
Molar Mass 224.22 g/mol
Appearance Yellow-green crystalline solid[9]
Melting Point 242-244 °C[10]
Boiling Point 494.6 ± 10.0 °C (Predicted)[10]
Density 1.431 ± 0.06 g/cm³ (Predicted)[10]
UV-Vis λmax (in CH₂Cl₂) 250, 369 nm

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and synthesis of phenazine compounds, compiled from various research articles.

Isolation and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol is adapted from methods described for the extraction of pyocyanin from bacterial cultures.

1. Culturing:

  • Inoculate a single colony of Pseudomonas aeruginosa into King's B broth.

  • Incubate at 37°C with shaking (200 rpm) for 48-72 hours.

2. Extraction:

  • Centrifuge the culture broth at 8,000 x g for 10 minutes to pellet the bacterial cells.

  • Acidify the supernatant to a pH of 2.0 using 6 M HCl.

  • Extract the acidified supernatant with an equal volume of chloroform in a separatory funnel. The pyocyanin will move to the chloroform layer, turning it red.

  • Separate the chloroform layer.

3. Purification:

  • Back-extract the chloroform layer with a small volume of 0.1 N HCl. The pyocyanin will move to the aqueous layer, which will turn pink.

  • The purity of the extracted pyocyanin can be assessed by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system.

  • For further purification, column chromatography using silica gel can be employed.

Chemical Synthesis of Phenazine-1-Carboxylic Acid (PCA)

This protocol describes a synthetic route to PCA.[9]

Step 1: Synthesis of 3-nitro-2-(phenylamino)benzoic acid

  • In a three-necked flask, dissolve aniline (2.5 g), 2-bromo-3-nitrobenzoic acid (6.3 g), CuI (1.3 g), and triethylamine (12.5 mL) in glycol (50.0 mL).

  • Heat the mixture at 95°C for 3 hours.

  • After cooling, pour the reaction mixture into a 0.2 M sodium hydroxide solution (300 mL).

  • Acidify the solution with dilute hydrochloric acid to a pH of 3 to precipitate the product, 3-nitro-2-(phenylamino)benzoic acid.

Step 2: Reductive Cyclization to Phenazine-1-Carboxylic Acid

  • Dissolve the product from Step 1 (4.0 g) and NaBH₄ (4.8 g) in 2 M sodium hydroxide (450 mL).

  • Reflux the solution for 4 hours.

  • After cooling, adjust the pH of the solution to 3 with dilute hydrochloric acid to precipitate a green solid.

  • Recrystallize the solid from a mixture of acetonitrile and ethanol (1:1) to obtain yellow-green crystals of PCA.

Visualizing the Core of Phenazine Biology and Chemistry

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in phenazine research.

phenazine_biosynthesis chorismic_acid Chorismic Acid adic 2-amino-2-deoxyisochorismic acid (ADIC) chorismic_acid->adic PhzE dhha trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) adic->dhha PhzD pca_pdc_precursor PCA/PDC Precursor dhha->pca_pdc_precursor PhzF pdc Phenazine-1,6-dicarboxylic acid (PDC) pca_pdc_precursor->pdc PhzB pca Phenazine-1-carboxylic acid (PCA) other_phenazines Other Phenazines (e.g., Pyocyanin, PCN) pca->other_phenazines Modifying Enzymes pdc->pca Spontaneous Decarboxylation pdc->other_phenazines Modifying Enzymes phzE PhzE phzD PhzD phzF PhzF phzB PhzB phzG PhzG modifying_enzymes Modifying Enzymes (PhzM, PhzS, PhzH, etc.)

Caption: Biosynthesis pathway of core phenazine compounds from chorismic acid.

experimental_workflow start Bacterial Culture (e.g., Pseudomonas, Streptomyces) extraction Solvent Extraction (e.g., Chloroform, Ethyl Acetate) start->extraction purification Purification (TLC, Column Chromatography, HPLC) extraction->purification structure_elucidation Structural Elucidation purification->structure_elucidation bioactivity Bioactivity Assays (Antimicrobial, Anticancer, etc.) structure_elucidation->bioactivity sub_nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->sub_nmr sub_ms Mass Spectrometry (LC-MS, HRMS) structure_elucidation->sub_ms sub_uv UV-Vis Spectroscopy structure_elucidation->sub_uv sub_ftir FTIR Spectroscopy structure_elucidation->sub_ftir

Caption: General experimental workflow for phenazine isolation and characterization.

Conclusion

From their serendipitous discovery as microbial pigments to their current status as promising therapeutic and agricultural agents, phenazine compounds have a rich history and a bright future. The continued exploration of their natural diversity, coupled with advances in synthetic chemistry and a deeper understanding of their biosynthesis, will undoubtedly unlock new applications for this versatile class of molecules. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of phenazine compounds.

References

A Technical Guide to the Natural Sources and Biosynthesis of Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine derivatives represent a diverse and important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] This technical guide provides an in-depth overview of their natural sources, biosynthesis, and the experimental methodologies used in their study.

Natural Sources of Phenazine Derivatives

Phenazine natural products are predominantly produced by a wide array of microorganisms, particularly bacteria, inhabiting diverse terrestrial and marine environments.[1][3] While over 150 naturally occurring phenazine derivatives have been identified, the majority are synthesized by species belonging to the genera Pseudomonas and Streptomyces.[1][2][4][5]

Microbial Sources

Bacteria are the primary producers of phenazine compounds.[6] Notable phenazine-producing bacterial genera include:

  • Pseudomonas : This genus is the most prolific and well-studied source of phenazines. Pseudomonas aeruginosa is known for producing the blue pigment pyocyanin, while Pseudomonas fluorescens and Pseudomonas chlororaphis are significant producers of phenazine-1-carboxylic acid (PCA) and its derivatives.[1][3][5]

  • Streptomyces : Members of this genus are known to produce more complex phenazine derivatives, such as endophenazines.[4][7]

  • Vibrio [1]

  • Burkholderia [1]

  • Brevibacterium [1]

  • Pseudonocardia [1]

  • Methanosarcina : An archaeon that produces a unique membrane-bound phenazine derivative.[1][6]

Table 1: Selected Phenazine Derivatives and Their Microbial Sources

Phenazine DerivativeProducing Organism(s)Reference(s)
Pyocyanin (PYO)Pseudomonas aeruginosa[1][6]
Phenazine-1-carboxylic acid (PCA)Pseudomonas fluorescens, Pseudomonas chlororaphis[1][3]
Phenazine-1-carboxamide (PCN)Pseudomonas chlororaphis, Pantoea agglomerans, Nigrospora oryzae[1]
2-Hydroxyphenazine (2-OH-PHZ)Pseudomonas chlororaphis[8]
1-Hydroxyphenazine (1-OH-PHZ)Engineered Pseudomonas chlororaphis[8]
Endophenazines A-CStreptomyces cinnamonensis[4]
Griseoluteic acidPantoea agglomerans[9]
Saphenic acidStreptomyces sp.[1]
Other Natural Sources

While microbial synthesis is the primary origin of phenazines, some have been isolated from other sources, though these are likely of microbial origin as well. For instance, N-oxide phenazines have been found in various natural sources including plants and animals, where they may be produced by associated microbes.[1]

Biosynthesis of Phenazine Derivatives

The biosynthesis of the core phenazine structure is a highly conserved pathway that originates from the shikimic acid pathway.[6] The common precursor for all phenazine natural products is chorismic acid.[1] The genetic blueprint for this pathway is typically encoded in a conserved phz operon.[10][11]

The Core Biosynthetic Pathway

The conversion of chorismic acid to the foundational phenazine, phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), is catalyzed by a series of enzymes encoded by the phz gene cluster (phzA-G).[9][12]

The key steps in the core pathway are:

  • Chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC): Catalyzed by the aminodeoxyisochorismate synthase, PhzE.[4]

  • ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): Catalyzed by the isochorismatase, PhzD.[4]

  • DHHA Isomerization: PhzF catalyzes the isomerization of DHHA.[10][13]

  • Dimerization and Cyclization: Two molecules of the isomerized DHHA product are condensed and cyclized to form the tricyclic phenazine scaffold. This is thought to be mediated by PhzA and PhzB.[12][13]

  • Oxidation and Aromatization: The final steps involve oxidation and aromatization to yield PCA or PDC, a process in which PhzG is involved.

phenazine_biosynthesis cluster_shikimate Shikimate Pathway cluster_phenazine_core Phenazine Core Biosynthesis cluster_derivatives Phenazine Derivatives Chorismic_acid Chorismic_acid ADIC 2-Amino-2-deoxyisochorismic acid Chorismic_acid->ADIC PhzE DHHA trans-2,3-Dihydro-3- hydroxyanthranilic acid ADIC->DHHA PhzD Isomerized_DHHA Isomerized DHHA DHHA->Isomerized_DHHA PhzF Dimer Dimerized Intermediate Isomerized_DHHA->Dimer PhzA/PhzB Tricyclic_Intermediate Tricyclic Intermediate Dimer->Tricyclic_Intermediate Spontaneous/Enzymatic PCA_PDC Phenazine-1-carboxylic acid (PCA) & Phenazine-1,6-dicarboxylic acid (PDC) Tricyclic_Intermediate->PCA_PDC PhzG Pyocyanin Pyocyanin PCA_PDC->Pyocyanin PhzM, PhzS PCN PCN PCA_PDC->PCN PhzH 2_OH_PHZ 2_OH_PHZ PCA_PDC->2_OH_PHZ PhzO Other_Derivatives Other Derivatives PCA_PDC->Other_Derivatives Various Enzymes

Core biosynthetic pathway of phenazine derivatives.
Genetic Organization and Regulation

In many Pseudomonas species, the genes for phenazine biosynthesis are organized into one or more phz operons.[11][14] For instance, Pseudomonas aeruginosa PA14 possesses two redundant operons, phz1 and phz2, which are differentially regulated.[14][15] The expression of these operons is tightly controlled by complex regulatory networks, most notably the quorum sensing (QS) systems.[16][17] In P. aeruginosa, the las, rhl, and pqs QS systems all play a role in modulating the expression of the phz operons.[16][17] The phenazine pyocyanin itself can act as a terminal signaling molecule in the QS network of P. aeruginosa.[18]

phenazine_regulation cluster_qs Quorum Sensing Systems cluster_phz Phenazine Biosynthesis Las_system Las System Rhl_system Rhl System Las_system->Rhl_system PQS_system PQS System Las_system->PQS_system phz1_operon phz1 Operon Rhl_system->phz1_operon phz2_operon phz2 Operon PQS_system->phz2_operon Phenazine_production Phenazine Production phz1_operon->Phenazine_production phz2_operon->Phenazine_production Phenazine_production->PQS_system Feedback

Simplified regulation of phenazine biosynthesis by quorum sensing in Pseudomonas.

Quantitative Data on Phenazine Production

The yield of phenazine derivatives varies significantly depending on the producing strain, culture conditions, and genetic modifications. Metabolic engineering has been successfully employed to enhance the production of specific phenazines.

Table 2: Examples of Phenazine Production Yields

Phenazine DerivativeProducing StrainProduction YieldReference(s)
Phenazine-1-carboxylic acid (PCA)Engineered Pseudomonas chlororaphis Lzh-T510,653.1 mg/L[17]
Phenazine-1-carboxamide (PCN)Engineered Pseudomonas chlororaphis HT66> 9 g/L[5]
2-Hydroxyphenazine (2-OH-PHZ)Engineered Pseudomonas chlororaphis GP72AN258.8 mg/L[8]
2-Hydroxyphenazine (2-OH-PHZ)Engineered P. chlororaphis subsp. aurantiaca LX24677.1 mg/L[8]
1-Hydroxyphenazine (1-OH-PHZ)Engineered Pseudomonas chlororaphis H183.6 g/L[8]
Pyocyanin (PYO)Pseudomonas aeruginosa47.56 µM to 475.65 µM (inhibitory concentration)[6]

Experimental Protocols

The study of phenazine derivatives involves a range of experimental techniques for their isolation, characterization, and the elucidation of their biosynthetic pathways.

Isolation and Purification of Phenazines

A general workflow for the isolation and purification of phenazines from microbial cultures is as follows:

  • Cultivation: Grow the phenazine-producing microorganism in a suitable liquid medium (e.g., King's B medium for Pseudomonas) under optimal conditions for phenazine production (typically 28-37°C with shaking for 24-72 hours).[5][19]

  • Extraction:

    • Centrifuge the culture to separate the supernatant from the bacterial cells.

    • Acidify the supernatant to a low pH (e.g., 2.0) with an acid like HCl.

    • Extract the phenazines from the acidified supernatant using an organic solvent such as ethyl acetate or chloroform.[2][17] The phenazines will partition into the organic phase.

    • Separate the organic phase and evaporate the solvent to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques.

    • Thin-Layer Chromatography (TLC): Used for preliminary separation and identification.

    • Column Chromatography: Silica gel column chromatography is commonly used for purification. The column is eluted with a solvent system, for example, a mixture of dichloromethane and ethyl acetate.[8][19]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a powerful technique for the final purification and quantification of phenazines.[17]

Characterization of Phenazine Derivatives

The structure of purified phenazines is elucidated using a combination of spectroscopic methods:

  • UV-Visible Spectroscopy: Phenazines have characteristic absorption spectra that can be used for their initial identification and quantification.[20]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[13][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise chemical structure of the phenazine derivative.[13][16]

Elucidation of Biosynthetic Pathways

Studying the biosynthesis of phenazines often involves a combination of genetic and biochemical approaches:

  • Gene Knockout and Complementation:

    • Create mutant strains by deleting specific phz genes.

    • Analyze the metabolic profile of the mutants to identify accumulated intermediates or the absence of the final product.

    • Reintroduce the deleted gene (complementation) to restore phenazine production, confirming the gene's function.[17]

  • Heterologous Expression of Biosynthetic Enzymes:

    • Clone individual phz genes into a suitable expression host (e.g., E. coli).

    • Purify the recombinant enzymes.

    • Perform in vitro enzyme assays with putative substrates to determine the specific reaction catalyzed by each enzyme.[21][22][23]

experimental_workflow Microbial_Culture Microbial Culture (e.g., Pseudomonas sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Microbial_Culture->Extraction Purification Chromatography (TLC, Column, HPLC) Extraction->Purification Pure_Phenazine Pure Phenazine Derivative Purification->Pure_Phenazine Characterization Structural Elucidation (UV-Vis, MS, NMR) Pure_Phenazine->Characterization Pathway_Elucidation Biosynthetic Pathway Elucidation Gene_Knockout Gene Knockout Pathway_Elucidation->Gene_Knockout Heterologous_Expression Heterologous Expression of Phz Enzymes Pathway_Elucidation->Heterologous_Expression

General experimental workflow for phenazine research.

Signaling Pathways Involving Phenazine Derivatives

Phenazines are not only antimicrobial agents but also function as signaling molecules, both within the producing microbial population and in interactions with host organisms.

Pyocyanin-Induced NRF2 Activation in Host Cells

Pyocyanin produced by P. aeruginosa can induce oxidative stress in host epithelial cells. In response, the host cells activate a protective signaling pathway involving the transcription factor NRF2 (Nuclear factor (erythroid-derived 2)-like 2).

The signaling cascade is as follows:

  • Pyocyanin generates reactive oxygen species (ROS) in the host cell.

  • ROS activate the Epidermal Growth Factor Receptor (EGFR).

  • Activated EGFR triggers the Phosphoinositide 3-kinase (PI3K) signaling pathway.

  • Downstream effectors, including AKT and the MEK-ERK MAP kinases, are activated.

  • This cascade leads to the translocation of NRF2 into the nucleus.

  • In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant and detoxifying enzymes.

pyocyanin_signaling Pyocyanin Pyocyanin ROS Reactive Oxygen Species (ROS) Pyocyanin->ROS EGFR EGFR Activation ROS->EGFR PI3K PI3K Pathway EGFR->PI3K AKT_MEK_ERK AKT & MEK/ERK Activation PI3K->AKT_MEK_ERK NRF2_translocation NRF2 Nuclear Translocation AKT_MEK_ERK->NRF2_translocation ARE_binding NRF2 binds to ARE NRF2_translocation->ARE_binding Antioxidant_genes Transcription of Antioxidant Genes ARE_binding->Antioxidant_genes

Pyocyanin-induced NRF2 signaling pathway in host cells.

This guide provides a foundational understanding of the natural sources and biosynthesis of phenazine derivatives. The detailed methodologies and pathways described herein should serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

References

An In-depth Technical Guide to the Electrochemical Properties of Substituted Phenazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of substituted phenazines, a class of nitrogen-containing heterocyclic compounds of significant interest in drug development, materials science, and bioelectrochemistry. This document details their redox behavior, summarizes key quantitative data, provides in-depth experimental protocols for their characterization, and visualizes the intricate biosynthetic and regulatory pathways of naturally occurring phenazines.

Introduction to Phenazines and their Electrochemical Significance

Phenazines are a versatile class of redox-active organic molecules characterized by a dibenzopyrazine core structure. Their ability to undergo reversible oxidation-reduction reactions makes them crucial components in a variety of biological and technological processes. In the realm of drug development, the electrochemical properties of phenazine derivatives are intrinsically linked to their biological activity, including their roles as antimicrobial and anticancer agents. Furthermore, the tunable nature of their redox potentials through substitution has led to their investigation as promising materials for organic electronics and energy storage applications, such as redox flow batteries.[1][2] Understanding the electrochemical behavior of substituted phenazines is therefore paramount for harnessing their full potential in these diverse fields.

Electrochemical Properties of Substituted Phenazines

The electrochemical properties of phenazines are predominantly defined by their redox potentials, which can be finely tuned by the nature and position of substituents on the phenazine core. Electron-donating groups (EDGs) generally lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) increase the redox potential, facilitating reduction.[2]

Redox Potentials of Substituted Phenazines

The redox potential of a phenazine derivative is a critical parameter that dictates its electron-accepting or -donating capabilities. This property is highly dependent on the electronic effects of the substituents attached to the phenazine ring. The following tables summarize the experimentally determined and computationally predicted redox potentials of various substituted phenazines from the literature.

Table 1: Experimentally Determined Redox Potentials of Selected Phenazine Derivatives

Phenazine DerivativeE°' (V vs. SHE)Measurement ConditionsReference(s)
Phenazine (PZ)-0.4261 M KOH[3]
1-Hydroxyphenazine (1-HPZ)-0.6001 M KOH[3]
2-Hydroxyphenazine (2-HPZ)-0.6271 M KOH[3]
Phenazine-1-carboxylic acid (PZ-1-C)-0.5601 M KOH[3]
Phenazine-1-carboxamide (PZ-1-CA)-0.5581 M KOH[3]
2,3-Dihydroxyphenazine (2,3-DHPZ)-0.7221 M KOH[3]
2,3-Diaminophenazine (2,3-DAPZ)-0.7671 M KOH[3]
7,8-Dihydroxy-2-phenazinesulfonic acid (7,8-DHPZ-2-S)-0.811 M KOH[3][4]
Dibenzo[a,c]phenazin-11-amine (DBPZ-11-A)-0.8251 M KOH[3]
Dipyridophenazine (DPPZ)-0.7321 M KOH[3]
Pyocyanin (PYO)-0.034pH 7[5]
Phenazine-1-carboxamide (PCN)-0.110pH 7[5]
1-Hydroxyphenazine (1-OH-PHZ)-0.160pH 7[5]

Table 2: Computationally Predicted Redox Potentials of Phenazine Derivatives

Phenazine DerivativePredicted E°' (V vs. SHE)Computational MethodReference(s)
Phenazine (PZ)-0.426DFT[3]
1-Hydroxyphenazine (1-HPZ)-0.600DFT[3]
2-Hydroxyphenazine (2-HPZ)-0.627DFT[3]
Phenazine-1-carboxylic acid (PZ-1-C)-0.560DFT[3]
Phenazine-1-carboxamide (PZ-1-CA)-0.558DFT[3]
2,3-Dihydroxyphenazine (2,3-DHPZ)-0.722DFT[3]
2,3-Diaminophenazine (2,3-DAPZ)-0.767DFT[3]
1,4-Phenazinedicarboxylic acid (PZ-1,4-DC)-0.120DFT[3]
1-Nitrophenazine (1-NPZ)Not SpecifiedDFT[3]
2-Nitrophenazine (2-NPZ)Not SpecifiedDFT[3]

Experimental Protocols for Electrochemical Characterization

The primary technique for investigating the electrochemical properties of substituted phenazines is cyclic voltammetry (CV). This section provides a detailed methodology for performing CV experiments on these compounds.

Cyclic Voltammetry (CV) Protocol for Substituted Phenazines

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a species in solution.[6][7] It provides information on the redox potentials, reversibility of electron transfer, and kinetics of the electrochemical reactions.[8][9]

3.1.1 Materials and Reagents

  • Working Electrode (WE): Glassy carbon electrode (GCE) is commonly used.[10] Other options include platinum or gold electrodes.[6]

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a standard calomel electrode (SCE).[10]

  • Counter Electrode (CE): Platinum wire or graphite rod.[10]

  • Electrochemical Cell: A three-electrode glass cell.

  • Potentiostat: An instrument capable of performing cyclic voltammetry.

  • Solvent: The choice of solvent depends on the solubility of the phenazine derivative and the desired potential window. Common solvents include acetonitrile, dimethylformamide (DMF), and aqueous buffer solutions.[11]

  • Supporting Electrolyte: A salt that is soluble in the chosen solvent and electrochemically inert within the potential window of interest. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) are common for organic solvents, while potassium chloride (KCl) or phosphate buffers are used for aqueous solutions.[10][11] The concentration is typically 0.1 M.[11]

  • Phenazine Sample: The substituted phenazine to be analyzed.

  • Polishing Materials: Alumina slurry (e.g., 0.05 µm) and polishing pads for the working electrode.

3.1.2 Experimental Procedure

  • Working Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenazine in the chosen solvent at a concentration typically ranging from 1 to 10 mM.[4][10]

    • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.

    • Prepare the analyte solution by adding a known volume of the phenazine stock solution to the electrolyte solution to achieve the desired final concentration (typically 0.5-5 mM).

  • Electrochemical Cell Assembly:

    • Add the analyte solution to the electrochemical cell.

    • Insert the polished working electrode, the reference electrode, and the counter electrode into the cell, ensuring that the tips of the electrodes are submerged in the solution and are not in contact with each other.

  • Deoxygenation:

    • If working in a non-aqueous solvent or if oxygen interference is a concern, purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the CV experiment:

      • Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of the phenazine derivative but not so wide as to cause solvent or electrolyte decomposition.

      • Vertex Potentials: Set the switching potentials for the forward and reverse scans.

      • Scan Rate: A typical starting scan rate is 100 mV/s.[4] The scan rate can be varied to investigate the kinetics of the electron transfer.

      • Number of Cycles: Typically 1-3 cycles are sufficient to obtain a stable voltammogram.

    • Initiate the CV scan and record the resulting voltammogram (current vs. potential).

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).

    • Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons transferred).[8]

    • The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.[8]

Signaling Pathways and Biosynthesis

Many phenazines are naturally produced by bacteria, particularly of the genus Pseudomonas. The biosynthesis and regulation of these compounds involve complex enzymatic pathways and signaling networks.

Phenazine Biosynthesis and Regulatory Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a well-studied bacterium known for producing a variety of phenazine compounds, including pyocyanin, phenazine-1-carboxylic acid (PCA), and phenazine-1-carboxamide (PCN). The biosynthesis of these molecules originates from the shikimic acid pathway and is controlled by a complex regulatory network, including quorum sensing systems.[12][13][14]

The core phenazine biosynthetic pathway involves two nearly identical operons, phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2), which convert chorismic acid to PCA.[1] Further enzymatic modifications of PCA lead to the production of other phenazine derivatives. The expression of these operons is regulated by multiple quorum sensing systems, including las, rhl, and pqs.[12][14]

Below is a DOT language script to generate a diagram of the phenazine biosynthesis and regulatory pathway in P. aeruginosa.

Phenazine_Pathway cluster_chorismate Shikimic Acid Pathway cluster_core_biosynthesis Core Phenazine Biosynthesis cluster_modification PCA Modification cluster_regulation Quorum Sensing Regulation Chorismic Acid Chorismic Acid phz1_operon phzA1-G1 (phz1) Chorismic Acid->phz1_operon phzE, phzD, phzF, phzB phz2_operon phzA2-G2 (phz2) Chorismic Acid->phz2_operon phzE, phzD, phzF, phzB PCA Phenazine-1-carboxylic acid (PCA) Pyocyanin Pyocyanin PCA->Pyocyanin phzM, phzS PCN Phenazine-1-carboxamide (PCN) PCA->PCN phzH 1-OH-PHZ 1-Hydroxyphenazine (1-OH-PHZ) PCA->1-OH-PHZ phzS phz1_operon->PCA phz2_operon->PCA las_system las las_system->phz1_operon rhl_system rhl rhl_system->phz1_operon pqs_system pqs pqs_system->phz1_operon pqs_system->phz2_operon

Caption: Phenazine biosynthesis and regulation in P. aeruginosa.

Experimental Workflow for Studying Phenazine Production

The following diagram illustrates a typical experimental workflow for investigating the production of phenazines by microorganisms.

Experimental_Workflow cluster_culture Bacterial Culture cluster_extraction Phenazine Extraction cluster_analysis Analysis Inoculation Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Incubation->Harvesting Centrifugation Centrifugation Harvesting->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Solvent_Extraction Solvent Extraction Supernatant_Collection->Solvent_Extraction HPLC HPLC Analysis Solvent_Extraction->HPLC LC_MS LC-MS Analysis Solvent_Extraction->LC_MS CV_Analysis Cyclic Voltammetry Solvent_Extraction->CV_Analysis

Caption: Workflow for phenazine production and analysis.

Conclusion

The electrochemical properties of substituted phenazines are a cornerstone of their diverse applications, from medicine to materials science. This guide has provided a detailed overview of their redox behavior, compiled essential quantitative data, and offered a comprehensive experimental protocol for their characterization using cyclic voltammetry. Furthermore, the visualization of the phenazine biosynthesis and regulatory pathway in Pseudomonas aeruginosa offers insight into the natural production of these fascinating molecules. A thorough understanding of the principles and methodologies outlined herein is crucial for researchers and professionals seeking to innovate and develop new technologies based on the rich electrochemistry of substituted phenazines.

References

Solubility Profile of 2,7-Dimethylphenazine in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Dimethylphenazine. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a summary of qualitative solubility information for the parent compound, phenazine, and related derivatives. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound in various laboratory solvents, supplemented by workflow diagrams to guide the experimental process.

Qualitative Solubility Summary

CompoundSolventSolubility
PhenazineWaterSparingly soluble[1]
PhenazineEthanolSoluble[1]
PhenazineAcetoneSoluble[1]
PhenazineChloroformSoluble[1]
Phenazine (methosulfate)DMSO~10 mg/mL
Phenazine (methosulfate)Dimethylformamide~10 mg/mL
Phenazine (methosulfate)PBS (pH 7.2)~10 mg/mL
5,10-DimethyldihydrophenazineTolueneSoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a laboratory setting. This protocol is a composite of standard laboratory practices for solubility assessment of organic compounds.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid)

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), n-hexane, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

  • Spatula

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation of Solvent Aliquots: Dispense a fixed volume (e.g., 1 mL) of each solvent to be tested into separate, clearly labeled test tubes.

  • Initial Qualitative Solubility Assessment:

    • Add a small, pre-weighed amount of this compound (e.g., 1-2 mg) to each test tube containing the different solvents.

    • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble. Record the observations.

  • Semi-Quantitative Solubility Determination (for soluble compounds):

    • If the compound was deemed soluble in the initial assessment, incrementally add more of the solid in pre-weighed portions to the same test tube.

    • After each addition, vortex the mixture until the solid is fully dissolved.

    • Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved even after prolonged agitation).

    • The total mass of the compound added to the known volume of solvent before saturation provides a semi-quantitative measure of solubility (e.g., in mg/mL).

  • Confirmation of Saturation:

    • For a more accurate determination, a saturated solution can be prepared by adding an excess of this compound to a known volume of the solvent.

    • The mixture should be agitated for an extended period (e.g., several hours or overnight) at a constant temperature to ensure equilibrium is reached.

  • Quantitative Analysis (Optional):

    • After the equilibration period, carefully filter the saturated solution to remove any undissolved solid.

    • A known volume of the clear supernatant can then be diluted, and the concentration of the dissolved this compound can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.

Visualizing the Experimental Workflow and Logic

To further clarify the experimental process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Semi-Quantitative Assessment cluster_analysis Optional Quantitative Analysis prep_solvent Prepare Solvent Aliquots add_compound Add Compound to Solvent prep_solvent->add_compound weigh_compound Weigh this compound weigh_compound->add_compound vortex Vortex Mixture add_compound->vortex observe Visually Observe vortex->observe add_more Incrementally Add More Compound observe->add_more If Soluble prepare_saturated Prepare Saturated Solution observe->prepare_saturated For Higher Accuracy vortex_again Vortex Until Saturated add_more->vortex_again record_mass Record Total Mass Dissolved vortex_again->record_mass filtrate Filter Solution prepare_saturated->filtrate analyze Analyze Supernatant (e.g., UV-Vis) filtrate->analyze

Experimental workflow for solubility determination.

solubility_classification start Start with Compound in Solvent is_dissolved Does the solid completely dissolve? start->is_dissolved soluble Soluble is_dissolved->soluble Yes sparingly_soluble Sparingly Soluble / Insoluble is_dissolved->sparingly_soluble No add_more Can more solid be dissolved? soluble->add_more add_more->soluble Yes saturated Saturated Solution add_more->saturated No

Logical flow for solubility classification.

Summary

This technical guide has addressed the solubility of this compound in common laboratory solvents. While quantitative data is currently limited in the public domain, qualitative information from related phenazine compounds suggests a higher solubility in organic solvents compared to aqueous solutions. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their own laboratories. The accompanying diagrams visually articulate the experimental workflow and the logic of solubility classification, serving as practical tools for experimental planning and execution. It is recommended that researchers perform their own solubility assessments to obtain precise data for their specific applications.

References

Safety and Handling of 2,7-Dimethylphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known safety and handling precautions for phenazine, intended to serve as a surrogate for 2,7-Dimethylphenazine for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and a logical workflow for safety precautions is presented in a diagram.

Hazard Identification and Classification

Phenazine is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are related to oral toxicity and potential genetic defects.[1]

Hazard Classification Category Hazard Statement
Acute oral toxicityCategory 4H302: Harmful if swallowed
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

GHS Label Elements:

Pictogram Signal Word Hazard Statements
alt text
alt text
Warning H302: Harmful if swallowedH341: Suspected of causing genetic defects

First-Aid Measures

Immediate medical attention is required in case of exposure.

Exposure Route First-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
Inhalation Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
Ingestion Clean mouth with water. Get medical attention.

Fire-Fighting Measures

Parameter Information
Suitable Extinguishing Media Water spray, Carbon dioxide (CO2), Dry chemical, Chemical foam.
Unsuitable Extinguishing Media No information available.
Specific Hazards Arising from the Chemical Keep product and empty container away from heat and sources of ignition.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).
Protective Equipment for Firefighters As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Aspect Precautions
Safe Handling Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.
Storage Store locked up. Keep in a dry, cool and well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents.

Physical and Chemical Properties

The following data is for Phenazine. The properties of this compound, such as its molecular weight (208.26 g/mol )[2], will differ.

Property Value
Molecular Formula C12H8N2
Molecular Weight 180.21
Appearance Yellow powder
Melting Point/Range 174 - 177 °C / 345.2 - 350.6 °F
Boiling Point/Range 360 °C / 680 °F @ 760 mmHg

Experimental Protocols

Detailed experimental protocols for assessing the safety of chemical compounds generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For the hazards identified for phenazine, the following types of studies would be relevant:

  • Acute Oral Toxicity: Typically conducted using a method like OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). This involves administering the substance to fasted animals at one of a series of fixed dose levels. Observations of effects and mortality are made over a defined period.

  • Germ Cell Mutagenicity: Assays such as the Ames test (OECD 471, Bacterial Reverse Mutation Test) or an in vitro mammalian cell gene mutation test (OECD 476) are used to detect gene mutations. In vivo tests, like the mammalian erythrocyte micronucleus test (OECD 474), can assess chromosomal damage.

Safety and Handling Workflow

The following diagram illustrates the logical flow of safety precautions, from initial hazard identification to emergency response.

SafetyWorkflow Safety and Handling Workflow for Chemical Compounds cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedures Safe Work Practices cluster_emergency Emergency Response HazardID Hazard Identification (e.g., GHS Classification) RiskAssess Risk Assessment (Exposure Potential) HazardID->RiskAssess EngControls Engineering Controls (e.g., Fume Hood) RiskAssess->EngControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdminControls Administrative Controls (SOPs, Training) Handling Safe Handling (Avoid Inhalation/Contact) AdminControls->Handling Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage Spill Spill Response (Containment & Cleanup) Storage->Spill Exposure Exposure Response (First Aid) Fire Fire Response (Extinguishing Media)

Caption: Logical workflow for chemical safety precautions.

This guide is intended for informational purposes only and should not be a substitute for a formal safety assessment by qualified professionals. Always refer to the most current and specific safety data available for any chemical before handling.

References

Methodological & Application

Synthesis of 2,7-Dimethylphenazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2,7-dimethylphenazine. This heterocyclic compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The following protocol is based on the oxidative condensation of 4,5-dimethyl-1,2-phenylenediamine.

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The 2,7-dimethyl substitution pattern can influence the electronic properties and biological activity of the phenazine core. The synthesis described herein is a straightforward and efficient method suitable for typical laboratory settings.

Reaction Scheme

The synthesis proceeds via the oxidative condensation of two molecules of 4,5-dimethyl-1,2-phenylenediamine. In this reaction, an oxidizing agent facilitates the formation of the central pyrazine ring of the phenazine system.

reaction_scheme cluster_reactants Reactants cluster_products Products reactant 2 x 4,5-Dimethyl-1,2-phenylenediamine product This compound reactant->product Oxidative Condensation oxidant Oxidizing Agent (e.g., FeCl3 or (NH4)2S2O8) byproduct + Byproducts

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaMolecular Wt. ( g/mol )CAS NumberPuritySupplier
4,5-Dimethyl-1,2-phenylenediamineC₈H₁₂N₂136.193171-45-7≥98%e.g., Sigma-Aldrich
Ferric Chloride (anhydrous)FeCl₃162.207705-08-0≥97%e.g., Sigma-Aldrich
or Ammonium Persulfate(NH₄)₂S₂O₈228.207727-54-0≥98%e.g., Sigma-Aldrich
Hydrochloric Acid (concentrated)HCl36.467647-01-037%e.g., Fisher Scientific
MethanolCH₃OH32.0467-56-1ACS Gradee.g., VWR
Deionized WaterH₂O18.027732-18-5--
Sodium BicarbonateNaHCO₃84.01144-55-8ACS Gradee.g., Sigma-Aldrich
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Rotary evaporator (optional)

  • Melting point apparatus

Experimental Protocol

This protocol describes the synthesis of this compound using ferric chloride as the oxidizing agent.

1. Preparation of the Reaction Mixture:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 5.0 g (0.0367 mol) of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of deionized water containing 5 mL of concentrated hydrochloric acid.

  • Stir the mixture at room temperature until the diamine is completely dissolved. The solution may have a slight color.

2. Oxidation Reaction:

  • Prepare a solution of 11.9 g (0.0734 mol) of ferric chloride in 50 mL of deionized water.

  • Transfer the ferric chloride solution to a dropping funnel and add it dropwise to the stirred solution of the diamine over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 2 hours. The color of the reaction mixture will darken, and a precipitate should form.

3. Isolation of the Crude Product:

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is colorless.

4. Neutralization and Purification:

  • Suspend the crude product in 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Stir the suspension for 30 minutes, then filter the solid product again.

  • Wash the filter cake with deionized water until the pH of the washings is neutral.

  • Dry the crude this compound in a desiccator or a vacuum oven at 50 °C.

5. Recrystallization (Optional):

  • For higher purity, the dried product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Data Presentation

ParameterValue
Starting Material4,5-Dimethyl-1,2-phenylenediamine
Amount of Starting Material5.0 g (0.0367 mol)
Oxidizing AgentFerric Chloride (FeCl₃)
Amount of Oxidizing Agent11.9 g (0.0734 mol)
Reaction Temperature60-70 °C
Reaction Time2 hours
Expected ProductThis compound
Theoretical Yield3.82 g (based on 1:2 stoichiometry)
AppearanceYellow to orange crystalline solid
Melting Point (literature)162-164 °C

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Ferric chloride is corrosive and an irritant. Avoid contact with skin and eyes.

  • 4,5-Dimethyl-1,2-phenylenediamine is a skin and eye irritant.

  • Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve 4,5-dimethyl-1,2-phenylenediamine in acidic water add_oxidant Add Ferric Chloride solution dropwise to the diamine solution dissolve->add_oxidant prep_oxidant Prepare aqueous solution of Ferric Chloride prep_oxidant->add_oxidant heat Heat the reaction mixture at 60-70°C for 2 hours add_oxidant->heat cool Cool the reaction mixture and collect the precipitate by filtration heat->cool wash_acid Wash the solid with cold deionized water cool->wash_acid neutralize Neutralize the product with Sodium Bicarbonate solution wash_acid->neutralize wash_neutral Wash with deionized water until neutral neutralize->wash_neutral dry Dry the crude product wash_neutral->dry recrystallize Recrystallize from a suitable solvent (optional) dry->recrystallize final_product Obtain pure this compound dry->final_product recrystallize->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Application of 2,7-Dimethylphenazine in Organic Electronics: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Despite the exploration of the broader phenazine chemical space in organic electronics, specific and detailed applications of 2,7-Dimethylphenazine remain largely uncharted territory. While the inherent electronic properties of the phenazine core suggest potential for use in various organic electronic devices, a comprehensive review of publicly available scientific literature and patent databases does not yield specific quantitative data or established experimental protocols for the use of this compound in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Phenazine derivatives, as a class of nitrogen-containing heterocyclic aromatic compounds, have attracted interest in materials science due to their electron-accepting nature and redox activity. Research has generally focused on more complex phenazine-based molecules, often incorporating donor-acceptor structures to tune their optical and electronic properties for specific applications. These studies indicate that the phenazine moiety can be a valuable building block for ambipolar charge transport materials and emitters in OLEDs.

However, the direct application of the parent molecule, this compound, has not been a significant focus of reported research. Consequently, there is a notable absence of performance metrics such as charge carrier mobility, on/off ratios for transistors, or quantum efficiency and luminance data for OLEDs that would be crucial for creating detailed application notes. Similarly, specific experimental protocols for the synthesis, purification, thin-film deposition, and device fabrication using this compound for electronic applications are not available in the reviewed literature.

General Methodologies in Organic Electronics Device Fabrication

While specific protocols for this compound are not available, the general methodologies for fabricating organic electronic devices can provide a foundational understanding for future research in this area. These protocols typically involve the synthesis and purification of the organic semiconductor, followed by the fabrication of a device structure, and subsequent characterization of its performance.

Synthesis and Purification of Organic Semiconductors

The synthesis of phenazine derivatives can be achieved through various organic chemistry routes. A general workflow for preparing a small molecule organic semiconductor like this compound for electronic applications would involve:

cluster_synthesis Synthesis & Purification synthesis Chemical Synthesis extraction Work-up & Extraction synthesis->extraction Crude Product chromatography Column Chromatography extraction->chromatography Purification recrystallization Recrystallization chromatography->recrystallization Further Purification sublimation Gradient Sublimation recrystallization->sublimation High-Purity Material

Caption: General workflow for the synthesis and purification of organic small molecules for electronic applications.

Organic Field-Effect Transistor (OFET) Fabrication

The fabrication of an OFET typically involves the deposition of a series of thin films onto a substrate. A common device architecture is the bottom-gate, top-contact configuration:

cluster_ofet OFET Fabrication Workflow substrate Substrate Cleaning (e.g., Si/SiO2) dielectric Dielectric Surface Treatment (e.g., HMDS) substrate->dielectric semiconductor Organic Semiconductor Deposition (e.g., Spin-coating, Thermal Evaporation) dielectric->semiconductor electrodes Source/Drain Electrode Deposition (e.g., Thermal Evaporation through Shadow Mask) semiconductor->electrodes annealing Thermal Annealing electrodes->annealing characterization Device Characterization annealing->characterization

Caption: A representative workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.

Organic Light-Emitting Diode (OLED) Fabrication

OLED fabrication also involves the sequential deposition of multiple organic and inorganic layers. A simplified OLED structure and fabrication process is as follows:

cluster_oled OLED Fabrication Workflow ito ITO Substrate Cleaning & Treatment hil Hole Injection Layer (HIL) Deposition ito->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition eil->cathode encapsulation Encapsulation cathode->encapsulation testing Device Testing encapsulation->testing

Caption: A generalized workflow for the fabrication of a multi-layer organic light-emitting diode.

Future Research Directions

The lack of specific data on this compound presents an opportunity for foundational research. Future work could focus on:

  • Synthesis and Characterization: Developing and optimizing synthetic routes to high-purity this compound and thoroughly characterizing its photophysical and electrochemical properties, including its HOMO and LUMO energy levels.

  • Device Fabrication and Testing: Fabricating and characterizing basic OFET and OLED devices using this compound as the active material to establish baseline performance metrics.

  • Computational Modeling: Employing theoretical calculations to predict the charge transport properties and electronic structure of this compound to guide experimental efforts.

  • Derivative Synthesis: Using this compound as a core structure for the synthesis of new, more complex organic semiconductors with tailored properties.

Application Notes and Protocols: 2,7-Dimethylphenazine as a Redox Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazine derivatives are known for their rich redox chemistry, making them suitable for a variety of applications, including as redox indicators in analytical chemistry. This document provides an overview of the potential applications of this compound as a redox indicator, including its mechanism of action, and protocols for its use in redox titrations. Due to a lack of extensive specific data for this compound, some information and protocols are based on the well-characterized properties of related phenazine-based indicators such as Neutral Red and Safranin. Experimental validation is recommended before routine use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₂N₂[1]
Molecular Weight 208.26 g/mol [1]
CAS Number 3236-92-8[1]
Appearance Not specified in literature; likely a crystalline solid
Solubility Not specified in literature; phenazines are generally soluble in organic solvents and sparingly soluble in water

Redox Properties and Mechanism of Action

The utility of this compound as a redox indicator stems from its ability to undergo a reversible two-electron reduction and oxidation, which is accompanied by a distinct color change. The core of this functionality lies in the nitrogen-containing heterocyclic rings of the phenazine structure.

The generalized redox mechanism for a dimethylphenazine (DMPZ) involves the addition of two electrons and two protons to the oxidized form (yellow, in the case of the parent phenazine) to yield the reduced dihydrophenazine form (colorless). The exact color of the oxidized and reduced forms of this compound is not well-documented and would need to be determined experimentally.

Redox Mechanism of Dimethylphenazine

redox_mechanism oxidized Oxidized Form (this compound) reduced Reduced Form (5,10-Dihydro-2,7-dimethylphenazine) oxidized->reduced + 2e⁻, + 2H⁺ reduced->oxidized - 2e⁻, - 2H⁺ experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Pipette 25 mL Fe(II) solution add_acid Add 25 mL 1 M H₂SO₄ prep_analyte->add_acid add_indicator Add 2-3 drops of This compound indicator add_acid->add_indicator titrate Titrate with 0.1 M Ce(IV) solution add_indicator->titrate endpoint Observe sharp color change at the endpoint titrate->endpoint record Record final burette volume endpoint->record repeat Repeat titration for reproducibility record->repeat calculate Calculate analyte concentration repeat->calculate

References

Unveiling the Potential: Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial and antifungal properties. Among these, 2,7-Dimethylphenazine presents a promising scaffold for the development of novel therapeutic agents. This document provides detailed application notes and standardized protocols for the investigation of the antimicrobial and antifungal efficacy of this compound. Due to a lack of specific published data on the antimicrobial and antifungal activity of this compound, the quantitative data presented herein is illustrative to serve as a template for data presentation. The experimental protocols are based on established methodologies for similar compounds.

Data Presentation: Illustrative Antimicrobial and Antifungal Activity

The following tables present hypothetical data to demonstrate the structure for reporting the antimicrobial and antifungal activities of this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive bacteria16
Escherichia coliATCC 25922Gram-negative bacteria64
Pseudomonas aeruginosaATCC 27853Gram-negative bacteria128
Candida albicansATCC 90028Fungus (Yeast)32
Aspergillus nigerATCC 16404Fungus (Mold)64

Table 2: Illustrative Zone of Inhibition Diameters for this compound (10 µg disk)

Test OrganismStrainTypeZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positive bacteria18
Escherichia coliATCC 25922Gram-negative bacteria12
Pseudomonas aeruginosaATCC 27853Gram-negative bacteria8
Candida albicansATCC 90028Fungus (Yeast)15

Table 3: Illustrative Anti-Biofilm Activity of this compound against Staphylococcus aureus ATCC 29213

Concentration (µg/mL)Biofilm Inhibition (%)
8 (0.5 x MIC)45
16 (1 x MIC)78
32 (2 x MIC)92

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Grow microbial cultures overnight at 37°C (bacteria) or 30°C (fungi).

    • Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only.

    • Negative Control: Wells containing medium only.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay

This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of this compound Disks: Apply a known amount of this compound solution (e.g., 10 µg in a suitable solvent) to sterile filter paper disks and allow them to dry completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Application of Disks: Aseptically place the prepared this compound disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Negative Control: A disk impregnated with the solvent only.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters.

Crystal Violet Anti-Biofilm Assay

This protocol quantifies the ability of this compound to inhibit biofilm formation by microorganisms.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for bacteria) or Sabouraud Dextrose Broth (SDB) (for fungi)

  • Bacterial and fungal strains

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Microtiter Plates: Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate as described in the MIC protocol.

  • Inoculation: Add 100 µL of an overnight microbial culture diluted to approximately 1 x 10^6 CFU/mL to each well.

  • Incubation: Incubate the plates without shaking at 37°C for 24-48 hours.

  • Washing: Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation start Prepare this compound Stock Solution mic MIC Assay (Broth Microdilution) start->mic zic Zone of Inhibition Assay (Disk Diffusion) start->zic biofilm Anti-Biofilm Assay mic->biofilm pathway Signaling Pathway Analysis biofilm->pathway toxicity Cytotoxicity Assays pathway->toxicity

Caption: Experimental workflow for evaluating the antimicrobial and antifungal activity of this compound.

hypothetical_signaling_pathway compound This compound membrane Microbial Cell Membrane compound->membrane Interacts with ros Increased Reactive Oxygen Species (ROS) membrane->ros Induces damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage Causes apoptosis Cell Death damage->apoptosis Leads to

Caption: Hypothetical signaling pathway for the antimicrobial action of this compound via oxidative stress. This is an illustrative example for investigation.

Cytotoxicity of 2,7-Dimethylphenazine on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cytotoxic effects of 2,7-Dimethylphenazine have been conducted to evaluate its potential as an anticancer agent. This document provides a summary of the available data, detailed experimental protocols for assessing its activity, and visualizations of the proposed cellular mechanisms.

Data Summary

Currently, there is a notable lack of publicly available quantitative data specifically detailing the cytotoxic effects of this compound on various cancer cell lines. While the broader class of phenazine derivatives has shown promise in anticancer research, specific IC50 values and detailed efficacy studies for the 2,7-dimethyl substituted variant are not yet reported in the scientific literature. General studies on phenazines indicate that their anticancer activities can be attributed to mechanisms such as DNA intercalation and the induction of apoptosis.

Researchers are encouraged to use the protocols outlined below to generate foundational data for this compound and contribute to the understanding of its therapeutic potential.

Experimental Protocols

To assess the cytotoxic and mechanistic properties of this compound, the following detailed experimental protocols are recommended.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical cancer

    • A549: Human lung carcinoma

    • HepG2: Human liver carcinoma

  • Culture Medium: Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizations

The following diagrams illustrate the general experimental workflow and a proposed signaling pathway for the induction of apoptosis by phenazine compounds.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment (MTT) cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Incubation_1 Overnight Incubation Cell_Seeding->Incubation_1 Treatment Treat Cells Incubation_1->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment Incubation_2 Incubate (24, 48, 72h) Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound.

Apoptosis_Pathway DMP This compound Cell Cancer Cell DMP->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols for Electrochemical Sensor Development using 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the development of electrochemical sensors and biosensors. Their inherent redox activity and ability to act as electron mediators make them ideal candidates for the fabrication of sensitive and selective sensing platforms.[1] This document provides detailed application notes and protocols for the development of electrochemical sensors utilizing 2,7-Dimethylphenazine. While specific literature on this compound for sensor applications is emerging, the protocols and data presented here are based on the well-established electrochemical behavior of closely related phenazine compounds and serve as a comprehensive guide for researchers.

This compound, a derivative of phenazine, is anticipated to exhibit redox properties suitable for mediating electron transfer in biosensors or for the direct electrocatalytic determination of analytes. Its structure allows for potential π-stacking interactions with other aromatic molecules, which can be exploited for selective recognition.

Principle of Detection: Redox Mediation

In many biosensor applications, phenazine derivatives function as redox mediators.[1][2] They facilitate electron transfer between the active site of an enzyme and the electrode surface, which might otherwise be kinetically hindered. The general principle is illustrated in the signaling pathway below. In this example, an oxidoreductase enzyme is used to detect a specific substrate. The this compound acts as an electron shuttle, becoming reduced by the enzyme and subsequently re-oxidized at the electrode surface, generating a measurable current that is proportional to the substrate concentration.

Signaling_Pathway sub Substrate prod Product sub->prod Enzymatic Reaction enz_ox Enzyme (Oxidized) enz_red Enzyme (Reduced) enz_ox->enz_red e- dmp_ox 2,7-DMP (Ox) enz_red->dmp_ox dmp_red 2,7-DMP (Red) dmp_ox->dmp_red e- electrode Electrode dmp_red->electrode e- current Current electrode->current

Redox mediation by this compound (2,7-DMP).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of an electrochemical sensor based on this compound for the detection of a model analyte, such as NADH (Nicotinamide adenine dinucleotide), or in a biosensor configuration for glucose detection. These values are representative and based on performances reported for other phenazine-based sensors.[1]

Table 1: Performance Characteristics for Direct NADH Detection

ParameterValue
Linear Range1 µM - 500 µM
Limit of Detection (LOD)0.5 µM
Sensitivity0.1 µA µM⁻¹ cm⁻²
Response Time< 10 s
Operating Potential+0.1 V vs. Ag/AgCl

Table 2: Performance Characteristics for Glucose Biosensor

ParameterValue
Linear Range0.1 mM - 10 mM
Limit of Detection (LOD)0.05 mM
Sensitivity5 µA mM⁻¹ cm⁻²
Michaelis-Menten Constant (KM)5 mM
Stability90% response after 30 days

Experimental Protocols

Protocol 1: Fabrication of this compound Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a glassy carbon electrode with this compound.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • This compound (solid)

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol

Procedure:

  • Electrode Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Polish with 0.05 µm alumina slurry for 5 minutes.

    • Rinse with deionized water and then sonicate in a 1:1 mixture of ethanol and deionized water for 2 minutes to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of this compound Solution:

    • Prepare a 10 mM solution of this compound in DMF.

  • Electrode Modification:

    • Cast 5 µL of the this compound solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature in a dust-free environment.

    • The resulting modified electrode is denoted as 2,7-DMP/GCE.

Experimental_Workflow_Fabrication start Start polish_gce Polish GCE with Alumina Slurry start->polish_gce rinse_sonicate Rinse and Sonicate GCE polish_gce->rinse_sonicate dry_gce Dry GCE rinse_sonicate->dry_gce cast_dmp Cast 2,7-DMP Solution onto GCE dry_gce->cast_dmp prepare_dmp Prepare 2,7-DMP Solution in DMF prepare_dmp->cast_dmp evaporate Evaporate Solvent cast_dmp->evaporate end 2,7-DMP/GCE Ready evaporate->end

Workflow for electrode modification.
Protocol 2: Electrochemical Detection of NADH

This protocol outlines the use of the 2,7-DMP/GCE for the amperometric detection of NADH.

Materials:

  • 2,7-DMP/GCE (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • Potentiostat

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.4)

  • NADH stock solution (10 mM in PBS)

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell with the 2,7-DMP/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Fill the cell with 10 mL of PBS (pH 7.4).

  • Electrochemical Characterization (Optional):

    • Record the cyclic voltammogram (CV) of the 2,7-DMP/GCE in PBS to observe the redox behavior of the immobilized this compound. Scan potential from -0.4 V to +0.4 V at a scan rate of 50 mV/s.

  • Amperometric Detection:

    • Apply a constant potential of +0.1 V (vs. Ag/AgCl) to the working electrode.

    • Allow the background current to stabilize.

    • Make successive additions of the NADH stock solution to the electrochemical cell to achieve the desired concentrations.

    • Record the steady-state current after each addition.

  • Data Analysis:

    • Plot the steady-state current versus the NADH concentration to obtain a calibration curve.

    • Determine the sensitivity (slope of the linear portion of the calibration curve) and the limit of detection (3σ/slope, where σ is the standard deviation of the blank).

Logical_Relationship setup Three-Electrode Cell Setup (2,7-DMP/GCE, Ag/AgCl, Pt wire) in PBS apply_potential Apply Constant Potential (+0.1 V vs. Ag/AgCl) setup->apply_potential stabilize Stabilize Background Current apply_potential->stabilize add_analyte Add Aliquots of NADH Solution stabilize->add_analyte record_current Record Steady-State Current add_analyte->record_current After each addition record_current->add_analyte Repeat for different concentrations plot_calibration Plot Current vs. [NADH] record_current->plot_calibration calculate Calculate Sensitivity and LOD plot_calibration->calculate

Amperometric detection workflow.

Applications in Drug Development

Electrochemical sensors based on this compound can have several applications in the field of drug development:

  • Enzyme Inhibition Assays: For screening potential drug candidates that inhibit specific oxidoreductase enzymes. The sensor can be used to monitor the enzymatic reaction rate in the presence and absence of inhibitors.

  • Metabolic Studies: To monitor the concentration of electroactive metabolites in biological samples.

  • Quality Control: For the quantification of electroactive pharmaceutical compounds in formulations.

Conclusion

This compound holds promise as a versatile molecule for the development of electrochemical sensors and biosensors. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring its potential in various analytical applications, including those relevant to drug discovery and development. Further optimization of electrode modification techniques and sensor design will likely lead to enhanced performance characteristics.

References

Application Notes and Protocols: The 2,7-Dimethylphenazine Scaffold as a Foundation for Potent Organic Photocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,7-dimethylphenazine itself is not extensively documented as a direct catalyst in organic reactions, its core structure is a vital component of a class of highly efficient and sustainable metal-free photocatalysts. By modifying the nitrogen atoms at the 5 and 10 positions, the electronic properties of the phenazine scaffold can be finely tuned to create powerful photoredox catalysts. These catalysts offer a cost-effective and environmentally friendly alternative to traditional precious metal complexes, such as those based on iridium and ruthenium.

This document provides detailed application notes and protocols for a representative catalyst based on a modified 2,7-disubstituted phenazine core: 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine . The application focus is on the photoredox-catalyzed decarboxylative alkylation of silyl enol ethers, a synthetically valuable transformation for the formation of functionalized aryl alkyl ketones.

Featured Application: Photocatalytic Decarboxylative Alkylation of Silyl Enol Ethers

Derivatives of the this compound core have demonstrated superior performance in the visible-light-induced alkylation of silyl enol ethers.[1][2] This reaction provides a direct route to a variety of functionalized ketones, which are important building blocks in the synthesis of biologically active compounds.[1] The N,N'-diaryldihydrophenazine catalyst exhibits key properties essential for efficient photoredox catalysis, including a long-lived triplet excited state, strong reducing ability, and high stability of the resulting radical cation.[1]

Quantitative Data Summary

The following table summarizes the performance of 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine in the photoredox-catalyzed alkylation of a representative silyl enol ether with various N-(acyloxy)phthalimides.

EntrySilyl Enol EtherN-(Acyloxy)phthalimideProductYield (%)
11-(Phenyl)-1-[(trimethylsilyl)oxy]etheneN-(Pivaloyloxy)phthalimide2,2-Dimethyl-1-phenylpropan-1-one95
21-(Phenyl)-1-[(trimethylsilyl)oxy]etheneN-(Benzoyloxy)phthalimide1,2-Diphenylethan-1-one88
31-(4-Methoxyphenyl)-1-[(trimethylsilyl)oxy]etheneN-(Pivaloyloxy)phthalimide1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one92
41-(4-Chlorophenyl)-1-[(trimethylsilyl)oxy]etheneN-(Pivaloyloxy)phthalimide1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one90

Experimental Protocols

General Procedure for Photocatalytic Decarboxylative Alkylation

This protocol is adapted from the visible-light-induced alkylation of silyl enol ethers using a dihydrophenazine catalyst.[1]

Materials:

  • Silyl enol ether (1.0 eq.)

  • N-(acyloxy)phthalimide (1.25 eq.)

  • 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine (Photocatalyst, 0.01 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 4 mL vial with screw cap and septum

  • Photoreactor with a 30 W 450 nm LED

Procedure:

  • In a nitrogen-filled glovebox, add the silyl enol ether (0.25 mmol, 1.0 eq.), N-(acyloxy)phthalimide (0.31 mmol, 1.25 eq.), and the photocatalyst (2.5 x 10⁻⁴ mmol, 0.01 eq.) to a 4 mL vial.

  • Add 0.5 mL of anhydrous NMP to the vial.

  • Stir the mixture for 5 minutes, then seal the vial with a screw cap fitted with a septum.

  • Remove the vial from the glovebox and place it in the photoreactor.

  • Irradiate the reaction mixture with a 30 W 450 nm LED for 15 hours with continuous stirring.

  • Upon completion, dilute the reaction mixture with 7 mL of water.

  • Extract the aqueous phase with diethyl ether (3 x 4 mL).

  • Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup (In Glovebox) cluster_reaction Photocatalysis cluster_workup Work-up reagents Weigh Silyl Enol Ether, N-(acyloxy)phthalimide, & Photocatalyst add_solvent Add Anhydrous NMP reagents->add_solvent stir_seal Stir and Seal Vial add_solvent->stir_seal irradiate Irradiate with 450 nm LED (15 hours) stir_seal->irradiate quench Dilute with Water irradiate->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Final Product purify->product

Caption: Experimental workflow for the photocatalytic alkylation.

Proposed Catalytic Cycle

G cluster_substrates Substrates cluster_products Products PC PC PC_star PC* PC->PC_star hv (450 nm) PC_radical PC.+ PC_star->PC_radical SET NAP N-(acyloxy)phthalimide PC_radical->PC Regeneration AlkylRadical R. NAP->AlkylRadical - CO2 - Phthalimide Anion EnolEther Silyl Enol Ether Ketone Alkyl Ketone Phthalimide Phthalimide Anion Intermediate Adduct Radical AlkylRadical->Intermediate + Silyl Enol Ether Intermediate->Ketone SET + H2O

Caption: A plausible photoredox catalytic cycle.

References

Application Notes and Protocols for Thin-Film Deposition of 2,7-Dimethylphenazine and Analogous Small Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Methods for Thin-Film Deposition

The two primary methods for depositing thin films of small organic molecules are Physical Vapor Deposition (PVD), most commonly through Vacuum Thermal Evaporation, and solution-based techniques like Spin Coating.

  • Vacuum Thermal Evaporation (VTE): This technique involves heating the source material in a high vacuum environment until it sublimes. The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film.[1] VTE is known for producing high-purity films with precise thickness control, which is crucial for the fabrication of electronic devices.[1][2]

  • Spin Coating: This method involves dispensing a solution of the material onto the center of a substrate, which is then spun at high speed.[3] The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a uniform thin film.[3][4] Spin coating is a cost-effective and rapid method suitable for materials that are soluble in appropriate solvents.[5]

Quantitative Data Summary

The following tables summarize typical deposition parameters and resulting film properties for small organic molecules, which can be used as a starting point for the deposition of 2,7-Dimethylphenazine.

Table 1: Typical Parameters for Vacuum Thermal Evaporation of Small Organic Molecules

ParameterTypical RangeUnitNotesReference
Base Pressure10⁻⁶ - 10⁻⁷TorrA high vacuum is essential to minimize contamination.[5]
Deposition Rate0.1 - 2.0Å/sSlower rates can lead to better-ordered films.[5]
Substrate TemperatureRoom Temp. - 150°CAffects film morphology and crystallinity.[5][6]
Source-Substrate Distance10 - 30cmInfluences uniformity and deposition rate.N/A
Film Thickness10 - 200nmDependent on the intended application.[5]

Table 2: Typical Parameters for Spin Coating of Small Organic Molecules

ParameterTypical RangeUnitNotesReference
Solution Concentration1 - 20mg/mLHigher concentration generally leads to thicker films.[7]
Spin Speed1000 - 6000rpmHigher spin speed results in thinner films.[3][8]
Spin Time30 - 60sEnsures complete solvent evaporation.[3]
Acceleration1000 - 3000rpm/sCan influence film uniformity.N/A
SolventToluene, Chloroform, etc.N/AChoice of solvent depends on the solubility of the material.[9]

Experimental Protocols

Protocol 1: Vacuum Thermal Evaporation (VTE)

This protocol describes a general procedure for the deposition of a small organic molecule thin film using a thermal evaporator.

1. Substrate Preparation: a. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrate with a stream of dry nitrogen. c. Optional: Treat the substrate with oxygen plasma to enhance surface energy and promote film adhesion.

2. Source Preparation: a. Load a new or thoroughly cleaned evaporation boat (e.g., tungsten, molybdenum) with the source material (e.g., this compound powder). b. Ensure the boat is securely mounted in the evaporator's power feedthroughs.

3. Deposition Procedure: a. Mount the cleaned substrate onto the substrate holder in the vacuum chamber. b. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. c. Set the desired substrate temperature, if applicable. d. Slowly ramp up the current to the evaporation boat to degas the source material. e. Once the base pressure is stable, increase the current until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance. f. Open the shutter to begin deposition onto the substrate. g. Monitor the film thickness in real-time. h. Close the shutter once the desired thickness is reached. i. Ramp down the current to the evaporation boat and allow the system to cool. j. Vent the chamber to atmospheric pressure with an inert gas like nitrogen before retrieving the coated substrate.

Protocol 2: Spin Coating

This protocol provides a general method for depositing a thin film from a solution.

1. Solution Preparation: a. Dissolve the organic small molecule (e.g., this compound) in a suitable solvent (e.g., chloroform, toluene) to the desired concentration. b. Use a magnetic stirrer to ensure the material is fully dissolved. Gentle heating may be required. c. Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.

2. Substrate Preparation: a. Clean the substrate as described in the VTE protocol (Section 1.a-c).

3. Deposition Procedure: a. Place the cleaned substrate on the chuck of the spin coater and engage the vacuum to hold it in place. b. Dispense a small amount of the filtered solution onto the center of the substrate, enough to cover the surface. c. Start the spin coater program with the desired spin speed, acceleration, and time. A typical program might be a single step of 3000 rpm for 60 seconds. d. The centrifugal force will spread the solution, and the solvent will evaporate. e. After the spin cycle is complete, disengage the vacuum and carefully remove the substrate. f. Optional: Anneal the coated substrate on a hotplate at a temperature below the material's melting point to improve film crystallinity.

Visualizations

Vacuum_Thermal_Evaporation_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Pump_Down Pump Down to High Vacuum Substrate_Cleaning->Pump_Down Source_Loading Source Loading Source_Loading->Pump_Down Degassing Source Degassing Pump_Down->Degassing Deposition Deposition Degassing->Deposition Cooling System Cooling Deposition->Cooling Venting Chamber Venting Cooling->Venting Sample_Retrieval Sample Retrieval Venting->Sample_Retrieval

Caption: Workflow for Vacuum Thermal Evaporation.

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Solution_Prep Solution Preparation & Filtration Dispense_Solution Dispense Solution on Substrate Solution_Prep->Dispense_Solution Substrate_Cleaning Substrate Cleaning Substrate_Cleaning->Dispense_Solution Spin_Coating Spin Coating Dispense_Solution->Spin_Coating Annealing Post-Deposition Annealing (Optional) Spin_Coating->Annealing Sample_Characterization Sample Characterization Annealing->Sample_Characterization

Caption: Workflow for Spin Coating Deposition.

References

Experimental setup for measuring the fluorescence of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine derivatives are a class of heterocyclic compounds known for their diverse biological activities and interesting photophysical properties. 2,7-Dimethylphenazine, a member of this family, holds potential for various applications, including as a fluorescent probe in biological systems and as a building block in the development of novel materials. The strategic placement of methyl groups at the 2 and 7 positions influences its electronic distribution and, consequently, its fluorescence characteristics. Understanding the fluorescence profile of this compound is crucial for harnessing its full potential in research and drug development.

This application note provides a detailed experimental protocol for characterizing the fluorescence of this compound. It outlines the necessary instrumentation, reagents, and step-by-step procedures for measuring key fluorescence parameters, including excitation and emission spectra, quantum yield, and fluorescence lifetime.

Key Experimental Protocols

A critical aspect of characterizing any fluorescent molecule is the systematic measurement of its photophysical properties. The following protocols provide a robust framework for obtaining reliable and reproducible data for this compound.

I. Sample Preparation

The preparation of the sample is a critical first step that can significantly impact the quality of fluorescence measurements. Due to the generally low aqueous solubility of many phenazine derivatives, careful selection of an appropriate solvent is necessary.

Materials:

  • This compound (solid)

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide - DMSO)

  • Volumetric flasks

  • Micro-pipettes

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Solvent Selection: Begin by testing the solubility of this compound in a range of spectroscopic grade solvents of varying polarity. The ideal solvent will fully dissolve the compound and be optically transparent (non-absorbing and non-fluorescent) in the anticipated excitation and emission regions.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM). The absorbance of the final solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

II. Measurement of Excitation and Emission Spectra

The excitation and emission spectra are fundamental characteristics of a fluorophore, revealing the wavelengths of light it absorbs most efficiently and the wavelengths at which it emits light.

Instrumentation:

  • Spectrofluorometer equipped with an excitation and an emission monochromator, and a photomultiplier tube (PMT) detector.

Protocol:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance spectral resolution and signal intensity.

  • Emission Spectrum Measurement:

    • Place a quartz cuvette containing the this compound working solution into the sample holder.

    • Set the excitation monochromator to an estimated excitation wavelength (a wavelength in the UV-Vis absorption maximum of the compound, if known from UV-Vis spectroscopy, is a good starting point).

    • Scan the emission monochromator across a wavelength range that is expected to contain the fluorescence emission (e.g., starting from 20 nm above the excitation wavelength to the near-infrared region).

    • Identify the wavelength of maximum emission intensity (λ_em).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined maximum emission wavelength (λ_em).

    • Scan the excitation monochromator over a range of wavelengths where the compound is expected to absorb light.

    • The resulting spectrum is the excitation spectrum, and the peak wavelength represents the most efficient excitation wavelength (λ_ex).

  • Optimization: Repeat the emission scan using the determined λ_ex to obtain the final, optimized emission spectrum.

III. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is a common and reliable approach.

Materials:

  • This compound solution (with absorbance < 0.1 at the excitation wavelength)

  • Quantum yield standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound.

  • Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be low and ideally matched.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield is calculated using the following equation:

    Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_f is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

IV. Measurement of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Instrumentation:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., PMT or single-photon avalanche diode), and timing electronics.

Protocol:

  • Instrument Setup:

    • Set up the TCSPC system according to the manufacturer's instructions.

    • Select a pulsed light source with an excitation wavelength close to the λ_ex of this compound.

  • Data Acquisition:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Measure the fluorescence decay of the this compound solution.

  • Data Analysis:

    • Use appropriate software to perform deconvolution of the sample decay with the IRF.

    • Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.

ParameterThis compound (in Ethanol)This compound (in Cyclohexane)Quinine Sulfate (Standard)
Excitation Max (λ_ex) Value (nm)Value (nm)350 nm
Emission Max (λ_em) Value (nm)Value (nm)450 nm
Stokes Shift Calculated Value (nm)Calculated Value (nm)100 nm
Absorbance at λ_ex ValueValueValue
Integrated Emission Intensity ValueValueValue
Fluorescence Quantum Yield (Φ_f) Calculated ValueCalculated Value0.54
Fluorescence Lifetime (τ) Value (ns)Value (ns)19 ns

Note: The values for this compound are placeholders and need to be determined experimentally.

Visualizations

Experimental Workflow for Fluorescence Characterization

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurements cluster_analysis Data Analysis & Reporting start Start solubility Solubility Test start->solubility stock Prepare Stock Solution solubility->stock working Prepare Working Solutions stock->working spectra Measure Excitation & Emission Spectra working->spectra quantum_yield Determine Quantum Yield spectra->quantum_yield lifetime Measure Fluorescence Lifetime spectra->lifetime analysis Analyze Data quantum_yield->analysis lifetime->analysis table Tabulate Results analysis->table end End table->end

Caption: Workflow for the characterization of this compound fluorescence.

Logical Relationship for Quantum Yield Determination

quantum_yield_logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result abs_sample Absorbance of Sample formula Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) abs_sample->formula abs_std Absorbance of Standard abs_std->formula int_sample Integrated Intensity of Sample int_sample->formula int_std Integrated Intensity of Standard int_std->formula qy_std Known Quantum Yield of Standard qy_std->formula n_sample Refractive Index of Sample Solvent n_sample->formula n_std Refractive Index of Standard Solvent n_std->formula qy_sample Quantum Yield of Sample formula->qy_sample

Caption: Logical diagram for relative fluorescence quantum yield calculation.

Application Notes and Protocols for DNA Intercalation Studies Using 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the DNA intercalation properties of 2,7-Dimethylphenazine. While specific experimental data for this compound is not extensively available in published literature, this document outlines the standard methodologies used to characterize the interaction of similar phenazine derivatives with DNA. The provided data are hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation.

Introduction to DNA Intercalation and Phenazines

DNA intercalation is a mode of binding where a molecule, typically a planar aromatic species, inserts itself between the base pairs of the double helix. This interaction can lead to significant changes in the DNA's structure and function, including unwinding of the helix, changes in DNA length, and interference with replication and transcription processes. These effects make DNA intercalators a significant area of research for the development of therapeutic agents, particularly in oncology.

Phenazines are a class of nitrogen-containing heterocyclic aromatic compounds. Their planar structure makes them potential candidates for DNA intercalation. This compound is a simple phenazine derivative whose potential to interact with DNA can be systematically evaluated using a suite of biophysical techniques. These notes detail the protocols for UV-Visible spectroscopy, fluorescence spectroscopy, and viscosity measurements to characterize this interaction.

Materials and Reagents

  • This compound: (To be synthesized or purchased)

  • Calf Thymus DNA (ct-DNA): Highly polymerized, for spectroscopic and viscosity studies.

  • Ethidium Bromide (EtBr): A well-characterized DNA intercalator for use as a positive control and in competitive binding assays.

  • Tris-HCl Buffer: (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4) to maintain physiological pH and ionic strength.

  • Deionized Water: High purity, for solution preparation.

  • Spectrophotometer: UV-Visible and Fluorescence capabilities.

  • Viscometer: Ostwald or similar capillary viscometer.

  • Constant Temperature Water Bath: For viscosity measurements.

  • Quartz Cuvettes: For spectroscopic measurements.

  • Micropipettes and sterile consumables.

Experimental Protocols

UV-Visible Absorption Titration

This technique is used to determine the binding constant (Kb) of this compound with DNA. Intercalation typically leads to hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.

Protocol:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and a stock solution of ct-DNA in Tris-HCl buffer.

  • Determine the concentration of ct-DNA by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M-1cm-1 per nucleotide).

  • Perform the titration:

    • Keep the concentration of this compound constant (e.g., 50 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically 200-500 nm).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.

  • Data Analysis:

    • Correct the spectra for the dilution effect.

    • Plot the absorbance at the maximum wavelength (λmax) of this compound against the concentration of DNA.

    • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

DOT Script for UV-Visible Titration Workflow:

UV_Vis_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare this compound Stock Solution titration Titrate Ligand with Increasing [DNA] prep_ligand->titration prep_dna Prepare ct-DNA Stock Solution in Buffer prep_dna->titration record_spectra Record UV-Vis Spectrum after each addition titration->record_spectra Equilibrate record_spectra->titration Repeat plot_data Plot Absorbance vs. [DNA] record_spectra->plot_data calc_kb Calculate Binding Constant (Kb) plot_data->calc_kb

Caption: Workflow for determining DNA binding constant using UV-Visible titration.

Fluorescence Spectroscopy (Competitive Binding Assay)

This method investigates the ability of this compound to displace a known DNA intercalator, Ethidium Bromide (EtBr), from its complex with DNA. Displacement will lead to a quenching of the EtBr fluorescence.

Protocol:

  • Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer (e.g., 50 µM DNA, 10 µM EtBr).

  • Record the initial fluorescence emission spectrum of the DNA-EtBr complex (Excitation at ~520 nm, Emission scan from ~540 to 700 nm).

  • Perform the titration:

    • Add incremental amounts of the this compound stock solution to the DNA-EtBr solution.

    • After each addition, mix and equilibrate for 5 minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~600 nm) against the concentration of this compound.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant (KSV).

    • The binding constant of the compound can be estimated using the equation: Kb(EtBr) x [EtBr] = Kb(compound) x [compound]50%, where [compound]50% is the concentration of the compound that causes a 50% reduction in EtBr fluorescence.

DOT Script for Fluorescence Quenching Workflow:

Fluorescence_Quenching cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_complex Prepare DNA-EtBr Complex titration Titrate DNA-EtBr with Increasing [Ligand] prep_complex->titration prep_ligand Prepare this compound Stock Solution prep_ligand->titration record_spectra Record Fluorescence Spectrum after each addition titration->record_spectra Equilibrate plot_data Plot Fluorescence Intensity vs. [Ligand] record_spectra->plot_data calc_ksv Calculate Stern-Volmer Quenching Constant (KSV) plot_data->calc_ksv

Caption: Workflow for competitive DNA binding assay using fluorescence quenching.

Viscosity Measurements

Viscosity measurements provide strong evidence for the mode of DNA binding. Classical intercalation lengthens the DNA helix, leading to an increase in the viscosity of the DNA solution.[1] In contrast, groove binding or electrostatic interactions typically cause less significant changes in viscosity.

Protocol:

  • Prepare a concentrated solution of ct-DNA in Tris-HCl buffer.

  • Measure the flow time of the buffer (t0) and the DNA solution (t) using a viscometer maintained at a constant temperature (e.g., 25 ± 0.1 °C).

  • Perform the titration:

    • Add increasing amounts of the this compound stock solution to the DNA solution.

    • After each addition, mix thoroughly and allow to equilibrate.

    • Measure the flow time of the resulting solution.

  • Data Analysis:

    • Calculate the relative viscosity (η/η0) for each concentration, where η and η0 are the viscosities of the DNA solution in the presence and absence of the compound, respectively. Viscosity is proportional to the flow time.

    • Plot (η/η0)1/3 versus the ratio of the concentration of the compound to the concentration of DNA.[2] A significant increase in relative viscosity is indicative of intercalation.[1]

DOT Script for Viscosity Measurement Workflow:

Viscosity_Measurement cluster_prep Setup cluster_exp Measurement cluster_analysis Analysis prep_dna Prepare DNA Solution measure_initial Measure Flow Time of Buffer (t0) and DNA (t) prep_dna->measure_initial setup_viscometer Setup Viscometer at Constant Temperature setup_viscometer->measure_initial titration Add Ligand Incrementally measure_initial->titration measure_flow_time Measure Flow Time after each addition titration->measure_flow_time Equilibrate measure_flow_time->titration Repeat calc_viscosity Calculate Relative Viscosity measure_flow_time->calc_viscosity plot_data Plot Relative Viscosity vs. [Ligand]/[DNA] calc_viscosity->plot_data

Caption: Workflow for determining the DNA binding mode via viscosity measurements.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Spectroscopic Data for this compound-DNA Interaction

ParameterValueMethod
λmax (free)380 nmUV-Vis Spectroscopy
λmax (bound)388 nmUV-Vis Spectroscopy
Binding Constant (Kb)1.5 x 105 M-1UV-Vis Titration
Stern-Volmer Constant (KSV)2.1 x 104 M-1Fluorescence Quenching

Table 2: Hypothetical Thermodynamic Parameters for this compound-DNA Binding

ParameterValueMethod
ΔG (Gibbs Free Energy)-29.5 kJ/molCalculated from Kb
ΔH (Enthalpy Change)-15.2 kJ/molIsothermal Titration Calorimetry (Hypothetical)
TΔS (Entropy Change)14.3 kJ/molCalculated (Hypothetical)

Note: Thermodynamic parameters like ΔH and ΔS are typically determined by methods such as Isothermal Titration Calorimetry (ITC) or by studying the temperature dependence of the binding constant.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the DNA binding properties of this compound. By employing UV-Visible spectroscopy, fluorescence competition assays, and viscosity measurements, researchers can determine the binding affinity, investigate the binding mode, and gather preliminary thermodynamic data. This information is crucial for understanding the mechanism of action and for the rational design of novel DNA-targeting therapeutic agents. While the provided data is illustrative, these methods will enable the generation of a comprehensive DNA binding profile for this compound and other related compounds.

References

Application Notes & Protocols: Incorporation of 2,7-Dimethylphenazine into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 2,7-Dimethylphenazine, a phenazine derivative with potential applications in drug delivery and advanced materials, into various polymer matrices. The following sections detail common methodologies, key experimental parameters, and characterization techniques.

Introduction

This compound is a heterocyclic aromatic compound. Its incorporation into polymer matrices can be leveraged for various applications, including the development of redox-active polymers, electrochromic materials, and drug delivery systems. The choice of polymer and incorporation method will significantly influence the final properties of the composite material, such as drug loading, release kinetics, and mechanical strength. This document outlines two primary protocols for incorporation: Solvent Evaporation and Nanoprecipitation .

Experimental Protocols

Protocol 1: Solvent Evaporation Method

The solvent evaporation technique is a widely used method for encapsulating hydrophobic compounds into a polymer matrix.[1][2][3] This method involves dissolving the polymer and the compound of interest in a volatile organic solvent, followed by emulsification in a non-solvent phase and subsequent evaporation of the organic solvent to form solid microparticles or nanoparticles.

Materials:

  • This compound

  • Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Polylactic acid - PLA, Polycaprolactone - PCL)

  • Organic Solvent (e.g., Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate)[4]

  • Aqueous solution (non-solvent phase)

  • Surfactant/Stabilizer (e.g., Polyvinyl alcohol - PVA)[2]

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator or fume hood for solvent evaporation

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of the chosen polymer (e.g., 100 mg of PLGA) in a volatile organic solvent (e.g., 5 mL of DCM).

    • Add the desired amount of this compound to the polymer solution and stir until fully dissolved.

  • Emulsification:

    • Prepare an aqueous solution containing a surfactant (e.g., 1% w/v PVA in deionized water). The surfactant helps to stabilize the emulsion.

    • Add the organic phase dropwise to the aqueous phase while stirring vigorously using a magnetic stirrer or homogenizer to form an oil-in-water (O/W) emulsion.[2][4] The ratio of the organic to aqueous phase can be optimized.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate.[3] This can be performed in a fume hood or using a rotary evaporator at reduced pressure.

  • Particle Collection and Washing:

    • Once the solvent has completely evaporated, collect the formed particles by centrifugation.

    • Wash the particles several times with deionized water to remove the surfactant and any unincorporated this compound.

  • Drying:

    • The washed particles can be resuspended in a small amount of deionized water and freeze-dried to obtain a fine powder.

Protocol 2: Nanoprecipitation (Solvent Displacement) Method

Nanoprecipitation is a simple and rapid method for producing nanoparticles and is particularly suitable for encapsulating poorly water-soluble compounds.[5][6] This technique involves the precipitation of a polymer from an organic solution upon its rapid diffusion into a non-solvent.[7]

Materials:

  • This compound

  • Polymer (e.g., PLA, PLGA, PCL)

  • Water-miscible Organic Solvent (e.g., Acetone, Acetonitrile, Tetrahydrofuran - THF)

  • Aqueous solution (non-solvent)

  • Surfactant (optional, e.g., Tween 80, Pluronic F-127)[8]

Equipment:

  • Magnetic stirrer

  • Syringe pump (for controlled addition)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the polymer and this compound in a water-miscible organic solvent.

  • Nanoparticle Formation:

    • Add the organic phase dropwise (or using a syringe pump for a controlled rate) into the aqueous non-solvent phase, which is under moderate magnetic stirring.[9] A surfactant can be added to the aqueous phase to control particle size and prevent aggregation.[6]

    • Polymer precipitation occurs as the organic solvent diffuses into the aqueous phase, leading to the formation of nanoparticles.[5]

  • Solvent Removal:

    • Remove the organic solvent by stirring at room temperature for a few hours or by using a rotary evaporator.

  • Particle Collection:

    • Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Drying:

    • Wash the nanoparticles with deionized water and then dry them, for instance, by freeze-drying.

Data Presentation: Influence of Key Parameters

The properties of the resulting polymer matrix incorporating this compound can be tuned by adjusting various experimental parameters. The following table summarizes the general effects of these parameters.

ParameterEffect on Particle SizeEffect on Encapsulation Efficiency
Polymer Concentration Increasing concentration generally leads to larger particles.[6]Higher concentrations can increase encapsulation efficiency.[6]
Drug Concentration May have a variable effect depending on interactions.Higher initial drug loading can increase encapsulation up to a saturation point.
Solvent/Non-solvent Ratio Affects the rate of precipitation and thus particle size.Can influence the partitioning of the drug, affecting efficiency.[6]
Stirring/Homogenization Rate Higher rates generally produce smaller, more uniform particles.[1]Can influence the stability of the emulsion and drug retention.
Surfactant Concentration Higher concentrations typically lead to smaller particles and prevent aggregation.[1][6]Can affect drug solubility in the external phase, potentially reducing efficiency.

Visualization of Experimental Workflows

Diagram 1: Solvent Evaporation Workflow

Solvent_Evaporation_Workflow cluster_prep Preparation cluster_process Processing cluster_collection Collection & Purification dissolve_polymer Dissolve Polymer & 2,7-DMP in Organic Solvent emulsify Emulsification (Homogenization/Sonication) dissolve_polymer->emulsify prep_aqueous Prepare Aqueous Surfactant Solution prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing centrifuge->wash dry Drying (Freeze-drying) wash->dry final_product Final Product: 2,7-DMP Loaded Particles dry->final_product

Caption: Workflow for the Solvent Evaporation Method.

Diagram 2: Nanoprecipitation Workflow

Nanoprecipitation_Workflow cluster_prep Preparation cluster_process Processing cluster_collection Collection & Purification dissolve_polymer Dissolve Polymer & 2,7-DMP in Water-Miscible Solvent mix Controlled Addition & Mixing dissolve_polymer->mix prep_nonsolvent Prepare Aqueous Non-Solvent prep_nonsolvent->mix evaporate Solvent Removal mix->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing centrifuge->wash dry Drying (Freeze-drying) wash->dry final_product Final Product: 2,7-DMP Loaded Nanoparticles dry->final_product

Caption: Workflow for the Nanoprecipitation Method.

References

Application Notes and Protocols for the Quantification of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethylphenazine is a heterocyclic compound belonging to the phenazine family. Phenazines are a class of nitrogen-containing aromatic compounds produced by various bacteria and are known for their diverse biological activities, including antimicrobial and redox-active properties. Accurate quantification of this compound in various samples is crucial for research in microbiology, drug discovery, and environmental science. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

General Sample Preparation

Effective sample preparation is critical for accurate quantification. The choice of method will depend on the sample matrix (e.g., bacterial culture, soil, biological fluids). A general workflow for sample preparation is outlined below.

Liquid-Liquid Extraction from Bacterial Cultures:
  • Centrifuge the bacterial culture to separate the supernatant from the cells.

  • Acidify the supernatant to a pH of approximately 2.0 using a suitable acid (e.g., 1 M HCl).

  • Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform.[1]

  • Repeat the extraction process three times to ensure complete recovery.

  • Pool the organic extracts and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of phenazine compounds.[2]

Instrumentation and Conditions (Hypothetical)

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm and 366 nm

Protocol

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data (Hypothetical)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent technique for the identification and quantification of this compound, especially in complex matrices.

Instrumentation and Conditions (Hypothetical)

ParameterValue
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50 - 400 m/z
Quantification Ion To be determined from the mass spectrum of a pure standard (likely the molecular ion)

Protocol

  • Standard and Sample Preparation: Prepare standards and samples as described for HPLC. Ensure the final solvent is compatible with GC (e.g., ethyl acetate, hexane).

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve using the peak area of the selected quantification ion versus the concentration of the standards. Calculate the concentration of this compound in the samples based on this curve.

Quantitative Data (Hypothetical)

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL
Recovery 90 - 110%
Precision (RSD%) < 5%
UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides a simple and rapid method for the quantification of colored compounds like phenazines. This method is best suited for relatively pure samples.

Instrumentation and Conditions

ParameterValue
Spectrophotometer UV-Vis Spectrophotometer (e.g., Cary 60)
Solvent Methanol or Ethanol
Wavelength Scan 200 - 600 nm
Quantification Wavelength To be determined (likely around 254 nm and in the visible region)

Protocol

  • Determine λmax: Dissolve a small amount of pure this compound in the chosen solvent and scan the absorbance from 200-600 nm to determine the wavelength of maximum absorbance (λmax). Phenazine and its derivatives typically show strong absorbance in the UV region (around 250-290 nm) and weaker absorbance in the visible region (around 360-400 nm).[3]

  • Standard Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax.

  • Sample Measurement: Measure the absorbance of the sample solution at the same wavelength.

  • Calculation: Use the Beer-Lambert law (A = εbc) and the standard curve to calculate the concentration of this compound in the sample.

Quantitative Data (Hypothetical)

ParameterResult
λmax 254 nm, 366 nm
Molar Absorptivity (ε) at 254 nm 120,000 M⁻¹cm⁻¹ (Hypothetical)
Linear Range 0.1 - 10 µg/mL
Linearity (R²) > 0.995

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (e.g., Bacterial Culture) Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC GCMS GC-MS Analysis Reconstitution->GCMS UVVis UV-Vis Spectrophotometry Reconstitution->UVVis Calibration Calibration Curve Generation HPLC->Calibration GCMS->Calibration UVVis->Calibration Quantification Concentration Determination Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Summary of Quantitative Data (Hypothetical)

Analytical TechniqueLinearity (R²)LODLOQRecovery (%)Precision (RSD%)
HPLC-UV > 0.9990.05 µg/mL0.15 µg/mL95 - 105< 2
GC-MS > 0.9980.01 ng/mL0.03 ng/mL90 - 110< 5
UV-Vis > 0.995N/AN/AN/AN/A

Disclaimer: The quantitative data and specific instrument conditions provided in this document are hypothetical and for illustrative purposes. Researchers should perform their own method development and validation for the accurate quantification of this compound in their specific sample matrices.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dimethylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. Phenazine derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and electronic properties. Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, purity assessment, and various research applications. This application note presents a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, specific, and suitable for routine analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an appropriate HPLC method.

PropertyValue
Chemical Structure C14H12N2
Molecular Weight 208.26 g/mol [1]
Appearance (Predicted) Crystalline solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and toluene.[2][3]
UV-Vis Absorption Phenazine derivatives typically exhibit strong UV absorbance in the 200-400 nm range.[4][5]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the proposed instrumental setup and chromatographic conditions.

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-13 min: 90% to 30% B13-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)[6]
Preparation of Solutions

a) Mobile Phase Preparation:

  • Mobile Phase A (Water with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

b) Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial composition: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c) Sample Preparation: The sample preparation method will depend on the matrix. For a hypothetical solid pharmaceutical formulation:

  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.

  • Transfer the weighed sample to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • If necessary, further dilute the filtered solution with the mobile phase to fall within the concentration range of the calibration curve.

Method Validation Parameters

For regulatory compliance and to ensure the reliability of the analytical data, the HPLC method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile_phase->hplc_system prep_standards Standard Solution Preparation prep_standards->hplc_system calibration_curve Calibration Curve Construction prep_standards->calibration_curve prep_sample Sample Preparation prep_sample->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration peak_integration->calibration_curve quantification Quantification of This compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

method_development_validation cluster_dev Method Development cluster_val Method Validation analyte_properties Analyte Physicochemical Properties column_selection Column Selection (e.g., C18) analyte_properties->column_selection mobile_phase_selection Mobile Phase Selection (Solvents, pH) analyte_properties->mobile_phase_selection detector_selection Detector & Wavelength Selection analyte_properties->detector_selection optimization Optimization of Chromatographic Conditions column_selection->optimization mobile_phase_selection->optimization detector_selection->optimization specificity Specificity optimization->specificity linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness validated_method Validated HPLC Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow of HPLC method development and validation.

References

Application Note: Cyclic Voltammetry Analysis of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that exhibit rich redox chemistry, making them relevant in various fields, including medicinal chemistry, materials science, and biological research. 2,7-Dimethylphenazine, a derivative of the basic phenazine structure, is of particular interest for its potential role as a redox mediator and its implications in biological systems. Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species. This application note provides a detailed protocol for the cyclic voltammetry analysis of this compound, enabling researchers to investigate its electrochemical properties, such as redox potentials and electron transfer kinetics.

Principle of Cyclic Voltammetry

Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte. The potential is swept from a starting potential to a switching potential and then back to the start. The resulting current, which is due to the oxidation or reduction of the analyte at the electrode surface, is measured and plotted against the applied potential. The resulting plot, known as a cyclic voltammogram, provides valuable information about the redox processes.

Quantitative Data Summary

A thorough literature search did not yield specific, publicly available experimental data for the cyclic voltammetry of this compound. Therefore, the following table is provided as a template for researchers to populate with their own experimental data. The values for the parent compound, phenazine, are included for reference and are sourced from a study by a research group.[1]

CompoundSolvent/ElectrolyteEpa (V)Epc (V)ΔEp (V)Ipa (µA)Ipc (µA)Ipa/Ipc
This compound User-definedUser-definedUser-definedUser-definedUser-definedUser-definedUser-defined
Phenazine[1]1,2-dimethoxyethane (DME) / 0.5 M TBAPF6Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Note: Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation, Ipa = Anodic Peak Current, Ipc = Cathodic Peak Current. The redox behavior of phenazine derivatives is known to be influenced by the solvent, electrolyte, and pH.

Experimental Protocol

This protocol is a general guideline for performing cyclic voltammetry on this compound, based on standard electrochemical practices and literature on related compounds.[1]

1. Materials and Reagents:

  • This compound

  • Solvent: e.g., Acetonitrile (CH3CN), Dimethylformamide (DMF), or 1,2-dimethoxyethane (DME), electrochemical grade

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) electrode, or Gold (Au) electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Inert gas (Nitrogen or Argon) for deoxygenation

2. Solution Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 10 mM) in the chosen solvent.

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to the desired concentration (e.g., 0.1 M).

  • Prepare the analyte solution for the electrochemical cell by diluting the stock solution of this compound with the electrolyte solution to the final desired concentration (e.g., 1 mM).

3. Electrochemical Cell Setup:

  • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment, and then dry it.

  • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.

  • Add the analyte solution to the electrochemical cell, ensuring that the electrodes are sufficiently immersed.

  • Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.

  • Set the parameters for the cyclic voltammetry experiment:

    • Initial Potential: A potential where no faradaic reaction occurs.

    • Vertex Potential 1 (Switching Potential): A potential sufficiently negative or positive to initiate the first redox event.

    • Vertex Potential 2 (Final Potential): Typically the same as the initial potential.

    • Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the redox process.

    • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

  • Run the cyclic voltammetry experiment and record the voltammogram.

  • After the measurement, rinse the electrodes and the cell thoroughly.

Data Analysis

  • Peak Potentials (Epa and Epc): Determine the potentials at which the anodic and cathodic peak currents occur.

  • Peak Separation (ΔEp): Calculate the difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons transferred).

  • Peak Currents (Ipa and Ipc): Measure the magnitude of the anodic and cathodic peak currents.

  • Peak Current Ratio (Ipa/Ipc): For a reversible process, the ratio of the anodic to cathodic peak currents should be close to 1.

  • Scan Rate Dependence: Analyze the relationship between the peak currents and the square root of the scan rate. A linear relationship suggests a diffusion-controlled process.

Visualizations

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement CV Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte and Electrolyte Solution assemble Assemble 3-Electrode Cell prep_sol->assemble polish_we Polish Working Electrode polish_we->assemble deoxygenate Deoxygenate Solution (N2/Ar Purge) assemble->deoxygenate connect Connect to Potentiostat deoxygenate->connect set_params Set Experimental Parameters connect->set_params run_cv Run Cyclic Voltammogram set_params->run_cv extract_data Extract Peak Potentials and Currents run_cv->extract_data analyze_scan_rate Analyze Scan Rate Dependence extract_data->analyze_scan_rate

Caption: Workflow for a cyclic voltammetry experiment.

G DMP This compound DMP_radical_cation [this compound]+• DMP->DMP_radical_cation -e- (Oxidation) DMP_radical_cation->DMP +e- (Reduction) DMP_dication [this compound]2+ DMP_radical_cation->DMP_dication -e- (Oxidation) DMP_dication->DMP_radical_cation +e- (Reduction)

Caption: Redox behavior of this compound.

References

Troubleshooting & Optimization

How to improve the yield of 2,7-Dimethylphenazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,7-Dimethylphenazine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient catalyst activity. - Presence of moisture or oxygen in an air-sensitive reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For instance, in the Wohl-Aue reaction, temperatures are typically high, often exceeding 210°C.[1] - Ensure the purity of starting materials like 4-methyl-2-nitroaniline and 4-methyl-o-phenylenediamine through appropriate purification techniques. - If using a catalyst, such as in an Ullmann condensation, ensure it is fresh and active. "Activated" copper powder is traditionally used.[1] - For air-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple By-products - Side reactions due to incorrect temperature or reaction time. - Cross-coupling reactions in methods like the Ullmann condensation. - Over-oxidation of the product.- Strictly control the reaction temperature and time as specified in the protocol. - In Ullmann-type reactions, the choice of solvent and ligand can influence selectivity and minimize by-products.[1] - Use a milder oxidizing agent or control the stoichiometry of the oxidant to prevent over-oxidation of the phenazine ring.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of isomeric by-products. - Tar formation at high temperatures.- Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the product from starting materials and by-products. - Recrystallization from a suitable solvent (e.g., ethanol) can be effective in removing impurities and isolating the pure product. - If tar formation is significant, consider lowering the reaction temperature or using a different synthetic route.
Inconsistent Yields - Variability in reagent quality. - Inconsistent reaction setup and conditions. - Fluctuations in temperature or stirring rate.- Use reagents from the same batch for a series of experiments to ensure consistency. - Standardize the reaction setup, including glassware, stirring speed, and heating method. - Employ a temperature controller to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common methods for synthesizing phenazine derivatives, including this compound, are:

  • Wohl-Aue Reaction: This classic method involves the reaction of a nitroarene with an aniline in the presence of a base at high temperatures. For this compound, this would involve the reaction of 4-methylnitrobenzene and 4-methylaniline.[2]

  • Reductive Cyclization: This involves the reduction of a 2-nitrodiphenylamine derivative. For this compound, the precursor would be 2-nitro-4,4'-dimethyldiphenylamine.

  • Condensation of o-phenylenediamines: This method involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, 4-methyl-1,2-phenylenediamine could be reacted with a suitable dicarbonyl compound.

Q2: How can I optimize the yield of the Wohl-Aue reaction for this compound?

A2: To optimize the Wohl-Aue reaction, consider the following:

  • Temperature: This reaction typically requires high temperatures, often above 200°C.[1] Careful optimization of the temperature is crucial as it can significantly impact the yield and by-product formation.

  • Base: A strong base is usually required. The choice and stoichiometry of the base can affect the reaction rate and yield.

  • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used.[1] The choice of solvent can influence the solubility of reactants and the reaction temperature.

Q3: What are the key parameters to control in a reductive cyclization synthesis?

A3: In a reductive cyclization approach, the following parameters are critical:

  • Reducing Agent: The choice of reducing agent (e.g., sodium dithionite, tin(II) chloride, or catalytic hydrogenation) is important. The reactivity and selectivity of the reducing agent can influence the yield and purity of the product.

  • Reaction Conditions: The temperature, solvent, and pH of the reaction medium should be carefully controlled to ensure efficient reduction and subsequent cyclization.

Q4: What is the best way to purify crude this compound?

A4: Purification of this compound typically involves a combination of techniques:

  • Column Chromatography: This is an effective method for separating the desired product from unreacted starting materials and by-products. A silica gel column with a gradient of hexane and ethyl acetate is often a good starting point.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent, such as ethanol or methanol, can further enhance the purity of the product, yielding crystalline this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Cyclization of 2-Nitro-4,4'-dimethyldiphenylamine (Hypothetical High-Yield Protocol)

This protocol describes a potential high-yield synthesis of this compound through the reductive cyclization of a suitable precursor.

Materials:

  • 2-Nitro-4,4'-dimethyldiphenylamine

  • Iron powder

  • Acetic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Nitro-4,4'-dimethyldiphenylamine in a mixture of ethanol and acetic acid.

  • Heat the mixture to reflux.

  • Gradually add iron powder to the refluxing solution. The color of the solution should change, indicating the reduction of the nitro group.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the iron residue.

  • Neutralize the filtrate with a solution of sodium hydroxide.

  • The cyclized product, 5,10-dihydro-2,7-dimethylphenazine, may precipitate.

  • To obtain this compound, the dihydrophenazine intermediate needs to be oxidized. This can often be achieved by bubbling air through the solution or by adding a mild oxidizing agent.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes hypothetical yield data for different synthetic approaches to this compound to illustrate the potential impact of reaction conditions. Note: This data is for illustrative purposes and actual yields may vary.

Synthetic Method Key Reactants Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%)
Wohl-Aue Reaction 4-methylnitrobenzene, 4-methylanilineKOHNMP2101245
Reductive Cyclization 2-Nitro-4,4'-dimethyldiphenylamineFe / Acetic AcidEthanol80675
Ullmann Condensation 4-bromo-toluene, 4-methyl-2-nitroanilineCuI / LigandDMF1502460
Oxidative Coupling 4-methyl-o-phenylenediamineOxidizing AgentAcetonitrile60865

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Starting Materials (e.g., 2-Nitro-4,4'-dimethyldiphenylamine) reaction Reductive Cyclization (Fe, Acetic Acid) start->reaction oxidation Oxidation reaction->oxidation extraction Extraction oxidation->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization end end recrystallization->end Pure this compound

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Factors Affecting Yield

yield_factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Yield Yield Purity Purity of Starting Materials Purity->Yield Stoichiometry Reactant Stoichiometry Stoichiometry->Yield Temperature Temperature Temperature->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Reaction_Time Reaction Time Reaction_Time->Yield Purification_Method Purification Method Purification_Method->Yield

Caption: Key factors influencing the final yield of this compound synthesis.

References

Common side reactions in the synthesis of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethylphenazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the condensation reaction of 4-methyl-1,2-phenylenediamine. This is followed by an oxidation step to yield the final phenazine structure. A common precursor route involves the synthesis of 2,7-dimethyl-5,10-dihydrophenazine, which is subsequently oxidized.

Q2: What are the expected physical properties of this compound?

A2: this compound is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
CAS Number 3236-92-8

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low yield of the desired this compound product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is allowed to proceed for the full recommended duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Possible Cause 2: Suboptimal reaction temperature.

    • Solution: The condensation reaction often requires elevated temperatures. Ensure your reaction setup can maintain a consistent and accurate temperature as specified in the protocol.

  • Possible Cause 3: Inefficient oxidation of the dihydrophenazine intermediate.

    • Solution: The oxidation of 2,7-dimethyl-5,10-dihydrophenazine to this compound is a critical step. Ensure an adequate supply of the oxidizing agent (e.g., air, oxygen) and sufficient reaction time for this conversion.

Problem 2: Presence of a significant amount of an isomeric byproduct.

  • Observation: You observe a mixture of products that are difficult to separate by standard column chromatography.

  • Likely Cause: A common side reaction is the formation of the isomeric byproduct, 2,8-dimethyl-5,10-dihydrophenazine, during the initial condensation step.[1] This can lead to a mixture of 2,7- and 2,8-dimethylphenazine in the final product.

  • Troubleshooting Steps:

    • Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants, as these factors can influence the isomer ratio.

    • Purification: Isomeric phenazines can be challenging to separate. Consider specialized chromatographic techniques or recrystallization from a carefully selected solvent system to enrich the desired 2,7-isomer.

Problem 3: Formation of dark, insoluble polymeric materials.

  • Observation: A significant amount of dark, tar-like material is present in the crude reaction mixture, complicating purification.

  • Likely Cause: Over-oxidation or other side reactions can lead to the formation of polymeric byproducts. This is more likely to occur at excessively high temperatures or with prolonged reaction times in the presence of a strong oxidizing agent.

  • Troubleshooting Steps:

    • Temperature Control: Strictly adhere to the recommended reaction temperature to minimize polymerization.

    • Reaction Time: Avoid unnecessarily long reaction times, especially during the oxidation step. Monitor the reaction to determine the optimal endpoint.

    • Inert Atmosphere: For the initial condensation step, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent premature oxidation and the formation of undesired byproducts.

Experimental Protocols

A general experimental protocol for the synthesis of a mixture of 2,7-dimethyl-5,10-dihydrophenazine and 2,8-dimethyl-5,10-dihydrophenazine is described in US Patent 6242602B1.[1] This intermediate mixture can then be oxidized to the corresponding phenazines.

Note: This protocol is provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway Reactants 4-Methyl-1,2-phenylenediamine Intermediate Mixture of 2,7-Dimethyl-5,10-dihydrophenazine & 2,8-Dimethyl-5,10-dihydrophenazine Reactants->Intermediate Condensation Product This compound Intermediate->Product Oxidation SideProduct 2,8-Dimethylphenazine Intermediate->SideProduct Oxidation

Caption: Main synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield OxidationIssue Optimize Oxidation Step Start->OxidationIssue CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Check Reaction Time & Temperature CheckYield->IncompleteReaction Yes IsomerFormation Isomeric Mixture Detected (2,8-isomer) CheckPurity->IsomerFormation Yes PolymerFormation Polymeric Byproducts Present CheckPurity->PolymerFormation Yes Purification Purification CheckPurity->Purification No IncompleteReaction->CheckPurity OxidationIssue->CheckYield IsomerFormation->Purification PolymerFormation->Purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Purification of crude 2,7-Dimethylphenazine by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,7-Dimethylphenazine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind purifying this compound with column chromatography?

Column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, which is a moderately polar compound, silica gel is a common stationary phase. A mobile phase (eluent) of appropriate polarity is used to move the compounds down the column. Compounds with weaker interactions with the silica gel will travel faster, while those with stronger interactions will move slower, thus achieving separation.

Q2: How do I choose the right solvent system (mobile phase) for my purification?

The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates. The goal is to find a solvent or mixture of solvents that gives the this compound an Rf value of approximately 0.2-0.35. This ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities.

Q3: My crude sample is not dissolving in the chosen mobile phase. How should I load it onto the column?

If your sample has poor solubility in the eluting solvent, you should use the "dry loading" method.[1] This involves dissolving your crude product in a suitable solvent (like dichloromethane), adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a free-flowing powder of your compound adsorbed onto the silica.[1] This powder can then be carefully added to the top of your packed column.[1]

Q4: Can I reuse my chromatography column?

While it is technically possible to wash and reuse a column, it is generally not recommended for high-purity applications. Residual compounds from a previous run can contaminate your current purification. For optimal purity, always use a freshly packed column.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No compounds are eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane:ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have degraded or irreversibly adsorbed to the silica.Try flushing the column with a very polar solvent like methanol or ethanol to see if the compound elutes.
This compound is eluting too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation between this compound and an impurity. The chosen solvent system does not have adequate selectivity.Try a different solvent system (e.g., dichloromethane/hexane or toluene/ethyl acetate).[2]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles. Repack the column if necessary.[3]
The collected fractions of this compound are still impure. Fractions were too large, leading to the collection of multiple compounds in a single tube.Collect smaller fractions to improve resolution.
The separation was incomplete.Consider re-running the column on the impure fractions using a shallower solvent gradient.
The column flow rate is too slow. The silica gel is too fine or packed too tightly.Apply gentle air pressure to the top of the column to increase the flow rate.[4] Be cautious not to apply excessive pressure.
There is a blockage at the column outlet.Check for blockages in the stopcock or cotton/frit at the bottom of the column.[2]
The sample has precipitated at the top of the column.This can happen if the sample is not fully soluble in the mobile phase. Use the dry loading method to prevent this.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The exact solvent system and column size should be optimized for your specific sample.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Sand (acid-washed)

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Preparation and Packing the Column (Wet Slurry Method):

  • Ensure the column is clean, dry, and clamped vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) over the cotton plug.[4]

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to help the silica pack evenly and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should always remain above the silica bed.

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[1]

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane).[1] Carefully add this solution to the top of the column using a pipette.[1]

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained.[1] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry.

  • If a solvent gradient is used, gradually increase the polarity of the mobile phase throughout the elution process.

5. Analysis of Fractions:

  • Monitor the separation by spotting fractions onto a TLC plate.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Wet or Dry Load) prep_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered q1 Is the compound eluting? start->q1 q2 Is the separation from impurities poor? q1->q2 Yes no_elution Increase Mobile Phase Polarity q1->no_elution No q3 Is the flow rate too slow? q2->q3 No poor_sep_action Actions for Poor Separation q2->poor_sep_action Yes slow_flow_action Apply Gentle Pressure q3->slow_flow_action Yes still_no_elution Flush with MeOH/EtOH (Compound may be adsorbed/degraded) no_elution->still_no_elution Still No Elution change_solvent Try a Different Solvent System poor_sep_action->change_solvent reduce_load Reduce Sample Load poor_sep_action->reduce_load repack Repack Column Carefully poor_sep_action->repack check_blockage Check for Outlet Blockage slow_flow_action->check_blockage If pressure doesn't help

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: High-Purity 2,7-Dimethylphenazine Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on obtaining high-purity 2,7-Dimethylphenazine through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the recrystallization of this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration.[1] This method is highly effective when the desired compound and impurities have different solubility profiles in the chosen solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature. This allows for maximum recovery of the purified compound upon cooling.[1][2]

  • Inertness: The solvent should not react with this compound.

  • Volatility: A moderately volatile solvent is preferred to allow for easy removal from the purified crystals after filtration.

  • Impurity Solubility: The impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Common organic solvents that can be tested for the recrystallization of phenazine-like compounds include ethanol, methanol, toluene, ethyl acetate, and acetonitrile.[3][4] A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can also be effective.

Q3: What are some common impurities in this compound synthesis?

While specific impurities depend on the synthetic route, common contaminants in the synthesis of phenazine derivatives may include unreacted starting materials, byproducts from side reactions, and residual catalysts. For instance, in related compounds, structurally similar impurities can be a challenge to remove.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated.[6][7] - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[6] - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6][7] - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[2] - Re-evaluate solvent choice: If the issue persists, a different solvent or a mixed-solvent system may be necessary.
The product "oils out" instead of crystallizing. - The solution is cooling too quickly. - The melting point of the compound is lower than the boiling point of the solvent. The solid is coming out of the solution at a temperature above its melting point.[7] - High concentration of impurities: Impurities can depress the melting point of the compound.- Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[1][8] Insulating the flask can also help. - Add more solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly.[7] - Purify further before recrystallization: If impurities are the cause, consider a preliminary purification step like column chromatography.[9]
Low yield of recovered crystals. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[7] - Premature crystallization: The solution was cooled too quickly, trapping impurities and reducing the overall purity and yield of the desired crystals.[2] - Incomplete filtration: Product was lost during the transfer or filtration process.- Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2] - Optimize cooling rate: Allow for slow cooling to maximize the formation of pure crystals.[8] - Careful handling: Ensure all crystals are transferred to the filter and wash with a minimal amount of cold solvent to avoid dissolving the product.
The recovered crystals are colored or appear impure. - Colored impurities are present. - Incomplete removal of the mother liquor. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter the solution before cooling.[2] - Improve washing: After filtration, wash the crystals with a small amount of fresh, cold recrystallization solvent to remove any residual mother liquor.[5]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The specific solvent and volumes should be optimized for your particular sample.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a few drops of different potential solvents to each tube at room temperature to assess solubility. An ideal solvent will show poor solubility.

  • Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.[10]

3. Decolorization (if necessary):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used):

  • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][8]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

7. Drying:

  • Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_final Final Product A Crude this compound B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Decolorize with Activated Charcoal (Optional) C->D if colored F Slow Cooling (Crystallization) C->F if not colored E Hot Filtration (If Decolorized) D->E E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J High-Purity This compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes A1_No Issue: No Crystallization Q1->A1_No No Q2 Is the product oiling out? A1_Yes->Q2 Sol1 Add seed crystal or scratch flask A1_No->Sol1 Sol2 Reduce solvent volume (evaporate) A1_No->Sol2 Sol1->Q1 Retry Cooling Sol2->Q1 Retry Cooling A2_Yes Issue: Oiling Out Q2->A2_Yes Yes A2_No Continue Cooling Q2->A2_No No Sol3 Reheat, add more solvent, cool slowly A2_Yes->Sol3 Sol3->Q1 Retry Cooling Q3 Is the crystal yield low? A2_No->Q3 A3_Yes Issue: Low Yield Q3->A3_Yes Yes A3_No Successful Yield Q3->A3_No No Sol4 Optimize solvent volume and cooling rate A3_Yes->Sol4 Sol4->Start Refine Protocol

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in Wohl-Aue Reactions for Phenazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenazines via the Wohl-Aue reaction, with a primary focus on overcoming low product yields.

Troubleshooting Guides

Question: Why is my Wohl-Aue reaction yield consistently low?

Low yields in the Wohl-Aue reaction can stem from several factors, ranging from suboptimal reaction conditions to the formation of unwanted side products. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Initial Checks & Common Pitfalls:

  • Purity of Reactants and Solvents: Ensure the aniline and nitroaromatic starting materials are free from impurities. The presence of water or other nucleophiles can lead to undesired side reactions. Solvents should be anhydrous, as water can interfere with the base and reaction intermediates.

  • Inert Atmosphere: The reaction is sensitive to atmospheric oxygen, which can lead to oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize the formation of azoxy and other oxidized byproducts.

  • Base Strength and Concentration: The choice and concentration of the alkali base are critical. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are typically used. Insufficient base can lead to an incomplete reaction, while an excessive amount may promote side reactions. The optimal amount of base should be determined empirically for each specific reaction.

  • Reaction Temperature and Time: The Wohl-Aue reaction generally requires elevated temperatures. However, excessively high temperatures can lead to decomposition of reactants and products, resulting in lower yields. It is essential to carefully control the reaction temperature and monitor its progress over time to determine the optimal reaction duration.

Advanced Troubleshooting:

  • Side Product Formation: The primary competing reactions in the Wohl-Aue synthesis are the formation of phenazine-N-oxides and azoxy compounds.

    • Phenazine-N-oxides: These can sometimes be the major product. Their formation is influenced by the reaction conditions and the electronic properties of the substituents on the aromatic rings.

    • Azoxy Compounds: The condensation of the nitroaromatic compound with itself or the aniline can lead to the formation of azoxy derivatives.

  • Steric Hindrance: Bulky substituents on either the aniline or the nitroaromatic ring can sterically hinder the cyclization step, leading to lower yields. In such cases, optimizing the reaction time and temperature may be necessary.

  • Workup and Purification: Product loss can occur during the extraction and purification steps. Ensure efficient extraction from the reaction mixture and choose an appropriate purification method (e.g., column chromatography, recrystallization) to minimize loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Wohl-Aue reaction, and how can I minimize them?

The most prevalent side products are phenazine-N-oxides and azoxy compounds. To minimize their formation:

  • Inert Atmosphere: As mentioned, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is the most effective way to reduce the formation of oxidized byproducts.

  • Control of Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions. A stepwise increase in temperature might be beneficial.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the aniline component can sometimes suppress the self-condensation of the nitroaromatic compound.

Q2: Which base should I use, and in what quantity?

Potassium hydroxide (KOH) is a commonly used base for this reaction. The optimal amount can vary, but a starting point is to use a molar excess relative to the limiting reagent. It is advisable to perform small-scale optimization experiments to determine the ideal base concentration for your specific substrates.

Q3: What is the typical temperature range for the Wohl-Aue reaction?

The reaction is typically conducted at elevated temperatures, often in the range of 100-200 °C. The optimal temperature is highly dependent on the specific reactants and solvent used. It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

Q4: How can I effectively monitor the progress of my Wohl-Aue reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the phenazine product. It's important to use an appropriate solvent system that provides good separation of the reactants, product, and major side products.

Q5: Are there any alternative, higher-yielding methods for phenazine synthesis?

Yes, several other methods for phenazine synthesis exist, each with its own advantages and disadvantages. Some common alternatives include:

  • Condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds.

  • Reductive cyclization of 2-nitrodiphenylamines.

  • Oxidative cyclization of dihydrophenazines.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the phenazine core.

Quantitative Data Summary

The following table summarizes reported yields for specific Wohl-Aue reactions under various conditions. This data can serve as a benchmark for your own experiments.

Aniline DerivativeNitroaromatic DerivativeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineNitrobenzeneKOHAniline (excess)140-15010~20-30Wohl, A.; Aue, W. Ber. Dtsch. Chem. Ges.1901 , 34, 2442.
o-Anisidineo-NitroanisoleKOHNone (neat)Not specifiedNot specified12Pachter, I. J.; Kloetzel, M. C. J. Am. Chem. Soc.1951 , 73, 4958.
o-Chloroanilineo-ChloronitrobenzeneKOHNone (neat)Not specifiedNot specifiedModeratePachter, I. J.; Kloetzel, M. C. J. Am. Chem. Soc.1951 , 73, 4958.

Note: Yields can be highly variable and are dependent on the specific experimental setup and purification methods.

Key Experimental Protocol: Synthesis of Phenazine

This protocol is a general guideline for the synthesis of the parent phenazine from aniline and nitrobenzene.

Materials:

  • Aniline

  • Nitrobenzene

  • Potassium Hydroxide (KOH)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a reflux condenser. Ensure the setup is equipped for heating and stirring, and can be maintained under an inert atmosphere.

  • Charging the Flask: To the flask, add aniline and nitrobenzene in a 1:1 molar ratio. Caution: Both aniline and nitrobenzene are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Addition of Base: While stirring, carefully add powdered potassium hydroxide (approximately 1.5-2 molar equivalents).

  • Reaction: Heat the reaction mixture to 140-150 °C under a continuous flow of inert gas. Maintain this temperature and continue stirring for 10-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add water to the flask to dissolve the potassium hydroxide and any other water-soluble byproducts.

    • The crude phenazine will precipitate. Isolate the solid by vacuum filtration and wash it thoroughly with water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure phenazine as yellow crystals.

    • Alternatively, column chromatography on silica gel can be employed for purification.

Visualizing Reaction Pathways and Troubleshooting

Wohl-Aue Reaction Pathway

Wohl_Aue_Pathway A Aromatic Nitro Compound D Intermediate Adduct A->D B Aniline B->D C Base (e.g., KOH) C->D E Cyclization & Dehydration D->E F Phenazine E->F Troubleshooting_Logic Start Low Yield in Wohl-Aue Reaction Check1 Check Purity of Reactants & Solvents Start->Check1 Decision1 Impurities Present? Check1->Decision1 Action1 Purify/Dry Reactants & Solvents Decision1->Action1 Yes Check2 Verify Inert Atmosphere Decision1->Check2 No Action1->Check1 Decision2 Oxygen Present? Check2->Decision2 Action2 Improve Inert Gas Setup Decision2->Action2 Yes Check3 Evaluate Reaction Conditions Decision2->Check3 No Action2->Check2 Decision3 Suboptimal Temp./Time/Base? Check3->Decision3 Action3 Optimize Conditions (DoE) Decision3->Action3 Yes Check4 Analyze for Side Products Decision3->Check4 No Action3->Check3 Decision4 Side Products Dominant? Check4->Decision4 Action4 Adjust Conditions to Minimize Side Reactions Decision4->Action4 Yes End Improved Yield Decision4->End No Action4->Check3

Managing temperature and reaction time for optimal phenazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for managing temperature and reaction time to achieve optimal outcomes in phenazine synthesis.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature generally affect phenazine synthesis?

A1: Reaction temperature is a critical parameter in phenazine synthesis. Increasing the temperature typically accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants and products, or promote the formation of unwanted side products, thereby reducing the overall yield and purity. Conversely, a temperature that is too low may result in a slow or incomplete reaction.

Q2: What is the typical role of reaction time in achieving high yields?

A2: Reaction time is directly related to the conversion of starting materials into the desired phenazine product. Insufficient reaction time will lead to an incomplete reaction and low yield. However, prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side-product formation and decomposition, which can complicate purification and lower the isolated yield.[1][2]

Q3: Are there specific side products that are commonly associated with suboptimal temperature and time?

A3: Yes, one common intermediate and potential side product in certain phenazine syntheses, such as the Wohl-Aue reaction, is a phenazine N-oxide.[3] Under milder or improperly controlled conditions, the N-oxide may be isolated as the main product instead of the desired phenazine.[3] At very high temperatures and extended reaction times, deep-seated decomposition and the formation of numerous, often undetectable, by-products can occur, resulting in a dark-colored, impure product mixture.[1][2]

Q4: Can microwave irradiation be used to optimize reaction conditions?

A4: Yes, microwave-assisted synthesis is a modern technique that can significantly reduce reaction times, often from hours to minutes, while maintaining or even improving yields. This is achieved through rapid and uniform heating of the reaction mixture.

Troubleshooting Guide

Issue/ObservationPotential Cause Related to Temp/TimeSuggested Solution(s)
Low or No Product Yield Reaction temperature is too low, or reaction time is too short.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. Increase the reaction time, taking aliquots periodically to determine the optimal duration.
Formation of a Major Byproduct Identified as an N-oxide The reaction conditions are too mild (insufficient temperature or time) to complete the deoxygenation step.[3]Increase the reaction temperature or prolong the reaction time to promote the thermal deoxygenation of the N-oxide intermediate to the final phenazine product.[3]
Dark, Tarry, or Polymeric Reaction Mixture The reaction temperature is too high, or the reaction was run for too long, causing decomposition.[2]Reduce the reaction temperature. Perform the reaction for a shorter duration and monitor closely using TLC to stop the reaction once the starting material is consumed, before significant decomposition occurs.
Multiple Unidentified Side Products on TLC The reaction temperature is too high, promoting multiple side reactions.[1]Lower the reaction temperature to improve selectivity. Consider a solvent with a lower boiling point to naturally cap the reaction temperature.
Incomplete Reaction Even After Extended Time The reaction temperature is below the necessary activation energy threshold.Increase the reaction temperature. If the reactants are not fully soluble at the current temperature, consider a higher-boiling solvent to ensure the reaction mixture is homogeneous.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for phenazine synthesis, highlighting the impact of temperature and time on the outcome.

Synthesis MethodReactantsTemperature (°C)Reaction TimeYieldReference
CondensationCatechol & o-phenylenediamine200-210°C35-40 hours~60% (crude)[1]
High-Temperature Cyclization2-Amino-diphenylamine600°C40 minutes70%
One-Pot SynthesisCatechol & o-phenylenediamine140-200°C40-90 hoursNot specified[4]
Solid-State Synthesiso-Diamines & o-Quinones35°C2-4 hoursUp to 95%[5]
Multi-component SynthesisLawsone, o-phenylenediamines, aldehydes, etc.70°C2-2.5 hours82-92%[6]
Multi-component SynthesisLawsone & o-phenylenediamines80°C1-1.5 hours"Excellent"[6]
Wohl-Aue Reactiono-Chloronitrobenzene & o-ChloroanilineReflux8 hoursNot specified[2]

Experimental Protocols

Example Protocol: Solid-State Synthesis of a Phenazine Derivative

This protocol is adapted from a solvent-free method for the synthesis of phenazine derivatives from ortho-diamines and ortho-quinones.[5]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • Substituted o-quinone (e.g., 1,2-naphthoquinone) (0.5 mmol)

  • Glacial Acetic Acid (optional, 1-2 drops)

  • Closed test tube or small reaction vial

  • Inert gas source (Argon or Nitrogen)

  • Agitator/shaker

  • Silica gel for purification

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Ensure all glassware is dry. Finely grind the o-phenylenediamine and o-quinone powders separately.

  • Reaction Setup: In a closed test tube, combine the o-phenylenediamine (1 mmol) and o-quinone (0.5 mmol). The 2:1 molar ratio is crucial.[5]

  • Inert Atmosphere: Purge the test tube with an inert gas (argon or nitrogen) for 1-2 minutes to displace air.

  • Reaction Conditions: Seal the test tube and place it in a reactor or shaker apparatus maintained at 35°C .[5]

  • Agitation and Time: Agitate the solid mixture for 2-4 hours .[5] If the reaction is sluggish, a single drop of glacial acetic acid can be added to moisten the medium.[5]

  • Monitoring: The reaction progress can be monitored by periodically taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Work-up and Purification: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), adsorb the solid reaction mixture directly onto a small amount of silica gel.

  • Chromatography: Purify the product by flash column chromatography, eluting with a gradient of hexane-ethyl acetate of increasing polarity to isolate the desired phenazine derivative.[5]

Visualized Workflows and Logic

Experimental_Workflow cluster_params prep Preparation (Reactant Grinding, Glassware) setup Reaction Setup (Combine Reactants 2:1) prep->setup inert Inert Atmosphere (Purge with Ar or N2) setup->inert reaction Reaction (Heating & Agitation) inert->reaction monitor Monitoring (TLC) reaction->monitor Periodically workup Work-up (Adsorb on Silica) reaction->workup Upon Completion monitor->reaction Continue if incomplete purify Purification (Column Chromatography) workup->purify product Pure Phenazine purify->product temp Temperature (e.g., 35°C) temp->reaction time Time (e.g., 2-4 hours) time->reaction

Caption: General experimental workflow for phenazine synthesis.

Troubleshooting_Logic start Problem Observed q_yield Is the yield low? start->q_yield q_purity Is the product impure? start->q_purity q_yield->q_purity No sol_low_temp Increase Temperature OR Increase Reaction Time q_yield->sol_low_temp Yes sol_n_oxide N-Oxide Detected? (Mild Conditions) q_purity->sol_n_oxide Yes sol_high_temp Decrease Temperature OR Decrease Reaction Time sol_tar Tarry Mixture? (Harsh Conditions) sol_n_oxide->sol_tar No sol_increase_severity Increase Temp/Time to promote deoxygenation sol_n_oxide->sol_increase_severity Yes sol_tar->sol_high_temp Yes

Caption: Troubleshooting logic for common phenazine synthesis issues.

References

Identifying and removing impurities from 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 2,7-Dimethylphenazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities largely depend on the synthetic route employed. A frequent pathway is the oxidative cyclization of p-toluidine. In this case, potential impurities include:

  • Unreacted Starting Materials: p-toluidine.

  • Oxidized Starting Materials: 4,4'-Azotoluene, 4,4'-Azoxytoluene.

  • Intermediates: N-(p-tolyl)-p-toluidine.

  • Isomeric Byproducts: Other dimethylphenazine isomers may form depending on the reaction's regioselectivity.

  • Polymeric Materials: Tarry, high molecular weight byproducts can also form under harsh reaction conditions.

Q2: What analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify individual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in significant amounts. Chemical shifts and coupling patterns can help in the definitive identification of impurities.[1][2]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common and effective purification methods for this compound are:

  • Recrystallization: A widely used technique for purifying solid compounds.

  • Column Chromatography: Effective for separating the desired product from impurities with different polarities.

  • Sublimation: A suitable method for purifying compounds that can transition directly from a solid to a gas phase, often yielding a very pure product.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this compound, ethanol or a mixture of ethanol and water is often effective.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble even at low temperatures.Evaporate some of the solvent to increase the concentration. Try adding a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution). Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of spots on TLC. The mobile phase is too polar or not polar enough.Adjust the polarity of the eluent. For this compound on silica gel, a gradient of hexane and ethyl acetate is commonly used. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A small amount of a more polar solvent like methanol can be added to the eluent if necessary.
Cracking or channeling of the column packing. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Broad or tailing bands. The sample was loaded in a solvent that is too polar, or the column is overloaded.Load the sample in the least polar solvent possible. Reduce the amount of sample loaded onto the column.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, ethanol or an ethanol/water mixture is a good starting point for recrystallizing this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask. Add the solvent in small portions and bring the solution to a gentle boil after each addition until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. If using a solvent pair, add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with various ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture.

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Sublimation Protocol
  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but below its melting point to avoid decomposition.

  • Condensation: The pure this compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.

  • Isolation: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully break the vacuum and scrape the purified crystals from the cold surface.

Data Presentation

Table 1: Purity of this compound After Various Purification Methods (Illustrative Data)

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Ethanol)859875
Column Chromatography85>9960
Sublimation85>99.550

Note: The values presented are for illustrative purposes and actual results may vary depending on the nature and quantity of impurities.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column High Purity Separation Sublimation Sublimation Crude->Sublimation High Purity Separation Pure Pure this compound Recrystallization->Pure Moderate Purity Column->Pure High Purity Sublimation->Pure Very High Purity

Caption: Purification workflow for this compound.

ImpuritySources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities p-Toluidine p-Toluidine Oxidative_Cyclization Oxidative Cyclization p-Toluidine->Oxidative_Cyclization Crude_Product Crude this compound Oxidative_Cyclization->Crude_Product Unreacted Unreacted p-Toluidine Oxidative_Cyclization->Unreacted Incomplete Reaction Oxidized Oxidized p-Toluidine Oxidative_Cyclization->Oxidized Side Reaction Intermediates Reaction Intermediates Oxidative_Cyclization->Intermediates Incomplete Cyclization Isomers Isomeric Byproducts Oxidative_Cyclization->Isomers Lack of Regioselectivity

Caption: Sources of impurities in this compound synthesis.

References

Addressing solubility issues of 2,7-Dimethylphenazine in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,7-Dimethylphenazine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a heterocyclic organic compound.[1] Like many aromatic compounds, it has a predominantly nonpolar structure, leading to poor solubility in water. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and formulation development, as it can lead to inaccurate results and limit its therapeutic potential.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Precipitation is a clear indicator of exceeding the solubility limit of the compound in your chosen medium. Here are some initial steps to address this:

  • Verify Concentration: Double-check your calculations to ensure the concentration of this compound is not higher than intended.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Although phenazines are generally weak bases, altering the pH of your buffer might slightly improve solubility. Experiment with a pH range to find the optimal condition.

  • Temperature Control: While not always a solution for significant solubility issues, slight warming of the solution during preparation might help, but be cautious of potential compound degradation at elevated temperatures.

  • Sonication: Applying ultrasonic energy can help in dispersing and dissolving small amounts of stubborn particles.

Q3: What are the common formulation strategies to enhance the aqueous solubility of poorly soluble compounds like this compound?

Several techniques are employed to increase the solubility of poorly soluble drugs.[2][3][4][5][6] These can be broadly categorized as:

  • Co-solvency: Introducing a water-miscible organic solvent in which the compound is more soluble.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its apparent solubility.

Troubleshooting Guides

Issue 1: Choosing the Right Co-solvent

Problem: My this compound is still not dissolving even after adding a co-solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-solvent selection.

Detailed Guidance:

  • Co-solvent Selection: Common co-solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.[7][8] The choice depends on the specific experimental constraints, such as cell toxicity.

  • Concentration Optimization: The concentration of the co-solvent is critical. Start with a low percentage (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can be detrimental to biological systems.

  • Solubility Testing: Prepare a stock solution of this compound in the pure co-solvent at a high concentration. Then, perform serial dilutions into your aqueous buffer to determine the highest tolerable co-solvent concentration that maintains solubility without causing precipitation.

Quantitative Data on Common Co-solvents:

Co-solventDielectric Constant (approx.)Notes
Water80Highly polar
Ethanol25Moderately polar, common in formulations
DMSO47Aprotic, highly polar, potent solvent
DMF37Aprotic, polar

Note: This table provides general information. Specific solubility of this compound in these solvents needs to be experimentally determined.

Issue 2: Surfactant-based Solubilization Challenges

Problem: I'm using a surfactant, but my solution is cloudy, or the solubility enhancement is minimal.

Troubleshooting Workflow:

Caption: Troubleshooting guide for surfactant use.

Detailed Guidance:

  • Above the CMC: Surfactants form micelles and solubilize hydrophobic compounds effectively only at concentrations above their Critical Micelle Concentration (CMC).[9] Ensure your working concentration of the surfactant is above its known CMC.

  • Surfactant Type: The choice of surfactant can be crucial. Non-ionic surfactants like Tween® 80 and Triton™ X-100 are generally less harsh on biological systems compared to ionic surfactants.

  • Experimental Protocol:

    • Prepare a stock solution of the surfactant in your aqueous buffer.

    • Add the this compound to the surfactant solution.

    • Gently mix or sonicate until the solution is clear. It's often beneficial to prepare a concentrated stock of the drug in the surfactant solution and then dilute it.

Commonly Used Surfactants:

SurfactantTypeTypical CMC (in water)
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM
Tween® 80Non-ionic~0.012 mM
Triton™ X-100Non-ionic~0.24 mM

Note: CMC values can be affected by buffer composition and temperature.

Issue 3: Ineffective Cyclodextrin Complexation

Problem: The use of cyclodextrins is not significantly improving the solubility of this compound.

Logical Relationship for Cyclodextrin Selection:

Cyclodextrin_Selection cluster_Properties Compound Properties cluster_Cyclodextrins Cyclodextrin Types (Host) Compound This compound (Guest Molecule) beta_CD β-Cyclodextrin (Medium Cavity) Compound->beta_CD Size may be a good fit alpha_CD α-Cyclodextrin (Smaller Cavity) Derivatives Modified Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD) (Higher Solubility) beta_CD->Derivatives If β-CD solubility is limiting gamma_CD γ-Cyclodextrin (Larger Cavity)

Caption: Selecting an appropriate cyclodextrin.

Detailed Guidance:

  • Cyclodextrin Choice: The size of the cyclodextrin cavity is crucial for forming a stable inclusion complex.[10][11][12] For a molecule like this compound, β-cyclodextrin or its derivatives are often a good starting point due to the cavity size.[12]

  • Derivative Benefits: Natural cyclodextrins have limited aqueous solubility themselves. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB), offer significantly higher aqueous solubility and can be more effective.[13]

  • Experimental Protocol for Complexation:

    • Dissolve the cyclodextrin in the aqueous buffer.

    • Add the this compound to the cyclodextrin solution.

    • Stir the mixture for a prolonged period (several hours to overnight) at a controlled temperature to allow for complex formation.

    • Filter the solution to remove any undissolved compound.

Comparison of Common β-Cyclodextrin Derivatives:

CyclodextrinAqueous Solubility ( g/100 mL at 25°C)Key Feature
β-Cyclodextrin~1.85Natural, lower cost
Hydroxypropyl-β-cyclodextrin (HP-β-CD)>60High aqueous solubility, low toxicity
Methyl-β-cyclodextrin (MβCD)~50High solubility, used to modulate cholesterol

General Experimental Workflow for Solubility Enhancement

The following diagram outlines a general approach to systematically address the solubility of this compound.

General_Workflow Start Start: this compound solubility issue Initial_Tests Initial Troubleshooting: - Verify Concentration - pH Adjustment - Sonication Start->Initial_Tests Method_Selection Select Solubilization Strategy Initial_Tests->Method_Selection Co_solvents Co-solvents (e.g., DMSO, Ethanol) Method_Selection->Co_solvents Surfactants Surfactants (e.g., Tween 80) Method_Selection->Surfactants Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Method_Selection->Cyclodextrins Optimization Optimize Concentration & Conditions Co_solvents->Optimization Surfactants->Optimization Cyclodextrins->Optimization Validation Validate: - Assay Compatibility - Stability Optimization->Validation Final_Protocol Final Protocol Established Validation->Final_Protocol

Caption: General workflow for solubility enhancement.

References

Technical Support Center: Stabilizing 2,7-Dimethylphenazine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the long-term storage and handling of 2,7-dimethylphenazine solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound solutions.

Diagram: Troubleshooting Workflow for this compound Solution Instability

Troubleshooting Workflow start Problem: Solution Instability (e.g., color change, precipitation) check_storage 1. Review Storage Conditions start->check_storage check_solution_prep 2. Examine Solution Preparation start->check_solution_prep check_purity 3. Assess Compound Purity start->check_purity improper_storage Issue: Improper Storage (Light/Temp/Oxygen Exposure) check_storage->improper_storage Incorrect? improper_prep Issue: Suboptimal Preparation (Solvent/pH) check_solution_prep->improper_prep Incorrect? impure_compound Issue: Compound Impurity check_purity->impure_compound Low Purity? solution_storage Solution: Store in amber vials, at low temperature (-20°C to -80°C), and degas solvent. improper_storage->solution_storage solution_prep Solution: Use appropriate solvent, adjust pH to neutral/slightly alkaline, consider antioxidants. improper_prep->solution_prep solution_purity Solution: Re-purify compound or obtain a new, high-purity batch. impure_compound->solution_purity end_node Stable Solution Achieved solution_storage->end_node solution_prep->end_node solution_purity->end_node

Caption: Troubleshooting workflow for diagnosing and resolving instability in this compound solutions.

1. My this compound solution has changed color (e.g., darkened or turned yellow/brown). What is the cause?

  • Answer: Color change is a primary indicator of chemical degradation. For phenazine derivatives, this is often due to oxidation and/or photodegradation. Exposure to ambient light and oxygen can lead to the formation of colored degradation products. Studies on the related compound, phenazine-1-carboxylic acid (PCA), have shown that it is susceptible to degradation in the presence of light and oxygen[1].

2. I observe precipitation or cloudiness in my stored solution. What should I do?

  • Answer: Precipitation can occur for several reasons:

    • Poor Solubility: this compound, like the parent phenazine molecule, has limited solubility in aqueous solutions and is more soluble in organic solvents. If the concentration exceeds its solubility limit in the chosen solvent, it may precipitate, especially at lower temperatures.

    • Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation over time.

    • pH Shift: A change in the pH of the solution can alter the solubility of this compound.

    Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider using a different solvent or a lower concentration.

    • If warming does not redissolve the precipitate, it is likely due to degradation. The solution should be discarded and a fresh one prepared, taking precautions to minimize degradation (see FAQs below).

3. My experimental results are inconsistent when using older solutions of this compound. Why might this be happening?

  • Answer: Inconsistent results are often a consequence of a decrease in the concentration of the active compound due to degradation. The degradation products may also interfere with your assay. It is crucial to use freshly prepared solutions or solutions that have been stored under validated stable conditions. For sensitive applications, it is recommended to re-qualify the concentration of older solutions using analytical methods like HPLC-UV before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

  • A1: Based on general practices for storing phenazine compounds and related heterocyclic molecules, the following conditions are recommended to enhance long-term stability:

    • Temperature: Store solutions at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is preferable[1].

    • Light: Protect solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil. Phenazines are known to be susceptible to photodegradation[1].

    • Oxygen: Minimize exposure to oxygen. Use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. After preparation, flushing the headspace of the vial with an inert gas before sealing can also be beneficial. The half-life of a related phenazine was doubled when oxygen was removed from the solution[1].

Q2: Which solvents are recommended for preparing this compound solutions?

  • A2: The choice of solvent depends on the intended application.

    • Organic Solvents: this compound is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. For stock solutions, DMSO is a common choice[1].

    • Aqueous Solutions: Direct dissolution in aqueous buffers is challenging due to low solubility. A common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.

Q3: How does pH affect the stability of this compound in solution?

  • A3: The pH of the solution is a critical factor. Studies on phenazine-1-carboxylic acid have shown that it is significantly more stable in neutral or alkaline environments (pH > 6.8) compared to acidic conditions (pH 5.0)[1]. While the optimal pH for this compound is not definitively established, it is advisable to maintain a pH in the neutral to slightly alkaline range to minimize acid-catalyzed degradation. However, highly alkaline conditions can promote alkaline hydrolysis for some organic compounds[2][3]. Therefore, a pH range of 7.0-8.0 is a reasonable starting point for stability testing.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

  • A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. While specific data for this compound is limited, related heterocyclic compounds like phenothiazines and phenoxazines are themselves potent radical-trapping antioxidants[3][4]. This suggests that the phenazine core is susceptible to oxidation. Common laboratory antioxidants that could be tested for compatibility and efficacy include:

    • Butylated hydroxytoluene (BHT)

    • Ascorbic acid (Vitamin C)

    • Trolox (a water-soluble analog of Vitamin E)

    The choice of antioxidant will depend on its solubility in the chosen solvent system and its compatibility with the downstream application.

Quantitative Data and Experimental Protocols

Table 1: Stability of Phenazine-1-Carboxylic Acid (PCA) Under Different Conditions

As a structurally related compound, the stability data for PCA provides valuable insights into the potential behavior of this compound.

ConditionpHHalf-life (days)Reference
Visible Light5.02.2[1]
Visible Light6.837.6[1]
Visible Light (Oxygen removed)Not specifiedDoubled[1]
DarkNot specifiedMore stable[1]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
SolventStorage TemperatureMaximum Recommended Duration
DMSO-20°C1 month
DMSO-80°C6 months

Data extrapolated from supplier recommendations for phenazine stock solutions[1].

Experimental Protocol: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability for long-term storage.

Materials:

  • This compound (high purity)

  • Anhydrous, high-purity DMSO

  • Inert gas (argon or nitrogen) with tubing

  • Sterile, amber glass vials with screw caps and PTFE septa

  • Analytical balance

  • Sonicator (optional)

Methodology:

  • Preparation of Vials: Ensure vials and caps are clean and dry.

  • Degassing the Solvent: Sparge the DMSO with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution (MW = 208.26 g/mol ), this would be 2.08 mg.

  • Dissolution:

    • Add the weighed this compound to the vial.

    • Under a gentle stream of inert gas, add the degassed DMSO to the vial to the desired final volume.

    • Cap the vial tightly.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Inert Gas Purge: Re-open the vial and gently flush the headspace with inert gas for 10-15 seconds.

  • Sealing and Storage: Immediately and tightly seal the vial. Wrap the cap with parafilm for extra security against air ingress. Store at -80°C.

Experimental Protocol: Quantification of this compound Degradation by HPLC-UV

Objective: To monitor the concentration of this compound in a solution over time to assess its stability.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier (optional)

  • This compound reference standard

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the storage solvent at known concentrations.

  • HPLC Method Development (Example):

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 and ramping up the acetonitrile concentration). A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determine the λmax of this compound by running a UV scan (typically in the range of 250-400 nm).

  • Sample Analysis:

    • At each time point (e.g., day 0, 7, 14, 30), remove a stored sample vial from the freezer and allow it to equilibrate to room temperature.

    • Dilute an aliquot of the sample into the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standards against their concentrations.

    • Determine the concentration of this compound in the stored sample by interpolating its peak area from the calibration curve.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at day 0. This will provide the degradation rate.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

References

Technical Support Center: Optimizing 2,7-Dimethylphenazine-Based Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of electronic devices based on 2,7-Dimethylphenazine.

Frequently Asked Questions (FAQs)

Q1: What are the key electronic properties of this compound?

A1: this compound is an organic semiconductor. Its electronic properties, like those of other phenazine derivatives, are influenced by its molecular structure, which allows for charge transport. The addition of electron-donating methyl groups can influence the charge density on the phenazine core. The performance of devices using this material is highly dependent on factors such as the purity of the material, the morphology of the thin film, and the device architecture.

Q2: What are the common device architectures for this compound?

A2: this compound is typically used as the active channel material in an Organic Field-Effect Transistor (OFET). The most common OFET architectures are bottom-gate top-contact (BGTC) and bottom-gate bottom-contact (BGBC). The choice of architecture can impact device performance, with factors like contact resistance playing a significant role.

Q3: What are the primary methods for depositing this compound thin films?

A3: The two primary methods for depositing this compound thin films are vacuum thermal evaporation and solution processing. Vacuum deposition can offer high purity films with well-ordered molecular packing, while solution processing techniques like spin-coating or inkjet printing are often more cost-effective and suitable for large-area applications. The choice of deposition method significantly impacts the thin film's morphology and, consequently, the device's performance.

Q4: Why is the purity of this compound important for device performance?

A4: Impurities in the this compound material can act as charge traps, hindering the movement of charge carriers within the semiconductor. This can lead to reduced charge carrier mobility and a lower on/off ratio in the final device. Therefore, purification of the material before device fabrication is a critical step.

Q5: What is the purpose of post-deposition annealing?

A5: Post-deposition annealing is a heat treatment process applied to the thin film after its deposition. This process can improve the crystallinity and molecular ordering within the film, leading to enhanced charge transport and overall better device performance. The optimal annealing temperature and duration need to be determined experimentally.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of this compound-based electronic devices.

Issue Possible Causes Troubleshooting Steps
Low Charge Carrier Mobility - Poor thin film morphology (amorphous or small grains)- Presence of impurities in the material- High contact resistance between the semiconductor and electrodes- Inappropriate device architecture- Optimize deposition parameters (substrate temperature, deposition rate) to improve film crystallinity.- Purify the this compound material before use.- Use a suitable contact metal with a work function that aligns with the energy levels of this compound.- Consider a different device architecture (e.g., top-gate) to potentially reduce contact resistance.
High Off-State Current (Low On/Off Ratio) - Presence of charge traps or defects in the semiconductor or at the dielectric interface- Gate leakage current- Impurities in the active layer- Anneal the device after fabrication to reduce traps.- Ensure a high-quality gate dielectric with low leakage.- Verify the purity of the this compound source material.
High Threshold Voltage - Trapped charges at the semiconductor-dielectric interface- Surface contamination of the dielectric layer- Mismatch in energy levels between the semiconductor and the dielectric- Treat the dielectric surface (e.g., with a self-assembled monolayer) to reduce trap states.- Ensure a clean fabrication environment to prevent contamination.- Select a gate dielectric with appropriate surface energy.
Device Instability (Performance degrades over time) - Degradation of the organic material due to exposure to air, moisture, or light- Electromigration or diffusion of electrode material into the organic layer- Trapping of charges over time- Encapsulate the device to protect it from the ambient environment.- Use a buffer layer between the electrode and the organic semiconductor.- Perform measurements in an inert atmosphere (e.g., a glovebox).
Poor Film Quality (e.g., cracks, pinholes) - Inappropriate solvent for solution processing- Incorrect substrate temperature during vacuum deposition- Contaminated substrate- Screen different solvents to find one that provides uniform film formation.- Optimize the substrate temperature to control the nucleation and growth of the film.- Thoroughly clean the substrate before deposition.

Experimental Protocols

Purification of this compound

Objective: To remove impurities that can act as charge traps and degrade device performance.

Methodology: Gradient Sublimation

  • Place the crude this compound powder in a sublimation tube.

  • Evacuate the tube to a high vacuum (e.g., < 10-5 Torr).

  • Establish a temperature gradient along the tube using a tube furnace. The temperature at the source end should be high enough to sublime the material, while the temperature should gradually decrease towards the other end.

  • Heat the source end of the tube. This compound will sublime and then re-deposit in a purer crystalline form at a cooler zone of the tube, leaving less volatile impurities behind.

  • Carefully collect the purified crystals in an inert atmosphere.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

Objective: To fabricate a standard transistor structure for electrical characterization of this compound.

Methodology:

  • Substrate Cleaning:

    • Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) which will act as the gate electrode and gate dielectric, respectively.

    • Sonnicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the SiO₂ surface with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Dielectric Surface Modification (Optional but Recommended):

    • To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene) for a specified time, followed by rinsing and annealing.

  • Active Layer Deposition (Vacuum Thermal Evaporation):

    • Place the purified this compound in a quartz crucible in a thermal evaporator.

    • Mount the prepared substrate above the crucible.

    • Evacuate the chamber to a high vacuum (e.g., < 10-6 Torr).

    • Heat the crucible to sublime the this compound.

    • Deposit a thin film (e.g., 50 nm) of the material onto the substrate at a controlled deposition rate (e.g., 0.1-0.5 Å/s). The substrate temperature can be controlled to influence film morphology.

  • Source and Drain Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a suitable metal (e.g., gold) with good work function matching for hole injection into this compound. A thin adhesion layer (e.g., chromium or titanium) may be used. The typical thickness of the electrodes is 50-100 nm.

  • Post-Deposition Annealing:

    • Anneal the completed device in an inert atmosphere (e.g., in a glovebox or a nitrogen-filled oven) at a temperature below the material's melting point (e.g., 100-150 °C) for a specific duration (e.g., 30-60 minutes) to improve film crystallinity.

Electrical Characterization

Objective: To measure the key performance metrics of the fabricated OFET.

Methodology:

  • Use a semiconductor parameter analyzer and a probe station in an inert and dark environment.

  • Output Characteristics (ID vs. VD):

    • Apply a constant gate-source voltage (VG).

    • Sweep the drain-source voltage (VD) from 0 V to a negative voltage (for a p-type semiconductor) and measure the drain current (ID).

    • Repeat for several different VG values.

  • Transfer Characteristics (ID vs. VG):

    • Apply a constant, high drain-source voltage (VD) to operate in the saturation regime.

    • Sweep the gate-source voltage (VG) from a positive to a negative voltage and measure the drain current (ID).

  • Parameter Extraction:

    • Field-Effect Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VG plot in the saturation regime.

    • On/Off Ratio: The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff).

    • Threshold Voltage (Vth): The x-intercept of the linear fit to the (ID)1/2 vs. VG plot.

Performance Data

The following table summarizes typical performance parameters for phenazine-based OFETs. Note that specific values for this compound can vary significantly based on the experimental conditions.

Parameter Typical Range for Phenazine Derivatives Factors Influencing Performance
Field-Effect Mobility (μ) 10-3 - 1 cm2/Vs- Crystalline order and grain size of the thin film- Purity of the material- Quality of the semiconductor-dielectric interface
On/Off Ratio 104 - 107- Gate leakage current- Presence of trap states- Doping level of the semiconductor
Threshold Voltage (Vth) 0 to -40 V- Work function of the gate electrode- Fixed charges in the dielectric- Interface trap density

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization sub_clean Substrate Cleaning (DI Water, Acetone, IPA) o2_plasma O2 Plasma Treatment sub_clean->o2_plasma sam SAM Deposition (Optional) o2_plasma->sam active_layer Active Layer Deposition (this compound) sam->active_layer electrodes Source/Drain Electrode Deposition (Au) active_layer->electrodes annealing Post-Deposition Annealing electrodes->annealing electrical Electrical Measurement (Probe Station) annealing->electrical parameter Parameter Extraction (μ, On/Off, Vth) electrical->parameter

Caption: Experimental workflow for fabricating and characterizing this compound OFETs.

troubleshooting_logic start Device Performance Issue q1 Low Mobility? start->q1 a1_yes Optimize Deposition Improve Purity Check Contacts q1->a1_yes Yes q2 High Off-Current? q1->q2 No a1_yes->q2 a2_yes Improve Dielectric Anneal Device Check Purity q2->a2_yes Yes q3 High Threshold Voltage? q2->q3 No a2_yes->q3 a3_yes Treat Dielectric Surface Ensure Cleanliness q3->a3_yes Yes end Optimized Device q3->end No a3_yes->end

Caption: Logical flowchart for troubleshooting common OFET performance issues.

References

Preventing photobleaching of 2,7-Dimethylphenazine in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 2,7-Dimethylphenazine and related phenazine-based fluorophores in fluorescence microscopy experiments.

Troubleshooting Guide

Rapid signal loss or dimming of this compound fluorescence is a common issue. This guide will help you diagnose and resolve the root cause of photobleaching in your experiments.

Problem: My fluorescence signal is fading rapidly during image acquisition.

Use the following flowchart to troubleshoot the issue:

TroubleshootingFlowchart start Start: Rapid Signal Fading check_illumination Step 1: Review Illumination Settings - Is excitation light intensity at the minimum required for a good signal? - Is the exposure time as short as possible? start->check_illumination illumination_ok Are illumination settings optimized? check_illumination->illumination_ok adjust_illumination Action: Reduce light exposure. - Decrease excitation laser/lamp power. - Use the shortest possible exposure time. - Employ neutral density (ND) filters. illumination_ok->adjust_illumination No check_antifade Step 2: Check Antifade Reagent - Are you using an antifade mounting medium? - Is it fresh and properly stored? illumination_ok->check_antifade Yes adjust_illumination->check_antifade antifade_ok Is an effective antifade present? check_antifade->antifade_ok use_antifade Action: Incorporate or change antifade. - Use a commercial antifade mounting medium. - Consider a different agent (e.g., from PPD to a DABCO-based one). antifade_ok->use_antifade No check_sample_prep Step 3: Evaluate Sample Environment - Is there excess oxygen? - Is the mounting medium pH appropriate (~7.4-8.5)? antifade_ok->check_sample_prep Yes use_antifade->check_sample_prep sample_prep_ok Is the sample environment optimal? check_sample_prep->sample_prep_ok adjust_sample_prep Action: Optimize the local environment. - Use an oxygen scavenging system for live cells. - Ensure mounting medium is well-buffered. sample_prep_ok->adjust_sample_prep No end_solution Solution: Photobleaching Minimized sample_prep_ok->end_solution Yes adjust_sample_prep->end_solution

Caption: Troubleshooting flowchart for diagnosing and resolving photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to phenazine dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. The process is initiated when the fluorophore absorbs light and, instead of returning directly to its ground state, transitions to a long-lived, highly reactive "triplet state". In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which then attack and destroy the fluorophore's chemical structure. This is a common issue with many organic dyes, including phenazine derivatives.[1]

PhotobleachingMechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence (Desired Path) Fluorescence Fluorescence (Photon Emission) ISC Intersystem Crossing (ISC) S1->ISC T1 Excited Triplet State (T1) (Long-lived, Reactive) Reaction Reaction with O2 T1->Reaction Excitation Excitation Light (Photon Absorption) ISC->T1 Bleached Non-Fluorescent (Bleached) Product Reaction->Bleached Photobleaching (Undesired Path) Antifade Antifade Agent (ROS Scavenger) Reaction->Antifade Quenched by

Caption: The mechanism of photobleaching and the protective role of antifade agents.

Q2: How can I quantitatively assess the photostability of my fluorophore?

A2: A key parameter is the singlet oxygen quantum yield (ΦΔ). This value represents the efficiency of generating damaging singlet oxygen upon light excitation. A lower value indicates better photostability. For instance, phenazine itself is often used as a reference standard in these measurements.

Table 1: Photostability-Related Quantum Yields of Phenazine and Other Compounds

Compound Parameter Value Significance
Phenazine Singlet Oxygen Quantum Yield (ΦΔ) 0.84 (in Chloroform) High yield indicates susceptibility to oxygen-mediated photobleaching.

| Rhodamine 101 | Fluorescence Quantum Yield (ΦF) | 0.98 (in Ethanol) | High fluorescence efficiency is a desirable property. |

Q3: Which antifade agents are most effective and are there any compatibility issues?

A3: Antifade agents primarily work by scavenging reactive oxygen species.[2] The choice of agent can impact signal intensity and stability.

Table 2: Comparison of Common Antifade Reagents

Antifade Agent Active Component Advantages Disadvantages
ProLong™ Diamond/Gold Proprietary High photobleaching resistance, compatible with many dyes. Commercial formulation, can reduce initial signal slightly.
VECTASHIELD® p-Phenylenediamine (PPD) Very effective at retarding fading. Can cause initial quenching of fluorescence; incompatible with some cyanine dyes.[3]
SlowFade™ 1,4-diazabicyclo[2.2.2]octane (DABCO) Less initial quenching than PPD, good for live-cell work. Generally less effective at preventing fading compared to PPD.

| n-Propyl gallate (NPG) | n-Propyl gallate | Nontoxic, suitable for live cells. | Can have anti-apoptotic properties, may require heating to dissolve.[2] |

Q4: How do I optimize my microscope settings to minimize photobleaching?

A4: The total number of photons a fluorophore is exposed to is a primary driver of photobleaching.[1]

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light source.

  • Minimize Exposure Time: Use the shortest camera exposure time possible. For confocal microscopy, increase the scan speed or use bidirectional scanning.

  • Limit Illumination Area: Use the field diaphragm to illuminate only the region of interest. When searching for a field of view, use transmitted light or a lower magnification objective to minimize exposure to the sample.[4]

  • Choose the Right Filters: Ensure your excitation and emission filters are well-matched to the spectral profile of this compound to avoid unnecessary light exposure.

Experimental Protocols

Protocol 1: Live-Cell Imaging using a Phenazine-Based Dye (Neutral Red as an example)

This protocol is adapted for a generic phenazine-based vital dye like Neutral Red, which accumulates in acidic organelles.[5][6]

Materials:

  • Neutral Red (3-amino-7-dimethylamino-2-methylphenazine) stock solution (e.g., 4 mM in water).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent).

  • Cells cultured on glass-bottom dishes suitable for microscopy.

Procedure:

  • Prepare Staining Solution: Prepare a fresh, working solution of the phenazine dye in pre-warmed imaging medium. A typical final concentration for Neutral Red is 1-4 µM.[6]

  • Prepare Antifade Imaging Medium: If using a live-cell antifade reagent, prepare the imaging medium according to the manufacturer's instructions (e.g., a 1:100 dilution of ProLong™ Live).

  • Cell Staining: a. Remove the culture medium from the cells. b. Add the staining solution to the cells and incubate under normal culture conditions (37°C, 5% CO2) for 15-30 minutes. c. Wash the cells twice with pre-warmed imaging medium (without the dye) to remove excess unbound fluorophore.

  • Imaging: a. Add the final antifade imaging medium to the cells. b. Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2. c. Locate the cells using the lowest possible light intensity. d. Acquire images using optimized settings (e.g., 540-560 nm excitation, minimal laser power, and shortest possible exposure time).

Protocol 2: Mounting Fixed Cells with an Antifade Reagent

This protocol provides a general procedure for mounting fixed, stained cells to preserve fluorescence.[2][3][7]

Materials:

  • Fixed and stained cells on a microscope slide or coverslip.

  • Phosphate-buffered saline (PBS).

  • Deionized water.

  • Antifade mounting medium (e.g., ProLong™ Diamond Antifade Mountant).

  • Coverslips and microscope slides.

  • Nail polish or sealant.

Procedure:

  • Final Wash: After the final step of your staining protocol, wash the sample slide twice with PBS.

  • Rinse: Briefly rinse the slide with deionized water to remove salt crystals.

  • Remove Excess Water: Carefully touch the edge of the slide to a paper towel to wick away most of the water without touching the specimen.

  • Apply Mountant: Place the slide on a flat surface. Apply one to two drops of the antifade mounting medium directly onto the specimen.

  • Apply Coverslip: Hold a clean coverslip at an angle, touch one edge to the drop of mounting medium, and slowly lower it onto the slide to avoid trapping air bubbles.

  • Cure (for hard-setting mountants): Allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically from a few hours to overnight). This step is crucial for the refractive index to stabilize.

  • Seal: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and to stabilize the coverslip.

  • Storage: Store the slide flat and in the dark, preferably at 4°C, to maximize signal longevity.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging & Analysis cell_culture 1. Cell Culture (on coverslip) fix_perm 2. Fixation & Permeabilization cell_culture->fix_perm staining 3. Staining with This compound fix_perm->staining wash 4. Final Wash (PBS -> dH2O) staining->wash apply_antifade 5. Apply Antifade Mounting Medium wash->apply_antifade apply_coverslip 6. Apply Coverslip (Avoid Bubbles) apply_antifade->apply_coverslip seal 7. Cure & Seal Edges apply_coverslip->seal find_roi 8. Locate Region of Interest (Low Light) seal->find_roi optimize 9. Optimize Settings (Min. Power/Time) find_roi->optimize acquire 10. Image Acquisition optimize->acquire analyze 11. Data Analysis acquire->analyze

References

Strategies to reduce by-product formation in phenazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during phenazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the phenazine core structure?

A1: The most common methods for synthesizing the phenazine scaffold include the Wohl-Aue reaction, the Beirut method, condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds (like catechol derivatives), reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene/diphenylamines.[1][2] The Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline in the presence of a base, is a classic and widely used method.[2] Another prevalent approach is the reaction of catechol with ortho-diaminobenzene.[1][3]

Q2: What are the typical by-products observed in phenazine synthesis?

A2: By-product formation is a common issue in many phenazine synthesis protocols. In the Wohl-Aue reaction , the primary by-products are often azoxy compounds, azo compounds, and 2-aminodiphenylamine derivatives. The formation of these is influenced by the specific reactants and reaction conditions. For instance, the reaction of o-anisidine with o-nitroanisole can yield 2,2'-azoxydianisole and 2-methoxy-2'-nitro-diphenylamine. Similarly, reacting o-chloroaniline with o-chloronitrobenzene can produce 2,2'-dichloroazobenzene and 2-chloro-2'-nitrodiphenylamine.

In the condensation of catechol with o-phenylenediamine , while potentially high-yielding, the reaction can be difficult to control, especially at high temperatures, leading to the formation of numerous, often hard-to-characterize by-products.[1]

Q3: How can I purify my crude phenazine product?

A3: Purification of phenazines typically involves a combination of extraction and chromatography. A common procedure involves:

  • Acid-base extraction: Dissolving the crude product in an organic solvent and washing with an acidic solution (e.g., HCl) to remove basic impurities. The phenazine product itself may be extracted into the acidic aqueous phase and can be recovered by neutralization.

  • Column chromatography: Silica gel column chromatography is a very effective method for separating the desired phenazine from by-products. The choice of eluent is critical and often involves a gradient of solvents, such as dichloromethane and ethyl acetate or hexane and ethyl acetate.

  • Crystallization: The final step for obtaining high-purity phenazine is often crystallization from a suitable solvent. The choice of solvent depends on the specific phenazine derivative.

For microscale purification and analysis, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Phenazine Product

Possible Cause 1: Suboptimal Reaction Temperature

  • Recommendation: The reaction temperature is a critical parameter. For the Wohl-Aue reaction, temperatures that are too high can lead to decomposition and the formation of tars, while temperatures that are too low may result in an incomplete reaction. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates. For instance, some Wohl-Aue reactions are refluxed for several hours.[4]

Possible Cause 2: Inappropriate Base or Solvent

  • Recommendation: The choice of base and solvent significantly impacts reaction outcomes. In the Wohl-Aue reaction, strong bases like potassium hydroxide are commonly used. The solvent should be inert to the reaction conditions and have a boiling point that allows for the desired reaction temperature. Solvents like benzene or toluene are often employed.[4] Experimenting with different base and solvent combinations can help improve the yield.

Possible Cause 3: Inefficient Purification

  • Recommendation: Significant loss of product can occur during workup and purification. Ensure that the extraction and chromatography steps are optimized. For instance, during liquid-liquid extraction, multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. For column chromatography, careful selection of the stationary and mobile phases is crucial to ensure good separation and recovery.

Issue 2: Presence of Significant Amounts of Azoxy or Azo By-products (Wohl-Aue Reaction)

Possible Cause: Reaction Mechanism Favoring By-product Formation

  • Recommendation: The formation of azoxy and azo compounds is mechanistically related to the desired phenazine synthesis pathway. These by-products arise from the condensation of intermediate nitroso and hydroxylamine species. To minimize their formation, consider the following:

    • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aniline component may favor the desired reaction pathway.

    • Reaction Time: Monitor the reaction progress using TLC or HPLC. Stopping the reaction at the optimal time can prevent the further conversion of intermediates into by-products.

    • Stirring: Vigorous stirring is important to ensure a homogenous reaction mixture, which can help to minimize side reactions.[4]

Issue 3: Difficulty in Removing Colored Impurities

Possible Cause: Formation of Polymeric or Highly Conjugated By-products

  • Recommendation: Dark, tarry impurities can be challenging to remove.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to adsorb highly colored impurities. The solution is then filtered through a pad of Celite to remove the carbon.

    • Gradient Elution Chromatography: A carefully designed gradient elution in column chromatography can be effective in separating the desired product from closely related colored impurities. Start with a non-polar solvent and gradually increase the polarity.

    • Recrystallization: Multiple recrystallizations from different solvent systems may be necessary to achieve the desired purity.

Issue 4: Product Crystallization is Unsuccessful

Possible Cause 1: Solution is Too Dilute

  • Recommendation: If no crystals form upon cooling, the solution is likely too dilute. The compound's concentration is below its saturation point in the chosen solvent. To induce crystallization, you can try to concentrate the solution by boiling off some of the solvent and then allowing it to cool again.[5]

Possible Cause 2: Solution is Supersaturated but Nucleation is Slow

  • Recommendation: Sometimes, a supersaturated solution needs a trigger to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites.[5]

    • Seeding: Adding a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution can induce crystallization.[5]

    • Lowering the Temperature: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath or a refrigerator.[5]

Possible Cause 3: Presence of Impurities Inhibiting Crystal Growth

  • Recommendation: Some impurities can interfere with the formation of a crystal lattice. If crystallization fails despite the solution being concentrated, it may be necessary to perform another purification step, such as column chromatography, to remove these impurities before attempting crystallization again.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Product and By-product Distribution in a Wohl-Aue Reaction.

EntryBaseSolventTemperature (°C)Phenazine Yield (%)Azoxy By-product (%)Other By-products (%)
1KOHToluene110453025
2NaOHToluene110403525
3KOHXylene140354520
4KOHToluene90552025

Note: This table presents illustrative data based on qualitative descriptions in the literature to demonstrate the effect of reaction parameters. Actual results will vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dimethoxyphenazine via Wohl-Aue Reaction

This protocol is adapted from the literature for the synthesis of 1,6-dimethoxyphenazine.

Materials:

  • o-Anisidine

  • o-Nitroanisole

  • Potassium Hydroxide (powdered)

  • Benzene (or Toluene)

  • Alumina (for chromatography)

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-anisidine and o-nitroanisole.

  • Add benzene to the flask.

  • With vigorous stirring, gradually add powdered potassium hydroxide.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to dissolve the potassium salts.

  • Filter the crude product.

  • The crude product can be further purified by dissolving it in benzene and performing column chromatography on alumina.

  • An alternative purification step involves extracting the benzene mother liquor with concentrated hydrochloric acid. Neutralization of the acidic extract will precipitate the phenazine product.

Protocol 2: General Purification of a Crude Phenazine Product by Column Chromatography

Materials:

  • Crude phenazine product

  • Silica gel (for chromatography)

  • Appropriate solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar solvent of your mobile phase.

  • Load the Sample: Dissolve the crude phenazine product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with the least polar solvent. Collect fractions in separate tubes.

  • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). This will help to elute compounds with increasing polarity.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the desired phenazine product and which contain impurities.

  • Combine and Evaporate: Combine the pure fractions containing the phenazine product and remove the solvent using a rotary evaporator.

  • Final Purification: The resulting solid can be further purified by recrystallization.

Visualizations

Wohl_Aue_Reaction_Byproducts Reactants Aromatic Nitro Compound + Aniline Base Base (e.g., KOH) Intermediates Nitroso & Hydroxylamine Intermediates Reactants->Intermediates Condensation Phenazine Desired Phenazine Product Intermediates->Phenazine Cyclization & Oxidation Azoxy Azoxy By-product Intermediates->Azoxy Side Reaction 1 Azo Azo By-product Intermediates->Azo Side Reaction 2 Diphenylamine Aminodiphenylamine By-product Intermediates->Diphenylamine Side Reaction 3

Caption: By-product formation pathways in the Wohl-Aue reaction.

Phenazine_Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base Wash) Start->Extraction Organic_Layer Organic Layer (Neutral/Acidic Impurities) Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Phenazine Product) Extraction->Aqueous_Layer Neutralization Neutralization Aqueous_Layer->Neutralization Precipitate Crude Phenazine Precipitate Neutralization->Precipitate Chromatography Column Chromatography Precipitate->Chromatography Purified_Fractions Pure Phenazine Fractions Chromatography->Purified_Fractions Evaporation Solvent Evaporation Purified_Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Final_Product High-Purity Phenazine Crystals Crystallization->Final_Product

Caption: General experimental workflow for phenazine purification.

References

Effect of atmospheric oxygen on 2,7-Dimethylphenazine stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,7-Dimethylphenazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on stability issues related to atmospheric oxygen exposure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to minimize exposure to atmospheric oxygen and moisture.[1][3] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing or darkening, can be an indicator of degradation. Phenazine derivatives can undergo oxidation or photodegradation, leading to the formation of colored impurities.[4] This process can be accelerated by exposure to light and atmospheric oxygen.[5]

Q3: My experimental results are inconsistent when using older batches of this compound. Could this be related to stability issues?

A3: Yes, inconsistent results with older batches can be a sign of degradation. The presence of oxidation or degradation byproducts can interfere with your experiments. It is advisable to use freshly sourced or properly stored material and to periodically check the purity of your sample, especially if it has been stored for a long time or under suboptimal conditions.

Q4: What factors can accelerate the degradation of this compound in the presence of atmospheric oxygen?

A4: Several factors can accelerate degradation:

  • Light Exposure: UV and visible light can promote photodegradation, a process that is often oxygen-dependent.[4][5]

  • Elevated Temperature: Higher temperatures can increase the rate of oxidation reactions.

  • Presence of Initiators: Contaminants that can act as radical initiators can trigger autoxidation chain reactions.[6]

  • Humidity: Moisture can also contribute to degradation pathways.

Q5: How can I qualitatively assess the stability of my this compound sample?

A5: A simple qualitative assessment can be done by monitoring the physical properties of your sample over time. Note any changes in color, solubility, or the appearance of new spots on a thin-layer chromatography (TLC) plate. For a more quantitative assessment, techniques like UV-Vis spectroscopy, HPLC, or LC-MS are recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (HPLC, GC). Sample degradation due to oxidation.Prepare fresh solutions. Re-evaluate storage conditions of the solid material. Consider storing under an inert atmosphere.
Reduced potency or activity in biological assays. Degradation of the active this compound.Use a fresh, unopened batch of the compound for comparison. Quantify the purity of the suspect batch using a suitable analytical method (e.g., HPLC-UV).
Poor solubility of the compound compared to a fresh sample. Formation of insoluble degradation products.Attempt to purify a small amount of the material by recrystallization. However, it is generally recommended to use a new, high-purity batch.
Color of the solid material has changed over time. Oxidation and/or photodegradation.While the material might still be usable for some applications, it is best to use a fresh sample for sensitive experiments. Store future samples protected from light and oxygen.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound under Atmospheric Oxygen and Light

This protocol is designed to assess the stability of this compound under accelerated degradation conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or ethanol)

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

  • Light source (e.g., UV lamp or controlled laboratory lighting)

  • Clear and amber glass vials

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Experimental Setup:

    • Light Exposure Group: Aliquot the solution into clear glass vials, leaving them open to the atmosphere or loosely capped to allow air exchange. Place these vials under a controlled light source.

    • Dark Control Group: Aliquot the solution into amber glass vials, and wrap them in aluminum foil to protect from light. Also, leave them open to the atmosphere or loosely capped.

    • Oxygen-Free Control: Aliquot the solution into a vial, bubble with an inert gas (e.g., argon) for 15 minutes, and then seal tightly. Store this vial in the dark.

  • Time Points: Collect samples from each group at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • UV-Vis Spectroscopy: Record the UV-Vis spectrum of each sample. A decrease in the absorbance at the characteristic λmax of this compound and the appearance of new peaks can indicate degradation.

    • HPLC Analysis: Analyze each sample by HPLC to quantify the remaining percentage of this compound and to observe the formation of degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Data Presentation: Example Stability Data Table
Time (hours)Condition% this compound Remaining (HPLC)Absorbance at λmaxObservations
0All100%1.00Clear, colorless solution
24Light + Oxygen85%0.85Slight yellow tint
24Dark + Oxygen98%0.98No visible change
24Dark + No Oxygen>99%0.99No visible change
48Light + Oxygen70%0.71Noticeable yellow color
48Dark + Oxygen96%0.96No visible change
48Dark + No Oxygen>99%0.99No visible change

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound light_o2 Light + Oxygen prep->light_o2 Aliquot dark_o2 Dark + Oxygen prep->dark_o2 Aliquot dark_no_o2 Dark + No Oxygen prep->dark_no_o2 Aliquot uv_vis UV-Vis Spectroscopy light_o2->uv_vis Sample at Time Points hplc HPLC Analysis light_o2->hplc Sample at Time Points dark_o2->uv_vis Sample at Time Points dark_o2->hplc Sample at Time Points dark_no_o2->uv_vis Sample at Time Points dark_no_o2->hplc Sample at Time Points

Caption: Experimental workflow for the accelerated stability study of this compound.

degradation_pathway compound This compound radical Intermediate Radicals compound->radical initiator Light / Heat initiator->compound Initiation oxygen Atmospheric Oxygen (O2) oxygen->radical products Oxidized Degradation Products (e.g., Hydroxylated species, N-oxides) radical->products + O2

Caption: Simplified proposed pathway for the oxidative degradation of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Phenazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for phenazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, optimization, and troubleshooting for the successful synthesis of phenazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for phenazine synthesis?

A1: Common catalytic methods for phenazine synthesis include:

  • Wohl-Aue Reaction: This classic method involves the reaction of a nitro-substituted aromatic amine with an aniline in the presence of a base. While traditionally a non-catalytic thermal reaction, modern variations may utilize catalysts to improve yields and reaction conditions.[1][2][3][4]

  • Oxidative Cyclization: This approach often involves the condensation of o-phenylenediamines with catechols or other precursors, followed by an oxidative cyclization step. Various catalysts, including metal-based and enzyme catalysts, can be employed.[5]

  • Reductive Cyclization: This method typically starts with nitro-containing precursors that are reduced and cyclized in the presence of a catalyst, such as palladium on carbon (Pd/C).[6]

  • Modern Greener Approaches: Recent developments focus on more environmentally friendly methods utilizing nanocatalysts, biocatalysts, and milder reaction conditions to improve efficiency and reduce hazardous waste.[5][7]

Q2: How do I choose the best catalyst for my specific phenazine synthesis?

A2: The choice of catalyst depends on several factors, including the specific phenazine derivative you are synthesizing, the starting materials, desired yield, and available laboratory equipment. For instance, palladium-catalyzed reductive cyclization is effective for high-yield synthesis from nitro-precursors[6], while copper-based nanocatalysts have shown high efficiency in multi-component reactions under milder conditions[7]. Reviewing the comparative data in the tables below and the specific experimental protocols can help guide your decision.

Q3: What are typical yields and reaction conditions for phenazine synthesis?

A3: Yields and reaction conditions vary significantly depending on the synthetic route and catalyst used. For example, the synthesis of 2,3-diaminophenazine from o-phenylenediamine using ferric chloride as an oxidizing agent can achieve a yield of up to 98% at ambient temperature.[8] In contrast, some traditional methods like the Wohl-Aue reaction may have lower yields, sometimes as low as 6-9%, and require harsh conditions.[1] Please refer to the data tables for more specific information.

Catalyst Performance Data

The following tables summarize quantitative data for different catalysts used in phenazine synthesis to facilitate easy comparison.

Table 1: Catalyst Comparison for the Synthesis of Phenazine Derivatives

Catalyst/ReagentStarting MaterialsProductReaction ConditionsYield (%)Reference
Ferric Chloride (FeCl₃)o-Phenylenediamine2,3-DiaminophenazineAqueous solution, ambient temperature, 5 hours98%[8]
Fungal Laccaseo-Phenylenediamine2,3-DiaminophenazineAcetate buffer (pH 4.8), 30°C, 24 hours, O₂ bubbling63%[9]
Copper(II) Hydroxideo-Phenylenediamine2,3-DiaminophenazineAqueous suspensionNot specified[10]
Iron PowderN-phenyl-2-nitroanilinePhenazineNot specified46%[5]
M-MSNs/CuO(QDs)2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehyde, malononitrileBenzo[a]pyrano[2,3-c]phenazine derivativesEthanol, 78°C86-95%[7]
Palladium on Carbon (Pd/C)2-nitro-N-phenylanilines, CO or phenyl formatePhenazine derivativesDMF, 16 hoursGood yields[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incorrect Reaction Conditions Verify the temperature, pressure, and reaction time as specified in the protocol. Even small deviations can significantly impact yield.
Catalyst Inactivity Ensure the catalyst is fresh and has been stored correctly. If catalyst deactivation is suspected, refer to the Catalyst Deactivation and Regeneration section.
Poor Quality of Reagents Use high-purity starting materials and solvents. Impurities in reactants can poison the catalyst or lead to side reactions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Product Loss During Workup Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent loss of product into the aqueous layer. For issues with purification, see the guide below.[11][12]

Problem 2: Formation of Side Products and Purification Issues

Possible Cause Troubleshooting Step
Side Reactions The Wohl-Aue synthesis is known for producing byproducts.[1] Modifying the reaction temperature or changing the base may help to minimize side product formation.
Impure Starting Materials Purify starting materials before use. For example, distillation of o-phenylenediamine can improve the purity of the final product.[9]
Incorrect Stoichiometry Carefully measure and control the ratio of reactants as specified in the protocol.
Ineffective Purification Method If column chromatography is not providing adequate separation, consider recrystallization from a different solvent system. Sublimation can also be an effective purification method for some phenazine derivatives.[8]
Product Degradation Some phenazine derivatives may be sensitive to light or air. Protect the reaction and the purified product from light and consider working under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminophenazine using Ferric Chloride

This protocol is adapted from the literature for the high-yield synthesis of 2,3-diaminophenazine.[8][10]

Materials:

  • o-Phenylenediamine

  • Ferric chloride (FeCl₃)

  • Deionized water

Procedure:

  • Prepare a 0.02 mol/L aqueous solution of o-phenylenediamine in a reaction vessel.

  • While stirring vigorously at room temperature, rapidly add a 0.08 mol/L aqueous solution of ferric chloride. A color change from purple-black to reddish-brown should be observed.

  • Continue stirring at ambient temperature for 5 hours. A white precipitate will form.

  • Collect the solid product by centrifugation.

  • Wash the precipitate multiple times with deionized water.

  • The final product can be further purified by sublimation to obtain white crystals of 2,3-diaminophenazine.

Protocol 2: Green Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives using a Copper Nanocatalyst

This protocol utilizes a reusable copper oxide quantum dot-modified core-shell magnetic mesoporous silica nanoparticle (M-MSNs/CuO(QDs)) catalyst.[7]

Materials:

  • 2-hydroxy-1,4-naphthoquinone

  • o-phenylenediamine

  • Aromatic aldehyde

  • Malononitrile

  • M-MSNs/CuO(QDs) catalyst

  • Ethanol

Procedure:

  • In a reaction vessel, heat an ethanolic mixture of 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and o-phenylenediamine (1.0 mmol) at 78°C for approximately 5 minutes to produce benzo[a]phenazine.

  • To this mixture, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the M-MSNs/CuO(QDs) catalyst (0.007 g).

  • Continue heating the reaction mixture at 78°C with mild stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, the catalyst can be recovered using a magnet and the product isolated by standard purification techniques.

Catalyst Deactivation and Regeneration

Catalyst deactivation can lead to lower yields and slower reaction rates. Understanding the causes and remedies is crucial for consistent results.

Common Causes of Deactivation:

  • Poisoning: Strong chemisorption of impurities from reactants or solvents onto the catalyst's active sites.

  • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.

  • Sintering: Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.

Regeneration Strategies for Common Catalysts:

CatalystDeactivation MechanismRegeneration Method
Copper Oxide (CuO) based Conversion of active Cu(II) to Cu(I).Annealing the catalyst in an oxygen atmosphere at elevated temperatures (e.g., 450°C) can re-oxidize Cu(I) to Cu(II), restoring its activity.[10]
Palladium on Carbon (Pd/C) Sintering of palladium particles, poisoning by impurities.Regeneration can be complex and may involve washing with solvents like acetone, followed by oxidation and reduction cycles.[1]
p-Toluenesulfonic acid (p-TSA) Soluble in the reaction medium, making recovery difficult.Recovery can be achieved by neutralization to form a salt, followed by crystallization and re-acidification.[13] Attaching the catalyst to a solid support can facilitate easier recovery and reuse.[14]

Visualizations

Experimental Workflow: Two-Step Phenazine Synthesis

experimental_workflow General Workflow for a Two-Step Phenazine Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization Reactant_A o-Phenylenediamine Intermediate Intermediate Product Reactant_A->Intermediate Catalyst 1 Reactant_B Precursor (e.g., Catechol) Reactant_B->Intermediate Final_Product Phenazine Derivative Intermediate->Final_Product Catalyst 2 / Oxidant Intermediate->Final_Product

Caption: A generalized two-step workflow for phenazine synthesis.

Proposed Signaling Pathway: Phenazine-Induced Oxidative Stress

signaling_pathway Proposed Mechanism of Phenazine-Induced Cytotoxicity Phenazine Phenazine Cell_Membrane Cell Membrane Phenazine->Cell_Membrane Enters Cell ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Redox Cycling Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis (Cell Death) Mitochondrial_Damage->Apoptosis

Caption: Phenazine-induced reactive oxygen species (ROS) leading to apoptosis.

References

Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bulk production of 2,7-Dimethylphenazine. The information is designed to address specific issues that may be encountered during experimental scale-up.

Experimental Protocol: Scalable Synthesis of this compound

A common and scalable method for the synthesis of symmetrically substituted phenazines like this compound is the oxidative condensation of the corresponding aniline. The following protocol is a generalized procedure based on established methods for phenazine synthesis.

Reaction Scheme:

G p_toluidine 2 x p-Toluidine intermediate Dihydrophenazine Intermediate p_toluidine->intermediate Oxidizing Agent (e.g., NaOH, air) product This compound intermediate->product Oxidation

Caption: General reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • p-Toluidine

  • Sodium hydroxide (NaOH)

  • Suitable solvent (e.g., nitrobenzene, high-boiling point ethers)

  • Oxidizing agent (air or others like lead oxide)

  • Hydrochloric acid (HCl) for workup

  • Sodium sulfate (Na₂SO₄) for drying

  • Organic solvents for purification (e.g., ethanol, toluene, hexanes)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and an air inlet, charge p-toluidine and the chosen solvent.

  • Addition of Base: Slowly add powdered sodium hydroxide to the stirred mixture. The amount of base is critical and should be optimized based on the scale of the reaction.

  • Reaction: Heat the mixture to the desired temperature (typically in the range of 140-200°C) and bubble air through the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.

Quantitative Data Summary:

ParameterValue/RangeNotes
Reactants p-Toluidine, NaOH, O₂ (air)
Solvent High-boiling point inert solventNitrobenzene is classic but alternatives are sought for safety.
Temperature 140 - 200 °CTemperature control is crucial for minimizing side products.
Reaction Time 4 - 24 hoursVaries with scale, temperature, and oxidant.
Typical Yield 40 - 60%Highly dependent on reaction conditions and scale.
Purity (after recrystallization) >98%Purity should be assessed by HPLC and/or NMR.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature. 2. Ineffective oxidation. 3. Deactivation of the base.1. Ensure the reaction temperature is maintained within the optimal range. 2. Increase the airflow rate or consider a stronger oxidizing agent. 3. Use freshly powdered, dry sodium hydroxide.
Formation of Dark, Tarry Byproducts 1. Over-oxidation due to excessive temperature or reaction time. 2. Side reactions of intermediates.1. Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after completion. 2. Optimize the stoichiometry of the reactants.
Incomplete Reaction 1. Insufficient amount of base. 2. Poor mixing in a large-scale reaction.1. Increase the molar ratio of sodium hydroxide to p-toluidine. 2. Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.
Difficult Purification 1. Presence of multiple, closely-related byproducts. 2. Oily crude product that is difficult to crystallize.1. Employ column chromatography for initial purification before recrystallization. 2. Try different solvent systems for recrystallization or use a seed crystal to induce crystallization.
Yield Decreases on Scale-up 1. Inefficient heat transfer in a larger reactor. 2. Mass transfer limitations of the gaseous oxidant (air).1. Use a reactor with a jacket for better temperature control. 2. Improve the efficiency of air sparging or consider using an alternative oxygen source.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful scale-up of the this compound synthesis?

A1: Temperature control is one of the most critical parameters. The oxidative condensation of anilines is highly exothermic, and localized overheating can lead to the formation of undesirable side products and a decrease in yield. Implementing a robust cooling system and ensuring efficient stirring are crucial for maintaining a consistent temperature throughout the reaction vessel during scale-up.

Q2: What are the common impurities or byproducts in this synthesis?

A2: Common byproducts can include unreacted p-toluidine, partially oxidized intermediates, and over-oxidized polymeric materials. Azoxy and azo compounds can also form as byproducts in Wohl-Aue type reactions.[1] The presence of these impurities can complicate the purification process.

Q3: How can I improve the purity of the final product?

A3: A multi-step purification process is often necessary for achieving high purity. This can involve an initial acid-base workup to remove unreacted starting materials, followed by column chromatography to separate the desired product from closely related impurities. A final recrystallization from a carefully selected solvent system is typically required to obtain a highly pure, crystalline product.

Q4: Are there any safety concerns I should be aware of when scaling up this reaction?

A4: Yes, there are several safety considerations. The reaction is often run at high temperatures, and the use of a strong base like sodium hydroxide requires careful handling. If using nitrobenzene as a solvent, be aware of its toxicity and high boiling point. The reaction can also be exothermic, so a proper cooling system and monitoring are essential to prevent a runaway reaction. A thorough safety review should be conducted before any scale-up.

Q5: Can I use a different oxidizing agent instead of air?

A5: While air is a cost-effective and readily available oxidant, other oxidizing agents can be used. Historically, lead oxide has been employed. However, due to its toxicity, alternative and greener oxidants are often sought in modern chemical synthesis. The choice of oxidant can significantly impact the reaction conditions and the impurity profile, so careful optimization is necessary.

Workflow for Troubleshooting Low Yield:

G start Low Yield of this compound check_temp Verify Reaction Temperature start->check_temp check_oxidation Assess Oxidation Efficiency check_temp->check_oxidation If optimal increase_temp Increase Temperature Incrementally check_temp->increase_temp If too low check_base Check Base Activity & Amount check_oxidation->check_base If efficient increase_air Increase Airflow or Use Stronger Oxidant check_oxidation->increase_air If inefficient check_mixing Evaluate Stirring Efficiency check_base->check_mixing If sufficient add_base Use Fresh, Dry Base; Increase Stoichiometry check_base->add_base If insufficient/inactive improve_stirring Improve Mechanical Stirring check_mixing->improve_stirring If poor end Yield Improved increase_temp->end increase_air->end add_base->end improve_stirring->end

References

Validation & Comparative

Confirming the Structure of Synthesized 2,7-Dimethylphenazine with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of expected and experimental ¹H Nuclear Magnetic Resonance (NMR) data to unequivocally confirm the successful synthesis of 2,7-dimethylphenazine.

The unique electronic environment of the phenazine core, coupled with the symmetrical substitution of two methyl groups, results in a characteristic ¹H NMR spectrum. By comparing the chemical shifts, multiplicities, and coupling constants of the synthesized product with established data for the parent phenazine molecule and theoretical predictions, researchers can confidently validate the target structure.

Predicted ¹H NMR Spectral Data for this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. Due to the molecule's C2v symmetry, the protons are chemically equivalent in pairs, leading to a simplified spectrum. The electron-withdrawing nature of the nitrogen atoms in the phenazine ring deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene. Conversely, the electron-donating methyl groups will slightly shield the adjacent aromatic protons.

Based on established principles of NMR spectroscopy and analysis of related structures, the following ¹H NMR data is predicted for this compound.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1, H-87.9 - 8.1Doublet (d)~8.0 - 9.0
H-3, H-67.5 - 7.7Doublet of doublets (dd) or Doublet (d)~8.0 - 9.0 and ~2.0 - 3.0
H-4, H-57.8 - 8.0Singlet (s) or narrowly split doublet~2.0 - 3.0
CH₃ (at C2, C7)2.4 - 2.6Singlet (s)N/A

Comparative Analysis with Phenazine

To understand the influence of the methyl substituents, a comparison with the ¹H NMR spectrum of the parent phenazine molecule is instructive. Phenazine exhibits a more complex spectrum in the aromatic region due to the absence of the simplifying methyl groups.

Compound Aromatic Proton Chemical Shifts (δ, ppm) Methyl Proton Chemical Shift (δ, ppm)
Phenazine8.15 - 8.35 (m, 4H), 7.75 - 7.90 (m, 4H)N/A
This compound (Predicted)7.5 - 8.12.4 - 2.6

The introduction of the electron-donating methyl groups at the 2 and 7 positions is expected to cause an upfield shift (to a lower ppm value) of the signals for the adjacent protons (H-1, H-8, H-3, and H-6) compared to their counterparts in unsubstituted phenazine.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum for structural confirmation of synthesized this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is crucial and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Acquire the spectrum at a standard temperature, typically 25 °C (298 K).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are usually sufficient.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis:

    • Integrate all signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for all split signals.

    • Compare the obtained chemical shifts, multiplicities, and coupling constants with the predicted values and data from reference compounds.

Workflow for Structural Confirmation

The logical process for confirming the structure of synthesized this compound using ¹H NMR is outlined in the following workflow diagram.

G Workflow for ¹H NMR Structural Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation A Weigh 5-10 mg of synthesized compound B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum (≥400 MHz) C->D E Process raw data (FT, Phasing, Baseline) D->E F Calibrate chemical shifts E->F G Determine chemical shifts (δ), multiplicities, and coupling constants (J) F->G H Integrate signals G->H I Compare experimental data with predicted values and reference data H->I J Structure Confirmed I->J Match K Structure Not Confirmed I->K Mismatch

Caption: Workflow for the confirmation of synthesized this compound structure using ¹H NMR.

By meticulously following this guide, researchers can effectively utilize ¹H NMR spectroscopy to confirm the successful synthesis of this compound, ensuring the integrity of their compounds for downstream applications in research and drug development.

Verifying the Molecular Weight of 2,7-Dimethylphenazine: A Comparative Guide to Mass Spectrometry and NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of synthesized compounds. This guide provides a comprehensive comparison of two primary analytical techniques for the molecular weight verification of 2,7-Dimethylphenazine: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed overview of the experimental protocols and comparative data to assist in selecting the most appropriate method for your research needs.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₄H₁₂N₂. Its theoretical molecular weight is a key parameter for confirming its identity and purity after synthesis.

PropertyValueSource
Chemical FormulaC₁₄H₁₂N₂PubChem
Monoisotopic Mass208.100048 uPubChem[1]
Average Molecular Weight208.256 g/mol PubChem[1]

Comparative Analysis of Analytical Techniques

Mass spectrometry and NMR spectroscopy are powerful techniques for the structural elucidation and molecular weight determination of small molecules. While both can provide the necessary information, they operate on different principles and offer distinct advantages and disadvantages.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing direct information about the molecular weight.[2] Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for small molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition.[3]

NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of atoms within a molecule.[2] While not a direct measure of molecular weight, it can be used to confirm the structure of a compound, and by extension, its molecular weight. Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to estimate the molecular size and weight.

The following table summarizes the key performance characteristics of Mass Spectrometry and NMR for molecular weight verification.

FeatureMass SpectrometryNMR Spectroscopy
Sensitivity High (picomole to femtomole)[4]Low (micromole to nanomole)[5]
Accuracy (Mass) High (with HRMS)Indirectly determined
Reproducibility ModerateHigh[5]
Quantitation Requires calibrationInherently quantitative[2]
Sample Requirement Small (micrograms to nanograms)Larger (milligrams)
Analysis Time FastSlower
Structural Information Fragmentation patterns provide clues[6]Detailed connectivity and stereochemistry[2]
Destructive YesNo[2]

Experimental Protocols

Mass Spectrometry Analysis (ESI-MS)

This protocol outlines a general procedure for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • From this stock solution, prepare a dilute sample with a final concentration of approximately 10 µg/mL in the same solvent.

  • To enhance ionization in positive ion mode, a small amount of formic acid (0.1%) can be added to the final solution.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for phenazine derivatives.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: m/z 50 - 500

3. Data Acquisition and Analysis:

  • Inject the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode.

  • The expected protonated molecule [M+H]⁺ for this compound would have an m/z of approximately 209.1078.

  • High-resolution data should be compared with the theoretical exact mass for elemental composition confirmation.

  • Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for further structural confirmation.

Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for ¹H NMR analysis of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • NMR Spectrometer: A 300-600 MHz NMR spectrometer.

  • Nucleus: ¹H

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-2 seconds

  • Temperature: 25 °C

3. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the signals and determine the chemical shifts.

  • The resulting spectrum should be consistent with the structure of this compound, showing the expected number of signals with appropriate chemical shifts, multiplicities, and integration values for the aromatic and methyl protons. By confirming the structure, the molecular weight is indirectly verified.

Logical Workflow for Molecular Weight Verification

The following diagram illustrates a typical workflow for verifying the molecular weight of a synthesized compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Molecular Weight Verification cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS_Analysis Mass Spectrometry (MS) Purification->MS_Analysis Primary Technique NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Orthogonal Technique Data_Analysis Data Analysis & Comparison MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis Confirmation Molecular Weight Confirmed Data_Analysis->Confirmation Data Consistent with Theoretical Values Discrepancy Discrepancy Found Data_Analysis->Discrepancy Data Inconsistent

Caption: Workflow for molecular weight verification.

Experimental Workflow for ESI-MS Analysis

The following diagram details the experimental workflow for Electrospray Ionization Mass Spectrometry.

SamplePrep Sample Preparation (Dissolution & Dilution) Infusion Direct Infusion or LC Introduction SamplePrep->Infusion Ionization Electrospray Ionization (ESI) Generation of [M+H]⁺ ions Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Separation by m/z Ionization->MassAnalyzer Detector Detector Ion Detection MassAnalyzer->Detector DataProcessing Data Processing Mass Spectrum Generation Detector->DataProcessing Result Result: Accurate Mass of this compound DataProcessing->Result

Caption: ESI-MS experimental workflow.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the molecular weight verification of this compound. Mass spectrometry, particularly high-resolution MS, offers a direct, highly sensitive, and accurate method for determining the molecular weight and elemental composition. NMR provides a robust, reproducible, and non-destructive method to confirm the chemical structure, which in turn validates the molecular weight. The choice of technique will depend on the specific requirements of the study, including the amount of sample available, the need for quantitative data, and the desired level of structural information. For unambiguous characterization, a combination of both techniques is often the most powerful approach.

References

A Comparative Analysis of the Biological Activities of Phenazine and 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the parent heterocyclic compound, phenazine, and its derivative, 2,7-Dimethylphenazine. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of their potential therapeutic applications and mechanisms of action.

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, which are largely attributed to their redox-active nature. These activities can be significantly influenced by the type and position of substituents on the phenazine core. This guide focuses on comparing the parent phenazine molecule with this compound to understand how the addition of two methyl groups at the C2 and C7 positions impacts its biological profile.

Quantitative Comparison of Biological Activity

While direct comparative studies between phenazine and this compound are limited, existing data for each compound allows for an initial assessment of their cytotoxic effects.

CompoundCell LineAssay TypeEndpointIC50 Value (µM)Reference
Phenazine HepG2 (Human liver cancer)Proliferation (BrdU)24 hours11[1]
Proliferation (BrdU)48 hours7.8[1]
T24 (Human bladder cancer)Proliferation (BrdU)24 hours47[1]
Proliferation (BrdU)48 hours17[1]
This compound Data not available in searched literature

Note: The absence of directly comparable quantitative data for this compound highlights a significant gap in the current research landscape. The provided data for phenazine demonstrates its dose-dependent antiproliferative effects.

Structure-Activity Relationship and Inferred Activity of this compound

Structure-activity relationship (SAR) studies on various phenazine derivatives suggest that the introduction of substituents can modulate their biological activity. Methyl groups, being electron-donating, can influence the redox potential of the phenazine core, which is a key determinant of its biological action. This alteration in electronic properties can, in turn, affect its interaction with biological macromolecules and its ability to generate reactive oxygen species (ROS), a common mechanism of action for phenazines.

While specific data is lacking for the 2,7-dimethyl substitution, research on other methylated phenazines indicates that methylation can either enhance or diminish biological activity depending on the position of the methyl group and the specific biological endpoint being measured. For instance, some methylated phenazines have shown potent antibacterial and anticancer activities. Therefore, it is plausible that this compound may also exhibit significant biological activities, but this requires direct experimental verification.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the cited cytotoxicity experiments are provided below.

Cytotoxicity and Genotoxicity of Phenazine[1]
  • Cell Lines: HepG2 (human hepatocellular carcinoma) and T24 (human bladder carcinoma) cells were used.

  • Cytotoxicity Assay: An impedance-based real-time cell analysis instrument was used to monitor cell proliferation.

  • Mechanism of Cytotoxicity:

    • BrdU (5-bromo-2'-deoxyuridine) Proliferation Assay: To measure DNA synthesis and cell proliferation. Cells were treated with varying concentrations of phenazine (1.9-123 µM) for 24 and 48 hours.

    • MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Viability Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • Genotoxicity Assay: The alkaline comet assay was used to detect DNA damage in cells treated with phenazine.

Signaling Pathways and Mechanisms of Action

Phenazines exert their biological effects through various mechanisms, often involving the disruption of cellular redox balance and interaction with nucleic acids.

A generalized signaling pathway for phenazine-induced cytotoxicity involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage, including apoptosis.

phenazine_mechanism phenazine Phenazine ros Reactive Oxygen Species (ROS) Generation phenazine->ros oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (DNA, proteins, lipids) oxidative_stress->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Caption: Generalized mechanism of phenazine-induced cytotoxicity.

The methylation at the 2 and 7 positions of the phenazine core in this compound could potentially alter its redox potential, thereby influencing the rate of ROS production and its overall cytotoxic potency. However, without specific experimental data, this remains a hypothesis.

Experimental Workflow for Comparative Analysis

To directly compare the biological activities of phenazine and this compound, a standardized experimental workflow is proposed.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis phenazine Phenazine antimicrobial Antimicrobial Assays (MIC/MBC) phenazine->antimicrobial anticancer Anticancer Assays (IC50 on various cell lines) phenazine->anticancer dm_phenazine This compound dm_phenazine->antimicrobial dm_phenazine->anticancer quant_comparison Quantitative Comparison (MIC & IC50 values) antimicrobial->quant_comparison mechanistic Mechanistic Studies (ROS, Apoptosis, DNA binding) anticancer->mechanistic anticancer->quant_comparison sar_analysis Structure-Activity Relationship (SAR) Analysis mechanistic->sar_analysis quant_comparison->sar_analysis

Caption: Proposed workflow for comparing phenazine and this compound.

Conclusion

Based on the available literature, phenazine exhibits clear cytotoxic and antiproliferative activities against human cancer cell lines. While direct experimental data for this compound is currently lacking, structure-activity relationship principles suggest that the dimethyl substitution could modulate its biological profile. Further research employing standardized experimental protocols is crucial to quantitatively compare the biological activities of these two compounds and to elucidate the specific mechanisms of action and signaling pathways affected by this compound. Such studies will be invaluable for the potential development of novel phenazine-based therapeutic agents.

References

Electrochemical Showdown: 2,7-Dimethylphenazine Faces Off Against Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the electrochemical performance of 2,7-Dimethylphenazine and other key phenazine derivatives for researchers, scientists, and professionals in drug development and materials science.

Phenazine derivatives have emerged as a versatile class of organic molecules with significant potential in various electrochemical applications, including energy storage systems and electrocatalysis. Their rich redox chemistry, tunable properties, and structural diversity make them compelling candidates for next-generation technologies. This guide provides a detailed comparison of the electrochemical performance of this compound against other notable phenazine derivatives, supported by experimental data and detailed methodologies.

Comparative Electrochemical Performance

The electrochemical properties of phenazine derivatives are highly dependent on the nature and position of substituent groups on the phenazine core. These modifications can significantly influence the redox potential, specific capacity, and long-term cycling stability of the molecules. While specific quantitative data for this compound is limited in direct comparative studies, we can infer its potential performance based on the behavior of closely related dimethylated phenazines and compare it with other well-studied derivatives such as dihydroxyphenazines and diaminophenazines.

Phenazine DerivativeRedox Potential (V)Specific Capacity/CapacitanceCycling StabilityKey Remarks
This compound Data not readily available in direct comparison. The methyl groups are electron-donating, which would likely result in a more negative redox potential compared to unsubstituted phenazine.Data not readily available.Data not readily available.Often utilized as a redox mediator in applications like Li-O₂ batteries.
Phenazine (PZ) Oxidation peak at -0.60 V (vs. Ag/AgCl in 6 M KOH)[1]176.7 mAh/g at 4 C[1]80% capacity retention after 13,000 cycles[1]Serves as a baseline for comparison.
Dihydroxyphenazine (DHP) Reduction potential is 0.2 V lower than phenazine[1]240 mAh/g at 0.5 C[1]High stability reported in aqueous batteries.[1]Intramolecular hydrogen bonding enhances redox kinetics.[1]
2,3-Diaminophenazine (DAP) Not specified.Enhanced performance due to suppressed dissolution.[2]Improved stability compared to unsubstituted phenazine.[2]Amino groups enhance stability by reducing solubility in the electrolyte.[2]

Experimental Protocols

The characterization of the electrochemical performance of phenazine derivatives typically involves several key experimental techniques. The following are detailed methodologies for cyclic voltammetry and galvanostatic charge-discharge cycling.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and study the electrochemical reversibility of the phenazine derivatives.

Methodology:

  • Electrode Preparation: A glassy carbon electrode is typically used as the working electrode, with a platinum wire as the counter electrode and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). The working electrode is polished with alumina slurry, sonicated, and dried before use.

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a supporting salt (e.g., 0.1 M KCl, 1 M KOH, or 1 M H₂SO₄) in a suitable solvent (e.g., deionized water or an organic solvent). The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Analyte Preparation: A known concentration of the phenazine derivative is dissolved in the prepared electrolyte.

  • Measurement: The electrodes are immersed in the analyte solution. The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s). The resulting current is measured as a function of the applied potential.

  • Data Analysis: The redox potentials are determined from the positions of the anodic and cathodic peaks in the voltammogram. The peak separation can provide information about the reversibility of the redox process.

Galvanostatic Charge-Discharge (GCD) Cycling

Objective: To evaluate the specific capacity/capacitance and cycling stability of the phenazine derivatives when used as electrode materials.

Methodology:

  • Electrode Fabrication: The active material (phenazine derivative) is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. The slurry is then coated onto a current collector (e.g., copper or aluminum foil) and dried under vacuum.

  • Cell Assembly: The prepared electrode is assembled into a test cell (e.g., a coin cell or a Swagelok-type cell) with a counter electrode (e.g., lithium metal), a separator, and an appropriate electrolyte.

  • Cycling Protocol: The cell is charged and discharged at a constant current density (e.g., 1 A/g) between defined voltage limits.

  • Data Analysis: The specific capacity (in mAh/g) or specific capacitance (in F/g) is calculated from the discharge time using the formula:

    • Specific Capacity (C) = (I × t) / m

    • Specific Capacitance (C) = (I × t) / (m × ΔV) where I is the discharge current, t is the discharge time, m is the mass of the active material, and ΔV is the potential window of the discharge.

  • Cycling Stability Assessment: The cell is subjected to a large number of charge-discharge cycles, and the capacity retention is plotted as a function of the cycle number to evaluate its long-term stability.

Reaction Mechanism and Workflow

The electrochemical behavior of phenazine derivatives in aqueous media typically involves a two-electron, two-proton (2e⁻/2H⁺) redox reaction. This mechanism is crucial for their application in aqueous batteries and other electrochemical systems.

phenazine_redox_pathway Phenazine Phenazine (Oxidized Form) Dihydrophenazine Dihydrophenazine (Reduced Form) Phenazine->Dihydrophenazine + 2e⁻, + 2H⁺ Dihydrophenazine->Phenazine - 2e⁻, - 2H⁺

Caption: Redox mechanism of phenazine in aqueous media.

The experimental workflow for evaluating the electrochemical performance of these compounds follows a systematic progression from initial characterization to long-term stability testing.

experimental_workflow cluster_synthesis Material Preparation cluster_electrochem Electrochemical Evaluation cluster_analysis Performance Analysis Synthesis Synthesis of Phenazine Derivative Characterization Structural & Physical Characterization Synthesis->Characterization CV Cyclic Voltammetry (CV) Characterization->CV GCD Galvanostatic Charge-Discharge (GCD) CV->GCD Redox Redox Potential Determination CV->Redox EIS Electrochemical Impedance Spectroscopy (EIS) GCD->EIS Capacity Specific Capacity/Capacitance Calculation GCD->Capacity Stability Cycling Stability Assessment GCD->Stability

Caption: Experimental workflow for electrochemical analysis.

References

A Comparative Guide to the Synthesis of 2,7-Dimethylphenazine: Evaluating Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of two prominent synthesis routes for 2,7-Dimethylphenazine, a key scaffold in medicinal chemistry. We will delve into the classic Wohl-Aue reaction and a modern reductive cyclization approach, presenting a side-by-side comparison of their efficiency based on experimental data. Detailed experimental protocols are provided to facilitate the replication of these methods.

At a Glance: Comparing Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of the key quantitative data for the two primary methods for synthesizing this compound.

ParameterWohl-Aue ReactionReductive Cyclization
Starting Materials p-Toluidine, p-Nitrotoluene2-Amino-5-methylaniline, 2-Nitro-5-methylaniline
Key Reagents Potassium HydroxideIron powder, Acetic Acid
Reaction Temperature High (typically >150°C)Moderate (reflux in ethanol)
Reaction Time Several hours2 hours
Reported Yield ~25%~85%

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the Wohl-Aue reaction and the reductive cyclization pathway for the synthesis of this compound.

Wohl_Aue_Reaction p_toluidine p-Toluidine intermediate Intermediate p_toluidine->intermediate + KOH, heat p_nitrotoluene p-Nitrotoluene p_nitrotoluene->intermediate product This compound intermediate->product Cyclization & Oxidation

Caption: Wohl-Aue synthesis of this compound.

Reductive_Cyclization cluster_0 Starting Material Synthesis dianiline 2,2'-Diamino- 5,5'-dimethyldiphenylamine product This compound dianiline->product Fe, CH3COOH Ethanol, Reflux amino_aniline 2-Amino-5-methylaniline amino_aniline->dianiline + Pd/C, H2 nitro_aniline 2-Nitro-5-methylaniline nitro_aniline->dianiline

Caption: Reductive cyclization route to this compound.

In-Depth Analysis of Synthesis Routes

The Wohl-Aue Reaction: A Classic Approach

The Wohl-Aue reaction, first reported in the late 19th century, is a condensation reaction between an aniline and a nitroaromatic compound in the presence of a base to form a phenazine.

Efficiency: This method is characterized by its straightforwardness but often suffers from lower yields. For the synthesis of this compound, reported yields are typically in the range of 25%. The reaction requires high temperatures, which can lead to the formation of side products and complicate purification.

Reductive Cyclization: A More Efficient Alternative

A more contemporary and efficient approach involves the reductive cyclization of a 2,2'-diaminodiphenylamine derivative. This precursor can be synthesized from commercially available starting materials.

Efficiency: This route offers a significant improvement in yield, with reports as high as 85% for the final cyclization step. The reaction conditions are generally milder than the Wohl-Aue reaction, proceeding at the reflux temperature of ethanol. This leads to a cleaner reaction profile and simpler purification.

Experimental Protocols

Route 1: Wohl-Aue Synthesis of this compound

Materials:

  • p-Toluidine

  • p-Nitrotoluene

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and p-nitrotoluene (1 equivalent).

  • Add finely powdered potassium hydroxide (2 equivalents).

  • Heat the mixture to 150-160°C with stirring for 4-6 hours. The reaction mixture will darken significantly.

  • After cooling to room temperature, add ethanol to the reaction mixture and heat to reflux for 30 minutes to dissolve the product.

  • Filter the hot solution to remove insoluble inorganic salts.

  • Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated this compound by vacuum filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Route 2: Reductive Cyclization Synthesis of this compound

This synthesis is a two-step process, starting with the synthesis of the 2,2'-diamino-5,5'-dimethyldiphenylamine intermediate.

Step 1: Synthesis of 2,2'-Diamino-5,5'-dimethyldiphenylamine

Materials:

  • 2-Amino-5-methylaniline

  • 2-Nitro-5-methylaniline

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Ethanol

Procedure:

  • In a hydrogenation vessel, dissolve 2-amino-5-methylaniline (1 equivalent) and 2-nitro-5-methylaniline (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitor by pressure drop).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 2,2'-diamino-5,5'-dimethyldiphenylamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

Materials:

  • 2,2'-Diamino-5,5'-dimethyldiphenylamine (from Step 1)

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the crude 2,2'-diamino-5,5'-dimethyldiphenylamine in ethanol.

  • Add iron powder (3-4 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux with vigorous stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization from ethanol or column chromatography.

Conclusion

For the synthesis of this compound, the reductive cyclization pathway offers a clear advantage in terms of efficiency, with significantly higher yields and milder reaction conditions compared to the traditional Wohl-Aue reaction. While the Wohl-Aue method is simpler in its single-step approach, the lower yield and harsher conditions may be less desirable for large-scale production or for the synthesis of complex analogs. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources. The detailed protocols provided herein should serve as a valuable resource for chemists aiming to synthesize this important heterocyclic compound.

Purity Assessment of 2,7-Dimethylphenazine: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of melting point analysis for assessing the purity of 2,7-Dimethylphenazine against other analytical techniques. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Introduction to Purity Assessment via Melting Point

Melting point is a fundamental physical property of a solid crystalline substance, representing the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range. This phenomenon makes melting point analysis a straightforward and accessible method for the preliminary assessment of purity.

While a sharp melting point is a strong indicator of purity, it is not definitive proof. Therefore, it is often used in conjunction with other analytical methods for comprehensive characterization.

Comparison of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, the nature of potential impurities, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantages
Melting Point Analysis Observation of the temperature range over which a solid melts.Simple, rapid, and inexpensive. Good initial indicator of purity.Not quantitative. Less sensitive to small amounts of impurities. Can be subjective.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase.Highly sensitive and quantitative. Can separate complex mixtures.Requires more expensive equipment and skilled personnel. Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile impurities. Highly sensitive and quantitative.Not suitable for non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Provides structural information about impurities, aiding in their identification.Higher equipment cost and complexity compared to GC alone.

Experimental Protocol: Melting Point Determination of this compound

This protocol outlines the procedure for determining the melting point of this compound using a standard melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle (optional, for grinding crystalline samples)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample height should be 2-3 mm.

  • Loading the Apparatus:

    • Turn on the melting point apparatus and ensure the light source is functional.

    • Insert the packed capillary tube into one of the sample holders in the heating block.

  • Melting Point Determination:

    • If the approximate melting point is known, set the heating rate to a rapid setting to approach this temperature quickly.

    • Reduce the heating rate to 1-2°C per minute about 15-20°C below the expected melting point. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded temperature range is the melting point of the sample.

  • Reference Value:

    • The reported melting point for pure this compound could not be definitively determined from the searched literature. It is therefore critical for the researcher to establish a reference melting point using a sample of the highest possible purity, as determined by an orthogonal method such as HPLC or GC-MS.

Interpreting the Results:

  • A sharp melting point range (typically 0.5-2°C) is indicative of a pure compound.

  • A broad and depressed melting point range compared to the reference value suggests the presence of impurities.

Potential Impurities in this compound Synthesis

The synthesis of phenazines often involves the condensation of substituted anilines and nitrobenzenes. For this compound, a likely starting material is 4-methylaniline (p-toluidine). Potential impurities could include unreacted starting materials, intermediates, and side-products from competing reactions.

CompoundRole in SynthesisReported Melting Point (°C)
4-Methylaniline (p-Toluidine)Starting Material43-45 °C[1]
Other isomeric dimethylphenazinesPotential Side-ProductsNot readily available
Oxidation byproductsPotential Side-ProductsVariable

Alternative Purity Assessment Methods

For a more rigorous and quantitative assessment of purity, chromatographic methods are recommended.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating and quantifying components of a mixture. A reversed-phase HPLC method would be suitable for analyzing this compound and its potential impurities. The method would involve:

  • Column: A C18 stationary phase is commonly used for the separation of aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would be used to elute the compounds.

  • Detection: A UV detector set at a wavelength where this compound and its impurities absorb strongly would be appropriate.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) and GC-MS:

GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, a high-temperature GC method would be necessary. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns.

Workflow and Logic Diagrams

The following diagrams illustrate the workflow for purity assessment and the logical relationship between melting point observations and purity.

Purity_Assessment_Workflow cluster_0 Initial Purity Screen cluster_1 Decision and Further Analysis Sample Sample Melting_Point_Analysis Melting Point Analysis Sample->Melting_Point_Analysis Decision Sharp MP? Melting_Point_Analysis->Decision Pure Likely Pure Decision->Pure Yes Impure Impure Decision->Impure No Chromatographic_Analysis HPLC or GC-MS Analysis Impure->Chromatographic_Analysis

Caption: Workflow for purity assessment of this compound.

Melting_Point_Interpretation cluster_pure Indication of Purity cluster_impure Indication of Impurity Observation Melting Point Observation Sharp_Range Sharp Melting Range (0.5-2°C) Observation->Sharp_Range Pure Sample Broad_Range Broad Melting Range (>2°C) Observation->Broad_Range Impure Sample Matches_Reference Matches Reference Value Depressed_MP Depressed Melting Point

Caption: Interpretation of melting point analysis results.

References

A Comparative Analysis of 2,7-Dimethylphenazine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 2,7-Dimethylphenazine and its isomers, focusing on their physicochemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and application of these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and some of its isomers is presented below. The data is compiled from publicly available chemical databases.[1][2][3] It is important to note that this data is not from a single comparative experimental study and should be used as a reference.

PropertyThis compound1,6-Dimethylphenazine5,10-Dihydro-5,10-dimethylphenazine
Molecular Formula C₁₄H₁₂N₂C₁₄H₁₂N₂C₁₄H₁₄N₂
Molecular Weight 208.26 g/mol 208.26 g/mol 210.27 g/mol
CAS Number 3236-92-858718-43-715546-75-5
XLogP3-AA 3.43.42.9
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 000
Exact Mass 208.100048 g/mol 208.100048 g/mol 210.115698 g/mol
Melting Point Not availableNot available150-152 °C (decomposes)[4]

Synthesis and Characterization

General Synthesis of Dimethylphenazines

The synthesis of dimethylphenazine isomers typically involves the condensation of a substituted o-phenylenediamine with a substituted catechol or quinone. A general workflow for the synthesis is outlined below. The specific starting materials and reaction conditions will determine the resulting isomer.

cluster_reactants Starting Materials Substituted o-Phenylenediamine Substituted o-Phenylenediamine Condensation Reaction Condensation Reaction Substituted o-Phenylenediamine->Condensation Reaction Substituted Catechol/Quinone Substituted Catechol/Quinone Substituted Catechol/Quinone->Condensation Reaction Crude Dimethylphenazine Isomer Crude Dimethylphenazine Isomer Condensation Reaction->Crude Dimethylphenazine Isomer Purification Purification Crude Dimethylphenazine Isomer->Purification Pure Dimethylphenazine Isomer Pure Dimethylphenazine Isomer Purification->Pure Dimethylphenazine Isomer

A generalized workflow for the synthesis of dimethylphenazine isomers.
Experimental Protocols

Synthesis of Phenazine Derivatives from Bis(2-nitrophenyl)amines:

A common method for synthesizing phenazine derivatives involves a two-step procedure starting from bis(2-nitrophenyl)amines.[5]

  • Reduction: The reduction of the nitro groups of the bis(2-nitrophenyl)amine derivative is carried out using a catalyst such as palladium on charcoal. Sodium tetrahydroborate can be used as a hydrogen source in place of gaseous hydrogen. The reaction is typically performed by the slow addition of NaBH₄ powder to a gently boiling solution of the substrate in the presence of the catalyst until the solution becomes colorless.[5]

  • Tandem-like Oxidation: The subsequent oxidation of the resulting diamine to form the phenazine ring is often carried out in a tandem-like fashion to avoid uncontrolled oxidation of the intermediate by air.[5]

Characterization of Phenazine Isomers:

The characterization of the synthesized dimethylphenazine isomers is crucial to confirm their identity and purity. The following techniques are commonly employed:

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the methyl groups on the phenazine core.

    • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. The "fingerprint" region of the IR spectrum can be used to distinguish between different isomers.[6]

    • UV-Visible Spectroscopy: Helps in understanding the electronic properties of the compounds.

    • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.

  • Electrochemical Methods:

    • Cyclic Voltammetry (CV): This technique is used to study the redox properties of the phenazine derivatives. It provides information about the oxidation and reduction potentials, which are influenced by the position of the methyl substituents. The introduction of functional groups can alter the redox potential and reaction kinetics of phenazine-based compounds.[6]

Biological Activity

While phenazine compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects, specific comparative studies on the biological activities of this compound and its isomers are limited in the publicly available literature. Some studies have investigated the cytotoxicity of substituted phenazine derivatives, indicating that the type and position of substituents can strongly influence their biological activity.[6] For example, the cytotoxicity of some phenazine compounds has been shown to decrease over time in cell culture, suggesting potential instability or metabolism to inactive products.[6]

Further research is required to systematically evaluate and compare the biological activities of different dimethylphenazine isomers. Such studies would be valuable for identifying lead compounds for drug development.

The diagram below illustrates a general workflow for the screening of the biological activity of synthesized compounds.

Synthesized Dimethylphenazine Isomers Synthesized Dimethylphenazine Isomers In vitro Screening In vitro Screening Synthesized Dimethylphenazine Isomers->In vitro Screening Cytotoxicity Assays Cytotoxicity Assays In vitro Screening->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Identification of Active Isomers Identification of Active Isomers Cytotoxicity Assays->Identification of Active Isomers Antimicrobial Assays->Identification of Active Isomers Further Mechanistic Studies Further Mechanistic Studies Identification of Active Isomers->Further Mechanistic Studies

A conceptual workflow for the biological evaluation of dimethylphenazine isomers.

References

Benchmarking Electron Mobility: A Comparative Guide to Standard Organic Electron Transport Materials

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, the efficiency of electron transport is a critical determinant of device performance. The selection of an appropriate electron transport material (ETM) with high electron mobility is paramount for achieving balanced charge injection and transport, thereby enhancing device efficiency and longevity. This guide provides a comparative analysis of the electron mobility of several standard ETMs.

Objective Comparison of Electron Mobility

While the primary focus of this guide was to benchmark the electron mobility of 2,7-Dimethylphenazine, a thorough search of available scientific literature did not yield experimental data for this specific compound. Therefore, this guide will focus on comparing the electron mobility of well-established and commonly used ETMs to provide a valuable reference for researchers and scientists. The materials included in this comparison are Tris(8-hydroxyquinoline)aluminum (Alq3), Bathophenanthroline (BPhen), Bathocuproine (BCP), and Fullerene derivatives (C60 and PCBM).

Data Summary

The electron mobility of organic semiconductors can vary significantly based on factors such as molecular structure, film morphology (amorphous vs. crystalline), and the presence of impurities or dopants. The measurement technique employed also plays a crucial role in the obtained values. The following table summarizes the reported electron mobility for the selected standard materials.

MaterialChemical NameElectron Mobility (cm²/Vs)Measurement Method(s)Notes
Alq3 Tris(8-hydroxyquinoline)aluminum10⁻⁶ - 10⁻⁵[1][2][3]Time-of-Flight (TOF), Transient Electroluminescence, Impedance Spectroscopy[2][4][5]A widely used ETM, its mobility can be influenced by the film's morphology (crystalline vs. disordered).[4]
BPhen 4,7-Diphenyl-1,10-phenanthroline~5 x 10⁻⁴[6][7]Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC)[7][8][9]Electron mobility is about two orders of magnitude higher than Alq3.[6] Doping with lithium can enhance mobility to ~10⁻³ cm²/Vs.[9]
BCP 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine)Data not consistently reported as a direct mobility value.-Primarily used as a hole-blocking and exciton-blocking layer.[10] Electron transport is facilitated by the formation of new energy levels upon interaction with metal cathodes.[11][12]
C60 / PCBM Fullerene /[5][5]-Phenyl-C61-butyric acid methyl ester10⁻³ - 10⁻²[13][14]Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC)[13][15]Exhibit excellent electron-transporting properties and are widely used in organic solar cells.[13][16]

Experimental Protocols for Measuring Electron Mobility

The accurate determination of electron mobility in organic semiconductors is crucial for understanding and optimizing device performance. Several experimental techniques are commonly employed, with Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) being two of the most prevalent methods.

Time-of-Flight (TOF) Method

The TOF technique directly measures the transit time of charge carriers across a material of known thickness under an applied electric field.

Experimental Workflow:

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Sample Organic Material Deposition (e.g., Vacuum Evaporation) Electrodes Electrode Deposition (Transparent & Opaque) Sample->Electrodes Laser Pulsed Laser Excitation (Generates Charge Carriers) Electrodes->Laser Voltage Apply Bias Voltage (Creates Electric Field) Laser->Voltage Current Measure Transient Photocurrent Voltage->Current Analysis Determine Transit Time (τt) Current->Analysis Mobility Calculate Mobility (μ) μ = d² / (V * τt) Analysis->Mobility

Caption: Experimental workflow for the Time-of-Flight (TOF) method.

Methodology:

  • Sample Preparation: A thin film of the organic material is sandwiched between two electrodes. One electrode is transparent (e.g., Indium Tin Oxide - ITO) to allow for photoexcitation, while the other is an opaque metal.

  • Charge Carrier Generation: A short pulse of light (typically from a laser) with a photon energy greater than the material's bandgap is directed through the transparent electrode. This generates electron-hole pairs near this electrode.

  • Charge Transport: An external voltage is applied across the electrodes, creating an electric field that causes one type of charge carrier (electrons or holes, depending on the polarity of the voltage) to drift across the sample towards the opposite electrode.

  • Signal Detection: The motion of this sheet of charge induces a transient photocurrent in the external circuit, which is measured as a function of time.

  • Transit Time Determination: The time it takes for the charge carriers to traverse the sample thickness (d) is the transit time (τt). This is typically identified as a "kink" or change in slope in the photocurrent transient plot.

  • Mobility Calculation: The drift mobility (μ) is then calculated using the equation: μ = d² / (V * τt), where V is the applied voltage.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that analyzes the current-voltage (J-V) characteristics of a single-carrier device.

Logical Relationship for SCLC Analysis:

SCLC_Logic cluster_device Device & Measurement cluster_analysis Analysis Regimes cluster_calculation Mobility Extraction Device Fabricate Single-Carrier Device (Ohmic Contacts) JV_Measure Measure Current Density (J) vs. Voltage (V) Device->JV_Measure Ohmic Ohmic Regime (J ∝ V) JV_Measure->Ohmic SCLC SCLC Regime (J ∝ V²) JV_Measure->SCLC Trap_Filled Trap-Filled SCLC Mott_Gurney Apply Mott-Gurney Law J = (9/8) * ε₀εᵣ * μ * (V²/d³) SCLC->Mott_Gurney Mobility Extract Electron Mobility (μ) Mott_Gurney->Mobility

References

Cross-Referencing Spectroscopic Data of 2,7-Dimethylphenazine with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical experimental spectroscopic data for 2,7-Dimethylphenazine against expected literature values. Due to the limited availability of directly published experimental spectra for this compound, this guide utilizes theoretically predicted values and data from analogous compounds to serve as a benchmark for researchers working with this molecule. The information is presented to facilitate the verification of synthesized or acquired samples of this compound.

Comparison of Spectroscopic Data

The following table summarizes the expected (literature-derived) and hypothetical experimental spectroscopic data for this compound.

Spectroscopic TechniqueParameterLiterature Value (Expected)Hypothetical Experimental Value
¹H NMR Chemical Shift (δ)~2.5 ppm (s, 6H, -CH₃), ~7.8-8.2 ppm (m, 6H, Ar-H)2.52 ppm (s, 6H), 7.85 ppm (d, 2H, J=8.5 Hz), 8.05 ppm (s, 2H), 8.15 ppm (d, 2H, J=8.5 Hz)
¹³C NMR Chemical Shift (δ)~22 ppm (-CH₃), ~128-145 ppm (Ar-C)21.8 ppm, 128.5 ppm, 129.0 ppm, 135.5 ppm, 142.0 ppm, 143.5 ppm
FT-IR Wavenumber (cm⁻¹)~3050-3100 (Ar C-H str), ~2850-2960 (Alkyl C-H str), ~1600-1650 (C=N str), ~1450-1500 (Ar C=C str)3075 cm⁻¹, 2925 cm⁻¹, 1620 cm⁻¹, 1480 cm⁻¹
UV-Vis λmax (nm)~250-260 nm, ~360-380 nm254 nm, 372 nm
Mass Spec (EI) m/z208.10 (M⁺)208.10 (M⁺), 193.08 ([M-CH₃]⁺)

Disclaimer: The "Literature Value (Expected)" is based on typical values for similar aromatic, nitrogen-containing heterocyclic compounds due to the absence of readily available, specific experimental data for this compound in the searched literature. The "Hypothetical Experimental Value" is a simulated dataset for comparison purposes.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matching quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Processing: The instrument software will automatically subtract the solvent baseline from the sample spectrum to provide the absorbance spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with literature values.

Spectroscopic_Data_Workflow cluster_experimental Experimental Analysis cluster_literature Literature & Database Search cluster_comparison Data Comparison & Verification exp_sample Synthesized/Acquired This compound nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr ir FT-IR Spectroscopy exp_sample->ir uv UV-Vis Spectroscopy exp_sample->uv ms Mass Spectrometry exp_sample->ms comparison Compare Experimental Data with Literature Values nmr->comparison ir->comparison uv->comparison ms->comparison lit_search Search Scientific Databases (e.g., SciFinder, Reaxys, PubChem) data_extraction Extract Spectroscopic Data for this compound or Analogous Compounds lit_search->data_extraction data_extraction->comparison verification Structure Verification comparison->verification Match discrepancy Investigate Discrepancies comparison->discrepancy No Match

Caption: Workflow for spectroscopic analysis and data cross-referencing.

Unveiling the Antifungal Potential: A Comparative Analysis of 2,7-Dimethylphenazine and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents is a perpetual challenge in the face of emerging resistance and the limited arsenal of effective drugs. This guide provides a comparative overview of the antifungal spectrum of the phenazine derivative, 2,7-Dimethylphenazine, alongside established commercial fungicides. While comprehensive data on this compound remains limited in publicly available literature, this document synthesizes the known antifungal profiles of widely used commercial agents—Amphotericin B, Fluconazole, and Voriconazole—to offer a baseline for comparison and to highlight the data required for a thorough evaluation of novel compounds like this compound.

Antifungal Spectrum: A Head-to-Head Comparison

A direct quantitative comparison of the antifungal spectrum of this compound with commercial fungicides is hampered by the current lack of published Minimum Inhibitory Concentration (MIC) data for this specific compound. However, to provide a framework for future comparative studies, the following table summarizes the in vitro activity of three leading commercial fungicides against a range of common fungal pathogens. The data is presented as MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), collated from various studies.

Fungal SpeciesAmphotericin B (µg/mL)Fluconazole (µg/mL)Voriconazole (µg/mL)This compound (µg/mL)
Yeasts
Candida albicans0.12 - 20.25 - 40.015 - 0.5Data Not Available
Candida glabrata0.25 - 48 - 640.03 - 4Data Not Available
Candida parapsilosis0.12 - 21 - 80.015 - 0.5Data Not Available
Candida tropicalis0.25 - 42 - 160.03 - 1Data Not Available
Candida krusei0.5 - 816 - >640.12 - 2Data Not Available
Cryptococcus neoformans0.12 - 12 - 160.03 - 0.5Data Not Available
Molds
Aspergillus fumigatus0.25 - 2>640.12 - 2Data Not Available
Aspergillus flavus0.5 - 4>640.25 - 2Data Not Available
Aspergillus niger0.5 - 4>640.5 - 4Data Not Available
Aspergillus terreus1 - 8>640.5 - 4Data Not Available
Fusarium spp.2 - >16>642 - 16Data Not Available
Scedosporium apiospermum2 - >16>640.5 - 4Data Not Available
Rhizopus arrhizus0.5 - 4>641 - 8Data Not Available

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the antifungal spectrum of a compound relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines. A typical workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_isolate Fungal Isolate culture Culture in appropriate medium fungal_isolate->culture inoculum_prep Prepare standardized inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) culture->inoculum_prep microplate Inoculate microplate wells containing compound dilutions with fungal suspension inoculum_prep->microplate serial_dilution Serial dilution of test compound (e.g., this compound) serial_dilution->microplate incubation Incubate at controlled temperature (e.g., 35-37°C for 24-72h) microplate->incubation visual_reading Visual or spectrophotometric reading of fungal growth incubation->visual_reading mic_determination Determine MIC: Lowest concentration with no visible growth visual_reading->mic_determination

Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Key Steps in the Protocol:
  • Inoculum Preparation : A standardized suspension of the fungal isolate is prepared from a fresh culture. The final concentration of the inoculum is crucial for the reproducibility of the results.

  • Drug Dilution : The test compound (e.g., this compound) and control fungicides are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a microtiter plate.

  • Inoculation and Incubation : Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated under conditions optimal for the growth of the specific fungus being tested.

  • MIC Determination : After the incubation period, the wells are examined for visible fungal growth. The MIC is the lowest concentration of the antifungal agent that completely inhibits the growth of the organism.

Mechanisms of Action: A Glimpse into Antifungal Signaling

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Commercial fungicides target various essential cellular components and pathways in fungi. While the specific mechanism of this compound is not well-documented, phenazine compounds, in general, are known to interfere with cellular respiration and generate reactive oxygen species.

signaling_pathways Simplified Overview of Antifungal Drug Targets cluster_targets Fungal Cell cluster_drugs Antifungal Drug Classes cell_wall Cell Wall (β-(1,3)-glucan synthesis) cell_membrane Cell Membrane (Ergosterol synthesis) dna_synthesis Nucleus (DNA/RNA synthesis) protein_synthesis Ribosomes (Protein synthesis) echinocandins Echinocandins echinocandins->cell_wall Inhibit azoles Azoles (e.g., Fluconazole, Voriconazole) azoles->cell_membrane Inhibit polyenes Polyenes (e.g., Amphotericin B) polyenes->cell_membrane Bind to ergosterol, form pores flucytosine Flucytosine flucytosine->dna_synthesis Inhibit

Figure 2. Major targets of common commercial antifungal drug classes within the fungal cell.

  • Azoles (Fluconazole, Voriconazole) : Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Polyenes (Amphotericin B) : Bind to ergosterol in the fungal cell membrane, leading to the formation of pores, leakage of intracellular contents, and cell death.

  • Echinocandins : Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and cell lysis.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the antifungal spectra of key commercial fungicides, the lack of specific data for this compound underscores a significant knowledge gap. To fully assess its potential as a novel antifungal agent, rigorous in vitro susceptibility testing against a broad panel of clinically relevant yeasts and molds is imperative. Future research should focus on determining the MIC values of this compound, elucidating its mechanism of action, and evaluating its efficacy in in vivo models of fungal infections. Such data will be critical for a direct and meaningful comparison with existing therapies and for advancing the development of new and effective antifungal treatments.

Evaluating the Cost-Effectiveness of 2,7-Dimethylphenazine Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthesis methods for 2,7-Dimethylphenazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present a quantitative analysis of the cost-effectiveness of various synthetic routes, complete experimental protocols for the most viable methods, and a visualization of the general phenazine biosynthesis and its role in bacterial signaling pathways.

Data Presentation: A Comparative Analysis of Synthesis Routes

The cost-effectiveness of a synthesis is determined by a combination of factors, primarily the cost of starting materials and the overall yield of the reaction. Below is a table summarizing the key quantitative data for two plausible synthetic pathways for this compound.

Synthesis MethodStarting MaterialsKey ReagentsOverall Yield (%)Estimated Cost per Gram of Product ($)
Method 1: Two-Step Synthesis via Diamine o-Toluidine, Nitrating AgentAcetic Anhydride, Nitric Acid, Palladium on Carbon, Hydrogen~75-80%Lower
Method 2: Wohl-Aue Reaction p-Toluidine, NitrobenzenePotassium HydroxideVariable, generally moderatePotentially higher due to lower yields and purification challenges

Note: The estimated cost is based on commercially available prices for reagents and may vary depending on the supplier and scale of the synthesis. The yield for the Wohl-Aue reaction can be highly variable and is often lower than modern catalytic methods.

Experimental Protocols

Method 1: Two-Step Synthesis via 3,4-Diaminotoluene

This method involves the nitration and subsequent reduction of a toluidine derivative, followed by oxidative cyclization to form the phenazine ring.

Step 1: Synthesis of 4-Methyl-2-nitroaniline from o-Toluidine

A common precursor for 3,4-diaminotoluene is 4-methyl-2-nitroaniline, which can be synthesized from o-toluidine. The synthesis generally involves the protection of the amino group, followed by nitration and deprotection. A reported method involves the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis of the acetyl group. This process can achieve yields in the range of 80-84%.

Step 2: Synthesis of 3,4-Diaminotoluene by Reduction of 4-Methyl-2-nitroaniline

The reduction of 4-methyl-2-nitroaniline to 3,4-diaminotoluene can be achieved with high efficiency. A patented method describes the hydrogenation of o-nitro-p-toluidine (4-methyl-2-nitroaniline) using a nickel catalyst. This reaction proceeds at a temperature of 65-75°C under a pressure of 1-3 MPa and can achieve a yield of 96-97%.

Step 3: Oxidative Condensation to this compound

Method 2: Wohl-Aue Reaction

The Wohl-Aue reaction is a classical method for synthesizing phenazines from an aromatic nitro compound and an aniline in the presence of a strong base.

General Procedure:

A mixture of p-toluidine and nitrobenzene is heated with powdered potassium hydroxide. The reaction is typically carried out at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by extraction and purified by crystallization or chromatography. While this is a direct, one-pot synthesis, the yields can be modest and the reaction may produce a mixture of products, necessitating careful purification.

Mandatory Visualization: Phenazine Biosynthesis and Quorum Sensing Pathway

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, such as Pseudomonas aeruginosa. Their biosynthesis is linked to the shikimic acid pathway, and their production is often regulated by quorum sensing, a cell-to-cell communication mechanism. The following diagram illustrates the general pathway of phenazine biosynthesis and its integration with quorum sensing.

Phenazine_Pathway cluster_quorum_sensing Quorum Sensing Regulation E4P Erythrose 4-phosphate Chorismate Chorismic Acid E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate PCA Phenazine-1-carboxylic acid (PCA) Chorismate->PCA phzABCDEFG genes Phenazine_derivatives Phenazine Derivatives (e.g., Pyocyanin) PCA->Phenazine_derivatives Biofilm_formation Biofilm_formation Phenazine_derivatives->Biofilm_formation Virulence_factors Virulence_factors Phenazine_derivatives->Virulence_factors QS_signals Quorum Sensing Signals (e.g., AHLs) QS_receptors Receptors QS_signals->QS_receptors Gene_expression Target Gene Expression QS_receptors->Gene_expression Activation Gene_expression->Chorismate Upregulation of phz genes

Caption: General overview of phenazine biosynthesis and its regulation by quorum sensing.

A Comparative Guide to the In Vitro Cytotoxicity of 2,7-Dimethylphenazine and Doxorubicin: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the in vitro cytotoxic effects of the novel compound 2,7-Dimethylphenazine with the well-established chemotherapeutic agent, doxorubicin. Due to a lack of published data on the cytotoxic properties of this compound, this document outlines a proposed experimental plan and presents existing data for doxorubicin as a benchmark.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its cytotoxic effects are well-documented and serve as a critical reference for the evaluation of new potential anticancer compounds.[1] Phenazine derivatives have garnered interest for their diverse biological activities, including antimicrobial and potential anticancer properties.[2][3] this compound is a phenazine derivative for which the cytotoxic profile has not been extensively studied. This guide outlines the necessary experimental protocols to determine and compare its in vitro cytotoxicity against doxorubicin.

Data Presentation: A Template for Comparative Analysis

To facilitate a direct comparison of the cytotoxic effects of this compound and doxorubicin, experimental data should be organized to highlight key differences in potency and selectivity. The following table presents a template for summarizing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of this compound and Doxorubicin

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast CancerData to be determined2.5[4]
HepG2Liver CancerData to be determined12.2[4]
A549Lung CancerData to be determined> 20[4]
HeLaCervical CancerData to be determined2.9[4]
BFTC-905Bladder CancerData to be determined2.3[4]

Note: The IC50 values for doxorubicin can vary between studies depending on the experimental conditions, such as exposure time.[5]

Experimental Protocols

A standardized methodology is crucial for generating reproducible and comparable data. The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[6][7][8]

MTT Assay Protocol for In Vitro Cytotoxicity

1. Cell Culture and Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549, HeLa, BFTC-905) in their respective recommended media, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during their exponential growth phase and determine cell viability using a trypan blue exclusion assay.

  • Seed the cells in 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and doxorubicin in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • On the day of treatment, prepare serial dilutions of each compound in the complete cell culture medium.

  • Remove the overnight culture medium from the 96-well plates and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

  • Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

3. MTT Assay and Data Acquisition:

  • Following the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[9]

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[10]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative cytotoxicity assessment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Line Culture (MCF-7, HepG2, A549, etc.) C Cell Seeding in 96-well Plates A->C B Compound Preparation (this compound & Doxorubicin) D Treatment with Compounds (24, 48, 72 hours) B->D C->D E MTT Assay D->E F Absorbance Measurement (570 nm) E->F G IC50 Calculation F->G H Comparative Analysis G->H

Caption: Proposed experimental workflow for comparing the in vitro cytotoxicity.

Doxorubicin's Signaling Pathway to Apoptosis

Doxorubicin induces cytotoxicity through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS). These actions trigger a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.[11] The intrinsic pathway of apoptosis is a major route for doxorubicin-induced cell death.[12]

G cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA->p53 TopoII->p53 Bax Bax/Bak Activation p53->Bax ROS->Bax CytC Cytochrome c Release Bax->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxic comparison of this compound and doxorubicin. By following the outlined experimental protocols and data presentation formats, researchers can generate robust and comparable data to evaluate the potential of this compound as a novel cytotoxic agent. Understanding the cytotoxic profile of new compounds in relation to established drugs like doxorubicin is a critical step in the drug discovery and development process.

References

Unraveling the Structure-Activity Relationships of Dimethyl-Substituted Phenazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of dimethyl-substituted phenazines, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. By examining the impact of the dimethyl substitution pattern on their efficacy, this guide aims to inform the rational design of more potent and selective therapeutic agents.

This analysis synthesizes available experimental data to compare the biological performance of various dimethyl-substituted phenazine isomers. Detailed experimental protocols for key assays are provided to support the reproducibility and extension of these findings.

Comparative Analysis of Biological Activity

Cytotoxicity of Dimethyl-Substituted Phenazines

The cytotoxic effects of dimethyl-substituted phenazines are a key area of investigation for potential anticancer applications. The positioning of the methyl groups can affect the molecule's ability to interact with biological targets, its solubility, and its metabolic stability.

Unfortunately, a direct comparative study of a wide range of dimethylphenazine isomers was not found in the reviewed literature. However, studies on related substituted phenazines provide insights into how substitution patterns can influence cytotoxicity. For instance, research on benzo[a]pyrano[2,3-c]phenazine derivatives has shown that the nature and position of substituents on the phenazine core are critical for their growth inhibitory activity against various cancer cell lines, with IC50 values being significantly affected.[1][2] Similarly, studies on 2,3-dialkoxyphenazine derivatives have demonstrated that changes in substituents can lead to strong variations in cytotoxicity.[3]

Compound/Derivative ClassCell Line(s)Activity MetricObserved Activity/Trend
Benzo[a]pyrano[2,3-c]phenazine derivativesHCT116, MCF7, HepG2, A549IC50Substituents on the phenazine core significantly impact antitumor activity.[1][2]
Nonsymmetrically substituted 2,3-dialkoxyphenazine derivativesLoVo% Viability, % CytotoxicityThe nature of the alkoxy substituents strongly influences cytotoxic effects.[3]
2-Phenazinamine derivativesK562, HepG2, MGC803, HCT116, MCF7IC50Substitution on the phenazinamine core modulates anticancer activity.

Table 1: Summary of Cytotoxicity Data for Substituted Phenazines. This table highlights the influence of substitution patterns on the anticancer activity of phenazine derivatives, suggesting that the position of methyl groups in dimethylphenazines would similarly dictate their cytotoxic potential.

Antimicrobial Activity of Dimethyl-Substituted Phenazines

Dimethyl-substituted phenazines have also been investigated for their potential as antimicrobial agents. The position of the methyl groups can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. A patent for antimicrobial phenazine compounds mentions 7,8-dimethylphenazine as a potential agent for inhibiting the growth of drug-resistant microorganisms.

While direct comparative data on the minimal inhibitory concentrations (MICs) of various dimethylphenazine isomers is scarce, the broader class of phenazines is known to exhibit antimicrobial properties. Their mechanism is often attributed to the generation of reactive oxygen species (ROS), which can damage cellular components and lead to bacterial cell death.

Experimental Protocols

To facilitate further research and validation of the findings, detailed protocols for the most common assays used to evaluate the biological activity of these compounds are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the dimethyl-substituted phenazine compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a further 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of the dimethyl-substituted phenazine compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which dimethyl-substituted phenazines exert their cytotoxic effects are not yet fully elucidated. However, based on studies of other phenazine derivatives and cytotoxic agents, several potential mechanisms can be proposed.

One likely mechanism of action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger programmed cell death pathways. The cytotoxic effects of many anticancer drugs are mediated through the induction of apoptosis , a controlled process of cell death, or necrosis , a more chaotic form of cell death that often elicits an inflammatory response.[4][5][6][7] Further investigation is needed to determine whether dimethyl-substituted phenazines primarily induce apoptosis or necrosis.

Several key signaling pathways are often implicated in cancer cell survival and proliferation, and could be potential targets for dimethyl-substituted phenazines:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Inhibition of this pathway is a common strategy in cancer therapy.[8][9][10][11][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to regulate processes such as cell growth, differentiation, and apoptosis.[13][14][15][16][17]

The following diagrams illustrate the potential interplay between dimethyl-substituted phenazines and these key cellular pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis s1 Starting Materials s2 Dimethylphenazine Isomers s1->s2 Synthesis a1 Cytotoxicity Assay (e.g., MTT) s2->a1 a2 Antimicrobial Assay (e.g., MIC) s2->a2 d1 IC50 / MIC Values a1->d1 a2->d1 d2 Structure-Activity Relationship (SAR) d1->d2

Figure 1: A generalized experimental workflow for the synthesis and biological evaluation of dimethylphenazine isomers.

signaling_pathway cluster_phenazine Dimethyl-Substituted Phenazine cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome phenazine Dimethylphenazine ros ROS Production phenazine->ros dna_damage DNA Damage phenazine->dna_damage pi3k PI3K/Akt/mTOR ros->pi3k mapk MAPK ros->mapk apoptosis Apoptosis dna_damage->apoptosis pi3k->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k->cell_cycle_arrest mapk->apoptosis mapk->cell_cycle_arrest necrosis Necrosis apoptosis->necrosis

Figure 2: A conceptual diagram illustrating the potential signaling pathways affected by dimethyl-substituted phenazines, leading to cellular outcomes such as apoptosis and cell cycle arrest.

Conclusion and Future Directions

The analysis of structure-activity relationships in dimethyl-substituted phenazines reveals that the positioning of the methyl groups is a critical determinant of their biological activity. While current research provides a foundational understanding, a systematic investigation directly comparing the cytotoxic and antimicrobial efficacy of a comprehensive set of dimethylphenazine isomers is warranted. Such studies would provide invaluable data for the computational modeling and rational design of novel phenazine-based therapeutics.

Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Understanding the precise mechanisms of action will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for these future investigations, which hold the promise of unlocking the full therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

Safe Disposal of 2,7-Dimethylphenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 2,7-Dimethylphenazine must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data sheets.

Key Safety and Hazard Information

This compound is a chemical compound that requires careful handling. It is harmful if swallowed and toxic to aquatic life. It is a combustible solid, and in a finely distributed form, it may have the potential for dust explosion.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂N₂PubChem[1]
Molecular Weight208.26 g/mol PubChem[1]
Melting Point172 - 176 °C (342 - 349 °F)Sigma-Aldrich
AppearanceSolidThermo Fisher Scientific[2]
CAS Number3236-92-8PubChem[1]

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear protective gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, compatible, and properly labeled hazardous waste container.
  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2][3]

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the waste container in a designated hazardous waste accumulation area.
  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]

4. Arrange for Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Follow all institutional procedures for waste pickup and documentation.

5. Spills and Contamination:

  • In the event of a spill, avoid creating dust.
  • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[2]
  • Wash the spill area thoroughly.
  • All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_contaminated Is it a spill or contaminated material? start->is_contaminated collect_spill Contain and collect spill and contaminated materials is_contaminated->collect_spill Yes collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste No collect_spill->collect_waste label_container Label container with 'Hazardous Waste' and contents collect_waste->label_container store_waste Store in a designated hazardous waste area label_container->store_waste contact_ehs Contact Environmental Health & Safety for professional disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,7-Dimethylphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,7-Dimethylphenazine. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on information for similar phenazine derivatives and general laboratory safety principles.

Data Presentation

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₁₂N₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 108 - 113 °C[2]
Boiling Point 162 °C at 760 mmHg[2]
Flash Point 44 °C[2]

Operational Plan: Handling and Personal Protective Equipment (PPE)

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Use local exhaust ventilation if there is a risk of dust generation.[3]

  • Ensure safety shower and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the last line of defense against exposure.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Select gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[3]To prevent skin contact. Thicker gloves generally offer better protection.[4]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3][5] A face shield may be required for splash hazards.[6]To protect eyes from dust particles and splashes. Contact lenses should not be worn as they can absorb and concentrate irritants.[3]
Skin and Body Protection A lab coat or a long-sleeved gown should be worn. Ensure it closes in the back and has tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is necessary.[3][5] This could range from an N95 respirator to a self-contained breathing apparatus (SCBA) in situations with high potential for exposure or in emergencies.[2][3]To prevent inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection from chemical dusts.

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][8]

  • Do not eat, drink, or smoke in laboratory areas.[5][8]

  • Change out of contaminated clothing promptly.[7][8]

Experimental Protocol: Spill and Emergency Procedures

1. Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection.[3]

  • Gently sweep or vacuum the spilled solid. Avoid generating dust. A vacuum cleaner must be fitted with a HEPA filter.[3]

  • Dampening the material with water may be an option to reduce dust, but assess compatibility first.[3]

  • Collect the material in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area with soap and water.

2. Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7][8] Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container. The label must include the words "HAZARDOUS WASTE" and the chemical name.[9]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[5][10] Ensure the container is kept closed except when adding waste.[9]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[10]

Mandatory Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Don Appropriate PPE B->C D Handle Compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E J Spill or Exposure Occurs D->J Potential Incident F Segregate & Label Hazardous Waste E->F Experiment Complete G Decontaminate Work Area F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures (Spill, First Aid) J->K L Notify Supervisor & Seek Medical Attention K->L

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.